Bis-PEG2-PFP ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPFPKSMPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG2-PFP Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent that is increasingly utilized in the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary information for the effective use of this versatile linker.
Introduction
This compound, characterized by a short polyethylene glycol (PEG) spacer flanked by two pentafluorophenyl (PFP) ester reactive groups, offers a strategic advantage in covalently linking amine-containing molecules. The PFP esters provide superior reactivity and stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them highly efficient for modifying proteins, peptides, and other biomolecules.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates and can reduce aggregation.[3] These properties make this compound a valuable tool in the construction of complex biomolecular architectures such as ADCs and PROTACs, where precise control over linker chemistry is paramount for therapeutic efficacy.[4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₂F₁₀O₆ | [5] |
| Molecular Weight | 538.29 g/mol | |
| CAS Number | 1314378-18-1 | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Conditions | -20°C with desiccant |
Mechanism of Action
The utility of this compound as a crosslinker is derived from the reaction of its PFP ester groups with primary and secondary amines. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
The key advantages of PFP esters over the more traditional NHS esters include:
-
Enhanced Stability: PFP esters are significantly less susceptible to hydrolysis in aqueous media, leading to higher conjugation efficiencies and reproducibility.
-
Increased Reactivity: PFP esters generally exhibit faster reaction kinetics with amines compared to NHS esters.
These features allow for more controlled and efficient bioconjugation reactions, which is particularly critical when working with sensitive and valuable biomolecules.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. It is crucial to note that optimal reaction conditions, such as molar ratios, temperature, and incubation times, should be empirically determined for each specific application.
General Protocol for Protein Crosslinking
This protocol outlines the basic steps for crosslinking proteins using this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 16 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against a suitable storage buffer.
General Protocol for Antibody-Drug Conjugate (ADC) Development
This protocol describes a generalized workflow for the synthesis of an ADC using a PEG linker, which can be adapted for this compound.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker with an amine-reactive group
-
This compound (if used to create the drug-linker)
-
Activation reagents (e.g., EDC, Sulfo-NHS if activating a carboxyl group)
-
Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Drug-Linker Synthesis (if necessary): If the drug is not already attached to a linker, it can be conjugated to an amine-containing linker which is then activated. Alternatively, an amine-containing drug can be reacted with one PFP ester of this compound.
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer.
-
Activation of Drug-Linker (if necessary): If the drug-linker has a terminal carboxylic acid, activate it to an NHS or PFP ester.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the ADC using desalting columns to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and binding affinity.
Applications in Drug Development
The unique properties of this compound make it a valuable reagent in the development of sophisticated therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. This compound can be used to create homogenous ADCs by providing a stable, hydrophilic spacer. The improved stability of the PFP ester allows for more controlled conjugation to lysine residues on the antibody surface, potentially leading to ADCs with a more uniform drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of the linker, providing the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conclusion
This compound is a highly effective and versatile homobifunctional crosslinker with significant advantages for bioconjugation. Its enhanced stability and reactivity compared to traditional NHS esters, combined with the beneficial properties of the PEG spacer, make it an excellent choice for the development of advanced therapeutics such as ADCs and PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their drug development workflows, with the potential to create more homogenous, stable, and efficacious bioconjugates. As with any bioconjugation reagent, careful optimization of reaction conditions is essential to achieve the desired outcome for each specific application.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG2 Bis-PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-Depth Technical Guide to Bis-PEG2-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. The document details its chemical structure, physicochemical properties, and its application in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data interpretation are also provided to assist researchers in its practical application.
Core Concepts: Chemical Structure and Properties
This compound, systematically named bis(pentafluorophenyl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate, is a valuable tool in bioconjugation due to its specific reactivity and the advantageous properties of its polyethylene glycol (PEG) spacer.
The molecule consists of three key components:
-
Two Pentafluorophenyl (PFP) Ester Groups: These are highly reactive functional groups that readily form stable amide bonds with primary and secondary amines, such as the lysine residues found on the surface of proteins.[1][2] PFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][3][4]
-
A diethelyne Glycol (PEG2) Spacer: The short, hydrophilic two-unit polyethylene glycol linker enhances the water solubility of the molecule and the resulting conjugates. This property is particularly beneficial in preventing aggregation of conjugated proteins and can improve the pharmacokinetic profile of therapeutic molecules.
-
Homobifunctional Nature: The presence of two identical reactive PFP ester groups allows for the crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₂F₁₀O₆ | |
| Molecular Weight | 538.29 g/mol | |
| CAS Number | 1314378-18-1 | |
| Appearance | Colorless oil | |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C, desiccated |
Reaction Mechanism and Applications
This compound is an amine-reactive crosslinker. The reaction proceeds via a nucleophilic acyl substitution where the primary or secondary amine of a biomolecule attacks the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7-9) to ensure the amine is deprotonated and thus more nucleophilic.
Caption: Reaction of this compound with an amine.
The primary applications of this compound are in the construction of complex biomolecules, most notably:
-
Antibody-Drug Conjugates (ADCs): In this application, the linker is used to attach a cytotoxic drug to an antibody. The antibody directs the drug to cancer cells, minimizing off-target toxicity. This compound is a non-cleavable linker, meaning the drug is only released upon degradation of the antibody within the target cell.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.
Experimental Protocols
The following is a general protocol for the conjugation of a monoclonal antibody (mAb) with a small molecule drug using this compound. This protocol should be optimized for each specific antibody and drug combination.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing small molecule drug
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Experimental Workflow
Caption: Workflow for ADC synthesis with Bis-PEG2-PFP.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the mAb in conjugation buffer.
-
Prepare a 10 mM stock solution of the amine-containing drug in anhydrous DMSO.
-
Prepare a 20 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Activation of the Drug (if necessary):
-
In a separate reaction, if the drug is to be linked to the PFP ester first, combine the drug and this compound in a 1:1.2 molar ratio in an appropriate solvent and stir at room temperature. Monitor the reaction by LC-MS.
-
-
Conjugation to the Antibody:
-
Add the this compound stock solution (or the activated drug solution) to the mAb solution to achieve a desired molar excess of the linker/drug over the antibody (typically 10-20 fold excess).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker, drug, and quenching reagent by size-exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the purified ADC by SDS-PAGE to confirm conjugation.
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry (LC-MS).
-
Data Presentation and Interpretation
The successful synthesis of an ADC using this compound is typically evaluated by determining the average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR). This is a critical quality attribute that influences the efficacy and toxicity of the ADC.
The following table presents representative data from the characterization of a hypothetical ADC.
| Analysis Method | Parameter Measured | Result |
| UV-Vis Spectroscopy | Protein Concentration | 1.0 mg/mL |
| Drug Concentration | 25 µM | |
| Calculated DAR | 3.8 | |
| LC-MS (Native) | Deconvoluted Mass of mAb | 148,050 Da |
| Deconvoluted Mass of ADC (major peaks) | 149,800 Da, 150,650 Da, 151,500 Da | |
| Calculated DAR Distribution | DAR 2 (20%), DAR 4 (60%), DAR 6 (20%) | |
| Average DAR | 4.0 | |
| SDS-PAGE | Band Shift | Observed increase in MW of conjugated mAb |
| Size-Exclusion Chromatography | Aggregation | < 2% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical results that would be obtained from the characterization of an ADC synthesized using this compound. Actual results will vary depending on the specific antibody, drug, and reaction conditions used.
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its enhanced stability in aqueous solutions and the favorable properties of the PEG spacer make it a valuable tool for the development of antibody-drug conjugates, PROTACs, and other complex biomolecules. The detailed protocols and characterization methods provided in this guide are intended to facilitate its successful application in research and drug development.
References
An In-depth Technical Guide to the Mechanism of Action of Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinking agent. It details its core mechanism of action, advantages in bioconjugation, and practical experimental protocols. The information is tailored for professionals in research, drug development, and life sciences who require a technical understanding of this reagent.
Introduction: What is this compound?
This compound is a chemical crosslinker used to covalently link molecules.[1] It is classified as a homobifunctional reagent because it has two identical reactive groups—the pentafluorophenyl (PFP) esters.[1] These reactive groups are separated by a short, hydrophilic spacer made of two polyethylene glycol (PEG) units.
The primary application of this compound is in bioconjugation, where it is used to link proteins, peptides, amine-modified oligonucleotides, nanoparticles, and other molecules containing primary or secondary amine groups.[1][2][3] Its utility is prominent in advanced applications such as the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action
The functionality of this compound is centered on the reaction between its PFP ester groups and nucleophilic amine groups.
2.1 The PFP Ester-Amine Reaction
PFP esters are highly reactive "active esters" used for coupling carboxylic acids to primary and secondary amines. The reaction targets accessible α-amine groups at the N-termini of proteins and the ε-amino groups of lysine residues.
The mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable, covalent amide bond and the release of pentafluorophenol (PFP) as a leaving group. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack and also makes the pentafluorophenolate an excellent leaving group, which accelerates the reaction.
2.2 Advantages Over Traditional NHS Esters
For many years, N-hydroxysuccinimide (NHS) esters were the standard for amine-reactive crosslinking. However, PFP esters have emerged as a superior alternative due to two key properties: stability and reactivity.
-
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, especially as the pH increases. This competing reaction deactivates the reagent, reducing the efficiency of the desired conjugation. PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions.
-
Faster Reaction Kinetics: The chemical properties of the PFP group lead to faster reaction kinetics with amines (aminolysis) compared to NHS esters. This high rate of coupling can minimize undesirable side reactions.
The hydrophilic PEG spacer further enhances the utility of the molecule by increasing its water solubility.
Quantitative Data and Reaction Parameters
Table 1: Comparison of PFP Ester and NHS Ester Properties
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Primary Target | Primary and secondary amines | Primary amines |
| Stability in Aqueous Solution | More stable, less susceptible to hydrolysis | Prone to hydrolysis, especially at higher pH |
| Reactivity with Amines | Higher reactivity, faster kinetics | Slower reaction kinetics |
| Reaction Efficiency | Higher efficiency due to lower hydrolysis rate | Lower efficiency, may require larger excess of reagent |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Table 2: General Reaction Conditions for PFP Ester Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | Optimal range is typically 7.2 - 8.5. Higher pH increases reaction rate but also hydrolysis. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Use 4°C for sensitive biomolecules. |
| Incubation Time | 30 minutes to overnight | Typically 1-4 hours at room temperature or overnight at 4°C. |
| Solvent | DMSO or DMF for stock solution | The reagent is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use. |
| Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine, as they compete with the reaction. |
| Molar Ratio | 2:1 to 50:1 (Ester:Amine) | A 10- to 50-fold molar excess is common for protein crosslinking. The optimal ratio must be determined empirically. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.
4.1 Materials Required
-
This compound
-
Biomolecule(s) with free amine groups (e.g., protein, peptide)
-
Anhydrous organic solvent (DMSO or DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
4.2 Protocol for Protein-Protein Crosslinking
-
Prepare Biomolecule Solution: Dissolve the protein(s) to be crosslinked in the reaction buffer at a desired concentration (e.g., 0.5-5 mg/mL).
-
Prepare PFP Ester Stock Solution: this compound is sensitive to moisture. Equilibrate the vial to room temperature before opening to prevent condensation. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 250 mM). Do not prepare stock solutions for long-term storage.
-
Initiate Conjugation: Add the calculated volume of the PFP ester stock solution to the biomolecule solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a typical starting point. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C. Incubation times may be extended depending on the reactivity of the specific biomolecules.
-
Quench the Reaction (Optional but Recommended): To stop the reaction and deactivate any excess PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess reagent and byproducts (pentafluorophenol) using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer.
-
Analyze Results: Confirm the success of the crosslinking using techniques such as SDS-PAGE (to observe higher molecular weight bands), HPLC, or mass spectrometry.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key chemical and logical processes described in this guide.
Caption: Chemical mechanism of PFP ester reaction with an amine.
Caption: Experimental workflow for protein crosslinking.
Caption: PFP esters vs. NHS esters for amine conjugation.
References
The Superior Reactivity and Stability of Bis-PEG2-PFP Ester: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a crosslinking reagent is paramount to the success of creating stable and effective biomolecular conjugates. Among the array of available reagents, Bis-PEG2-PFP ester has emerged as a superior homobifunctional crosslinker. This technical guide provides a comprehensive overview of the core principles governing this compound reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.
Core Principles of this compound Reactivity
Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinking agent that contains two amine-reactive PFP ester groups at either end of a hydrophilic, 2-unit polyethylene glycol (PEG) spacer.[1][2][3] Its utility in bioconjugation stems from the high reactivity of the PFP esters towards primary and secondary amines, which are abundantly available in biomolecules such as the N-terminus of proteins and the side chain of lysine residues.[4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable and irreversible amide bond and the release of pentafluorophenol as a byproduct.
The key advantages of PFP esters, and by extension this compound, lie in their enhanced stability and reactivity compared to more traditional amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack by amines (aminolysis) while simultaneously rendering the ester more resistant to premature degradation by water (hydrolysis). This superior balance of reactivity and stability leads to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically required for working with biomolecules.
The integrated PEG linker also imparts favorable properties to the resulting conjugate. The hydrophilic nature of the PEG spacer can increase the water solubility of the modified molecule, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.
Quantitative Analysis of PFP Ester Reactivity
A comparative study on active ester polymer brush platforms demonstrated a significantly faster rate of aminolysis for a poly(pentafluorophenyl acrylate) compared to a poly(N-hydroxysuccinimide-4-vinyl benzoate). This data underscores the heightened reactivity of the PFP ester towards amines.
| Active Ester Platform | Amine Nucleophile | Pseudo-First-Order Rate Constant (k') |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ |
The increased stability of PFP esters against hydrolysis is another critical advantage. While direct comparative half-life data under identical conditions is sparse, it is widely reported that NHS esters are highly susceptible to hydrolysis, especially at neutral to basic pH.
| pH | Half-life of NHS ester in aqueous solution |
| ~7 | Hours |
| 8 | Minutes |
PFP esters, in contrast, exhibit significantly greater resistance to hydrolysis, allowing for more efficient conjugation with less reagent required and fewer side reactions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein-Protein Crosslinking
This protocol outlines a general procedure for crosslinking proteins using Bis-PFP-(PEG)n reagents.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5-8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a suitable concentration (e.g., 0.1 mM).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 250 mM).
-
Initiate Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-fold molar excess of the crosslinker to the protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess crosslinker and byproducts by desalting column chromatography or dialysis against an appropriate buffer.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)
This protocol describes a conceptual workflow for the synthesis of an ADC using this compound as a linker to attach a drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing cytotoxic drug
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at the desired concentration (e.g., 2 mg/mL).
-
Prepare Drug-Linker Conjugate: In a separate reaction, conjugate the amine-containing drug to one of the PFP esters of the this compound. This may require optimization of stoichiometry to favor mono-conjugation.
-
Activate the Drug-Linker: The remaining PFP ester on the drug-linker conjugate is now ready to react with the antibody.
-
Conjugation to Antibody: Add the activated drug-linker to the antibody solution. A typical starting molar ratio is 10:1 (drug-linker:antibody).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the resulting ADC from unreacted components using size-exclusion chromatography.
Visualizing Reactivity and Applications
Reaction Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanism of a PFP ester with an amine and a typical experimental workflow for bioconjugation.
Role in Advanced Drug Development
This compound is a valuable tool in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. In PROTACs, the linker joins a ligand that binds to a target protein for degradation with another ligand that recruits an E3 ubiquitin ligase. The properties of the linker, including its length and hydrophilicity as conferred by the PEG component, are critical for the efficacy of these drugs.
Conclusion
This compound offers a compelling combination of high reactivity towards amines and enhanced stability against hydrolysis, making it an exceptional choice for bioconjugation. The supporting quantitative data, though derived from analogous systems, strongly indicates its superiority over traditional NHS esters. The detailed protocols and conceptual workflows provided herein serve as a valuable resource for researchers aiming to leverage the advantages of this compound in their work, from fundamental protein crosslinking studies to the development of next-generation targeted therapeutics.
References
An In-depth Technical Guide to Bis-PEG2-PFP Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent integral to the field of bioconjugation. This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a two-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of biomolecules, nanoparticles, and other substrates containing primary or secondary amine groups. PFP esters are notable for their increased stability and reactivity in aqueous conditions compared to the more common N-hydroxysuccinimide (NHS) esters, making them a superior choice for many bioconjugation applications. The hydrophilic PEG linker enhances the water solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, advantages in bioconjugation, detailed experimental protocols, and applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]
Core Concepts and Advantages
The functionality of this compound is rooted in the reactivity of its terminal PFP esters towards amine groups. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic and an excellent target for nucleophilic attack by an amine. This reaction results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2]
Key Advantages of PFP Esters over NHS Esters:
-
Higher Reactivity: The pentafluorophenolate is a better leaving group than N-hydroxysuccinimide, leading to faster and more efficient aminolysis. This allows for the use of lower concentrations of the crosslinker and can lead to higher conjugation yields.
-
Reduced Side Reactions: The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than N-hydroxysuccinimide. This minimizes the potential for side reactions that can occur with NHS esters, where the NHS byproduct can react with the desired product.
The integrated PEG linker in this compound provides the additional benefits of:
-
Improved Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the crosslinker and the resulting bioconjugate.
-
Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG linker can prevent the aggregation that is often observed with hydrophobic drug molecules or linkers.
-
Enhanced Pharmacokinetics: For therapeutic applications, the PEG linker can increase the in vivo half-life of the conjugate by reducing renal clearance and decreasing immunogenicity.
Quantitative Data
Precise quantitative data for the performance of this compound is often dependent on the specific reaction conditions and the biomolecules involved. However, a qualitative and comparative summary of the key performance characteristics of PFP esters versus the more common NHS esters is presented below.
| Feature | PFP Ester | NHS Ester | References |
| Reactivity towards Amines | High | Moderate to High | |
| Stability to Hydrolysis | High | Low to Moderate | |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.5 | |
| Byproduct Reactivity | Low (Pentafluorophenol) | Potential for side reactions (N-hydroxysuccinimide) | |
| Solubility in Organic Solvents | Good (DMSO, DMF) | Good (DMSO, DMF) | |
| Aqueous Solubility of Linker | Enhanced by PEG | Variable |
Mandatory Visualizations
Logical Flow of PFP Ester Advantages
Caption: Advantages of PFP Esters in Bioconjugation.
General Experimental Workflow for Protein Bioconjugation
Caption: General Workflow for Protein Conjugation.
Conceptual Mechanism of an Antibody-Drug Conjugate (ADC)
Caption: Conceptual Mechanism of Action for an ADC.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, reaction times, and temperatures is recommended for specific applications.
Protocol 1: General Protein-Protein Crosslinking
Materials:
-
Protein A and Protein B to be crosslinked
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or borate buffer.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein mixture (Protein A and Protein B) in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM). Due to the moisture sensitivity of PFP esters, it is not recommended to prepare and store stock solutions.
-
Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to visualize the crosslinked products (observing higher molecular weight bands). Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked species.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for conjugating a small molecule drug containing a primary or secondary amine to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Amine-containing small molecule drug
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, protein A chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Drug-Linker Intermediate (if necessary): In a separate reaction, conjugate one end of the this compound to the amine-containing drug. This is typically done in an organic solvent with an excess of the crosslinker. The product is then purified to remove unreacted crosslinker.
-
Antibody Conjugation: Add the drug-linker intermediate (or the this compound followed by the drug in a sequential addition) to the antibody solution at a defined molar ratio (e.g., 5-20 fold molar excess of the drug-linker).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and antibody using size-exclusion chromatography or protein A affinity chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS). Confirm the integrity and purity of the ADC using SDS-PAGE and size-exclusion chromatography.
Conclusion
This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of bioconjugation applications. Its enhanced stability and reactivity compared to traditional NHS esters, combined with the beneficial properties of the integrated PEG linker, make it an excellent choice for the development of complex bioconjugates such as ADCs and PROTACs. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to successfully employ this compound in their work, leading to the creation of novel and impactful biomolecular constructs.
References
- 1. [PDF] Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Bis-PEG2-PFP Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups at either end of a discrete polyethylene glycol (PEG) spacer.[3] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, making them ideal for conjugating a wide range of biomolecules.[4][5] The PEG component, a short chain of two ethylene glycol units, enhances the water solubility of the linker and the resulting conjugate, which can reduce aggregation and immunogenicity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound linkers.
Core Properties of this compound
The this compound is favored in many bioconjugation applications due to its distinct chemical and physical properties. A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions. This enhanced stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H12F10O6 | |
| Molecular Weight | 538.3 g/mol | |
| CAS Number | 1314378-18-1 | |
| Purity | ≥95-98% | |
| Physical Form | Colorless oil or low melting point solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile. | |
| Storage Condition | -20°C with desiccant |
Reactivity and Stability
PFP esters react with primary and secondary amines to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amine. This results in the release of pentafluorophenol (PFP-OH) as a byproduct.
The reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5. While higher pH increases the rate of the desired aminolysis, it also accelerates the competing hydrolysis reaction. However, PFP esters are significantly more stable against hydrolysis compared to NHS esters, which have a half-life of minutes at pH 8. In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.
Key Applications
The favorable properties of this compound linkers make them suitable for a variety of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.
-
PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
-
Protein and Peptide Modification: The linker is widely used for the covalent conjugation of proteins and peptides for various applications, including diagnostics and therapeutics.
-
Surface Functionalization: Biomolecules can be attached to surfaces modified with amine groups using this crosslinker.
-
Fluorophore and Hapten Labeling: PFP esters are effective for attaching reporter molecules like fluorophores or haptens to primary amines on biomolecules. Interestingly, PFP esters have been shown to provide preferential labeling of the light chain of native monoclonal antibodies.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound linkers.
General Protocol for Protein Conjugation
This protocol outlines the general steps for conjugating a this compound to a protein containing accessible amine groups.
Materials:
-
This compound
-
Protein with free amine groups
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Other options include 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous organic solvent: DMSO or DMF.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 0.5–5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an amine-free buffer.
-
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10–100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight. For some applications, incubation can be shorter, for instance, 30 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction (Optional):
-
If there is a need to stop the reaction or deactivate excess PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.
-
-
Analyze the Conjugate:
-
Confirm the conjugation and determine the degree of labeling using techniques such as HPLC, LC-MS, or SDS-PAGE.
-
Visualizations
Reaction Mechanism of PFP Ester with a Primary Amine
The following diagram illustrates the nucleophilic acyl substitution reaction between a PFP ester and a primary amine, resulting in the formation of a stable amide bond.
Caption: Reaction of a PFP ester with a primary amine.
Experimental Workflow for Protein Conjugation
This diagram outlines the key steps in a typical protein conjugation experiment using a this compound linker.
Caption: Workflow for protein conjugation with PFP esters.
Logical Relationship: Advantages of PFP Esters over NHS Esters
This diagram illustrates the logical flow of advantages that PFP esters offer compared to NHS esters for bioconjugation.
Caption: Key advantages of PFP esters in bioconjugation.
References
A Comprehensive Technical Guide to the Solubility Characteristics of Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Bis-PEG2-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker widely utilized in bioconjugation and drug development. This document outlines the qualitative and quantitative aspects of its solubility, factors influencing its stability, and detailed experimental protocols for its use and characterization.
Introduction to Bis-PEG2-PFP Ester
This compound is a valuable chemical tool employed for covalently linking amine-containing molecules. Its structure features two amine-reactive PFP ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react with primary and secondary amines to form stable amide bonds, a reaction that is fundamental to many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs). The inclusion of the PEG linker enhances the water solubility of the molecule and the resulting conjugates, mitigating aggregation and reducing immunogenicity.[1]
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₂F₁₀O₆ | [2][3] |
| Molecular Weight | 538.29 g/mol | [2][3] |
| CAS Number | 1314378-18-1 | |
| Physical Form | Colorless oil |
Solubility Characteristics
The solubility of this compound is a critical parameter for its handling, reaction efficiency, and purification. While precise quantitative solubility data is not extensively published, qualitative solubility in various organic solvents has been established.
Qualitative Solubility
This compound is known to be soluble in several common organic solvents. This solubility is crucial for the preparation of stock solutions prior to their use in aqueous reaction mixtures.
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble |
The hydrophilic PEG spacer in this compound is designed to increase the water solubility of the molecule and its conjugates. However, the parent molecule itself is not readily soluble in aqueous buffers and requires initial dissolution in a water-miscible organic solvent like DMSO or DMF.
Factors Influencing Solubility and Stability
Several factors can impact the solubility and stability of this compound in solution:
-
Moisture: PFP esters are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, rendering them inactive for conjugation. Therefore, it is imperative to use anhydrous solvents and store the compound under desiccated conditions.
-
pH: The rate of hydrolysis of PFP esters increases with higher pH. For reactions with amines, a pH range of 7 to 9 is generally recommended to balance the reactivity of the amine and the stability of the ester.
-
Temperature: While reactions are often performed at room temperature, storage of the compound and its stock solutions should be at -20°C to minimize degradation.
Experimental Protocols
Given the absence of readily available quantitative solubility data, this section provides a detailed protocol for its determination. Additionally, a general protocol for a typical bioconjugation reaction is outlined.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, which can be quantified using UV-Vis spectrophotometry or HPLC.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, PBS)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolved and undissolved compound are in equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, avoiding the undissolved solid. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
UV-Vis Spectroscopy: Prepare a standard curve of known concentrations of this compound in the chosen solvent. Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve and measure its absorbance at the wavelength of maximum absorbance (λmax).
-
HPLC: Prepare a calibration curve using known concentrations of the compound. Analyze the diluted filtered supernatant by HPLC and determine the concentration from the calibration curve.
-
-
Calculation of Solubility: Calculate the concentration of the saturated solution, taking into account any dilution factors. The result can be expressed in units such as mg/mL or mM.
General Protocol for Protein Conjugation
This protocol provides a general workflow for the conjugation of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be conjugated
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Visualization of Key Concepts
Diagrams illustrating the structure-solubility relationship and experimental workflows can aid in the understanding of the principles discussed.
Caption: Structure-Solubility Relationship of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Caption: General Experimental Workflow for Bioconjugation.
References
A Comprehensive Technical Guide to Homobifunctional Crosslinkers for Researchers and Drug Development Professionals
Introduction to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups located at either end of a spacer arm.[1][2] These reagents are instrumental in covalently linking two molecules that possess the same functional group.[3] This characteristic makes them invaluable tools in various scientific disciplines, particularly for studying protein-protein interactions, stabilizing protein quaternary structures, and preparing bioconjugates.[4] The spacer arm, a key component of the crosslinker, determines the distance between the two linked molecules, and its length can be strategically chosen to probe spatial arrangements within protein complexes.
The primary applications of homobifunctional crosslinkers include elucidating protein complex architecture, immobilizing proteins onto surfaces, and preparing antibody-drug conjugates (ADCs) through specific strategies like disulfide re-bridging. The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, and whether the crosslink needs to be cleavable for downstream analysis.
This guide provides an in-depth overview of the core types of homobifunctional crosslinkers, their chemical properties, and detailed protocols for their application in key experimental workflows.
Types of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are categorized based on the functional groups they target. The most common types are amine-reactive, thiol-reactive, and those that facilitate the linkage of carboxyl groups.
Amine-Reactive Homobifunctional Crosslinkers
Amine-reactive crosslinkers are the most widely used class, primarily targeting the primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.
NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), forming stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, with the release of N-hydroxysuccinimide as a byproduct.
Common Amine-Reactive Homobifunctional Crosslinkers:
| Crosslinker | Chemical Structure | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility | Cleavable |
| DSS (Disuccinimidyl suberate) | 11.4 | 368.35 | Insoluble in water | No | |
| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | 572.43 | Water-soluble | No | |
| DSG (Disuccinimidyl glutarate) | 7.7 | 326.26 | Insoluble in water | No | |
| BS²G (Bis(sulfosuccinimidyl) glutarate) | 7.7 | 530.34 | Water-soluble | No | |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | 404.42 | Insoluble in water | Yes (Disulfide bond) | |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | 608.51 | Water-soluble | Yes (Disulfide bond) |
Thiol-Reactive Homobifunctional Crosslinkers
Thiol-reactive crosslinkers target the sulfhydryl groups (-SH) of cysteine residues. These are particularly useful for creating specific linkages, as cysteine is a less abundant amino acid than lysine.
Bismaleimide reagents contain a maleimide group at each end of the spacer arm. The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.
Common Thiol-Reactive Homobifunctional Crosslinkers:
| Crosslinker | Chemical Structure | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility | Cleavable |
| BMOE (Bismaleimidoethane) | 8.0 | 220.18 | Insoluble in water | No | |
| DTME (Dithiobismaleimidoethane) | 13.3 | 312.36 | Insoluble in water | Yes (Disulfide bond) |
Carboxyl-Reactive Crosslinking
True homobifunctional crosslinkers that directly link two carboxyl groups are not commonly used in bioconjugation. Instead, "zero-length" crosslinkers, such as carbodiimides, are employed to facilitate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂), with no intervening spacer from the crosslinker itself.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. While EDC is technically heterofunctional in its mechanism (carboxyl to amine), it is the primary reagent for crosslinking involving carboxyl groups. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.
Experimental Protocols
Protocol 1: Protein-Protein Interaction Study using DSS (Crosslinking Mass Spectrometry - CX-MS)
This protocol outlines the general steps for using the amine-reactive crosslinker DSS to identify protein-protein interactions, followed by analysis using mass spectrometry.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES, PBS), pH 7.5-8.5
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Urea buffer: 8 M urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should be optimized for the specific interaction being studied.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
Denaturation and Reduction: Add urea buffer to the crosslinked sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark to alkylate the reduced cysteines.
-
Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Mass Spectrometry Analysis: Acidify the sample to stop the digestion. The resulting peptide mixture, containing crosslinked peptides, is then analyzed by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the mass spectrometry data. This information provides distance constraints that can be used to model the protein-protein interaction interface.
References
An In-depth Technical Guide to PEGylation with Pentafluorophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a therapeutic protein or peptide. This bioconjugation technique is a cornerstone in drug development, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key advantages of PEGylation include an increased serum half-life due to a larger hydrodynamic radius that reduces renal clearance, enhanced stability by protecting against proteolytic degradation, improved solubility, and reduced immunogenicity by masking epitopes on the molecule's surface.[1][2][3][4][5]
Pentafluorophenyl (PFP) Esters: A Superior Activation Chemistry for PEGylation
The choice of activation chemistry is critical for an efficient and reliable PEGylation process. While N-hydroxysuccinimide (NHS) esters have been widely used, pentafluorophenyl (PFP) esters have emerged as a superior alternative for activating PEG linkers for reaction with primary and secondary amines, such as those on the side chain of lysine residues in proteins.
The enhanced performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to several distinct advantages over traditional NHS esters.
Key Advantages of PFP Esters:
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters. This is a crucial advantage as it minimizes the competing hydrolytic reaction, leading to more efficient conjugation and better reproducibility, especially when working with valuable biomolecules.
-
Higher Reactivity: Kinetic studies have shown that PFP esters have faster reaction kinetics towards aminolysis (the desired reaction with amines) than NHS esters. This allows for more rapid and efficient conjugation reactions.
-
Versatility: PFP esters react efficiently with both primary and secondary amines under mild pH conditions, typically between 7.0 and 9.0.
Quantitative Data: PFP Esters vs. NHS Esters
The superiority of PFP esters can be quantified through comparative studies of their reaction kinetics and hydrolytic stability.
| Parameter | PFP Ester | NHS Ester | Reference |
| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | |
| Susceptibility to Hydrolysis | Lower | Higher | |
| Optimal Reaction pH for Amine Conjugation | 7.0 - 9.0 | Slightly lower than PFP esters |
Chemical Reaction Pathway
The fundamental reaction of PEGylation using a PFP-activated PEG involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: Reaction of PFP-activated PEG with a primary amine.
Experimental Protocols
Protocol 1: General PEGylation of a Protein with PFP-activated PEG
This protocol describes a general method for the PEGylation of a protein, such as an IgG antibody, using a PFP-activated PEG reagent. The degree of PEGylation can be controlled by adjusting the reaction parameters, including protein concentration, PEG-PFP concentration, pH, and incubation time.
Materials:
-
Protein (e.g., IgG)
-
PFP-activated PEG (PFP-(PEG)n)
-
Amine-free buffer (e.g., Phosphate-buffered saline (PBS): 0.1M phosphate, 0.15M NaCl, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching buffer (optional, e.g., Tris-buffered saline (TBS))
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange via dialysis or desalting to remove any buffers containing primary amines (e.g., Tris or glycine).
-
-
PFP-activated PEG Preparation:
-
PFP-(PEG)n is moisture-sensitive and should be stored at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the PFP-(PEG)n in a minimal amount of anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the PFP ester moiety readily hydrolyzes.
-
-
PEGylation Reaction:
-
Slowly add the dissolved PFP-(PEG)n solution to the protein solution while gently stirring. A molar ratio of PFP ester to the amine groups on the protein between 2:1 and 10:1 is a good starting point for optimization.
-
The reaction mixture may form an emulsion, which allows the reaction to proceed.
-
Incubate the reaction. Common conditions include 30 minutes at 37°C, 2 hours at room temperature, or overnight at 4°C for sensitive biomolecules.
-
-
Quenching the Reaction (Optional):
-
If there is a need to deactivate any excess PFP ester, a quenching buffer containing a primary amine (e.g., Tris) can be added.
-
-
Purification:
-
Remove unreacted PFP-(PEG)n and the pentafluorophenol byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the un-PEGylated protein.
-
Protocol 2: Characterization of the PEGylated Protein
Confirmation of successful PEGylation and determination of the degree of modification are essential for quality control.
Methods:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an appropriate percentage acrylamide gel.
-
Successful PEGylation will be indicated by a shift to a higher molecular weight for the PEGylated protein compared to the native protein. The banding pattern can also provide an indication of the homogeneity of the conjugate.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to check for a shift in molecular weight and to assess the purity of the PEGylated product.
-
-
Mass Spectrometry (MS):
-
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS are powerful tools for determining the accurate average molecular weight of the PEGylated protein and the degree of PEGylation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the PEGylation of a protein using PFP esters, from preparation to characterization.
Caption: Experimental Workflow for Protein PEGylation with PFP Esters.
Conclusion
PEGylation with PFP esters represents a robust and efficient method for the modification of therapeutic proteins and peptides. The enhanced stability and reactivity of PFP esters compared to other amine-reactive chemistries, such as NHS esters, lead to more reliable and reproducible conjugation reactions. By following well-defined experimental protocols and utilizing appropriate analytical techniques for characterization, researchers can effectively leverage PFP-activated PEGylation to improve the therapeutic properties of biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Bis-PEG2-PFP Ester: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals who are utilizing bioconjugation techniques in their work. This document details the physicochemical properties, applications, and experimental protocols associated with this compound.
Core Properties of this compound
This compound is a valuable tool in bioconjugation due to its specific chemical properties. The pentafluorophenyl (PFP) esters provide reactivity towards primary and secondary amines, while the polyethylene glycol (PEG) spacer enhances solubility.
| Property | Value | References |
| CAS Number | 1314378-18-1 | [1][2][3] |
| Molecular Weight | 538.29 g/mol | [1][3] |
| Chemical Formula | C20H12F10O6 | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C with desiccant |
Applications in Research and Drug Development
This compound is a homobifunctional crosslinker with amine-reactive PFP esters at both ends of a two-unit polyethylene glycol spacer. This structure allows for the covalent conjugation of amine-containing molecules. A primary application of this compound is in the synthesis of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker. It is also utilized as a PEG-based linker in the synthesis of proteolysis targeting chimeras (PROTACs).
The PEG spacer in this compound improves the water-solubility of the reagent and the resulting conjugate, which can reduce aggregation and decrease the immunogenic response to the spacer itself. PFP esters are noted for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable conjugation reactions in aqueous environments.
Experimental Protocol: General Amine Conjugation
This protocol provides a general procedure for the conjugation of a biomolecule (e.g., a protein) with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as 50-100 mM phosphate, carbonate/bicarbonate, HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Solution: e.g., 1M Tris-HCl, pH 8.0, or 1M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.
-
If the biomolecule is prone to aggregation, 5-10% DMSO or DMF can be added to improve solubility.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10–100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the this compound stock solution to the biomolecule solution while stirring.
-
The molar ratio of PFP ester to the free amine on the biomolecule should be optimized, typically between 2:1 and 10:1.
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for more sensitive biomolecules.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, non-reacted reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
-
Storage:
-
Store the purified conjugate under conditions appropriate for the biomolecule.
-
Visualization of the Conjugation Reaction
The following diagram illustrates the fundamental reaction between this compound and an amine-containing molecule, resulting in the formation of stable amide bonds.
Caption: Reaction scheme of this compound with two amine-containing molecules.
References
The Core Chemistry of Amine-Reactive PFP Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. Among the array of chemical tools available, amine-reactive reagents hold a prominent place due to the abundance of primary amines in proteins and other biological macromolecules. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall performance.[1] This technical guide provides a comprehensive overview of the amine-reactive chemistry of PFP esters, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application in research and development.
PFP esters are active esters derived from pentafluorophenol and are employed for the coupling of carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The enhanced performance of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This electronic effect renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating the nucleophilic attack by an amine.[1]
Core Principles: Reaction Mechanism and Kinetics
The fundamental reaction of a PFP ester with a primary amine involves the nucleophilic acyl substitution at the ester's carbonyl carbon. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form a highly stable amide bond.
Reaction Mechanism
The reaction proceeds as follows:
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the PFP ester.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The pentafluorophenoxide ion, a good leaving group due to the electron-withdrawing fluorine atoms, is eliminated.
-
Amide Bond Formation: A stable amide bond is formed between the carboxylic acid and the amine.
Advantages of PFP Esters Over NHS Esters
PFP esters offer several key advantages over the more traditional NHS esters, making them a preferred choice for many bioconjugation applications.[1]
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous media compared to NHS esters.[1] This is particularly crucial in bioconjugation reactions which are often performed in aqueous buffers. The lower rate of hydrolysis leads to more efficient conjugation, requires a smaller excess of the labeling reagent, and improves the reproducibility of experiments.
-
Higher Reactivity: The pentafluorophenyl group is a better leaving group than the N-hydroxysuccinimide group, leading to faster reaction kinetics with primary amines (aminolysis). This increased reactivity allows for shorter reaction times and can be beneficial when working with sensitive biomolecules.
-
Reduced Side Reactions: The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than N-hydroxysuccinimide, the byproduct of NHS ester reactions. This minimizes the potential for side reactions where the byproduct could interfere with the desired conjugation.
Quantitative Data: Stability and Reactivity
The superior performance of PFP esters can be quantified through kinetic and stability studies.
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | Higher (more stable) | Lower (less stable) | |
| Aminolysis Rate | Faster | Slower | |
| Pseudo-first-order rate constant (aminolysis) | 2.46 x 10⁻¹ s⁻¹ (poly(pentafluorophenyl acrylate)) | 3.49 x 10⁻³ s⁻¹ (poly(N-hydroxysuccinimide-4-vinyl benzoate)) | |
| Half-life in aqueous solution | ~6-fold more stable | Less stable |
Experimental Protocols
Successful conjugation with PFP esters relies on careful attention to experimental parameters. Below are detailed protocols for common applications.
General Considerations
-
pH: The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine is sufficiently deprotonated and nucleophilic. Higher pH values can increase the rate of hydrolysis of the PFP ester.
-
Solvent: PFP esters are often dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture containing the biomolecule.
-
Storage: PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. It is recommended to prepare solutions of PFP esters immediately before use and not to store them as stock solutions.
Protocol 1: Labeling of a Protein with a PFP Ester-activated Fluorescent Dye
This protocol describes the general procedure for conjugating a PFP ester-activated fluorescent dye to a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG antibody)
-
PFP ester-activated fluorescent dye
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.
-
-
PFP Ester Preparation:
-
Immediately before use, dissolve the PFP ester-activated dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Slowly add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate to remove unreacted PFP ester, the dye, and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Experimental Workflow Diagram
Applications in Drug Development
The robust and efficient chemistry of PFP esters has led to their widespread adoption in various aspects of drug development.
-
Antibody-Drug Conjugates (ADCs): PFP esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. The stability of the resulting amide bond is critical for the safety and efficacy of the ADC. Recent studies have shown that using PFP esters can lead to more homogenous labeling of antibodies, improving the properties of the resulting conjugates.
-
Peptide Synthesis: PFP esters are valuable reagents in both solid-phase and solution-phase peptide synthesis due to their high reactivity and the low risk of racemization at the activated amino acid residue.
-
Biomolecule Immobilization: PFP esters are used to functionalize surfaces for the immobilization of proteins, oligonucleotides, and other biomolecules for applications in diagnostics, biosensors, and affinity chromatography.
-
PEGylation: PFP esters are used to attach polyethylene glycol (PEG) chains to therapeutic proteins and peptides. PEGylation can improve the pharmacokinetic properties of the biomolecule, such as increasing its half-life in circulation and reducing its immunogenicity.
Conclusion
Pentafluorophenyl esters represent a powerful and versatile class of amine-reactive reagents for researchers, scientists, and drug development professionals. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis compared to traditional reagents like NHS esters translate into more efficient and reproducible bioconjugation reactions. By understanding the core chemistry, optimizing reaction conditions, and following established protocols, the full potential of PFP esters can be harnessed to advance the development of novel therapeutics, diagnostics, and research tools.
References
Stability of Bis-PEG2-PFP Ester in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Bis-PEG2-PFP ester, a homobifunctional crosslinker, in aqueous solutions. Understanding the hydrolytic stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines the factors influencing its stability, presents available comparative data, and provides detailed experimental protocols for researchers to determine stability in their specific applications.
Introduction to this compound
Bis-PEG2-PFP (pentafluorophenyl) ester is a chemical crosslinking agent characterized by two amine-reactive PFP ester functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] PFP esters are a class of active esters that react efficiently with primary and secondary amines to form stable amide bonds.[3][4] This reactivity makes them valuable tools for conjugating molecules, including proteins, peptides, and nanoparticles.[1] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.
The primary competing reaction for amine conjugation is the hydrolysis of the ester, which renders the crosslinker inactive. The rate of this hydrolysis is highly dependent on the pH of the aqueous solution.
Hydrolysis of this compound
The main pathway for the degradation of this compound in an aqueous environment is the hydrolysis of the pentafluorophenyl ester groups. This reaction results in the formation of the corresponding dicarboxylic acid and two molecules of pentafluorophenol, as illustrated in the reaction pathway below. This hydrolysis is accelerated at higher pH levels due to the increased concentration of hydroxide ions, which act as a nucleophile.
Quantitative Stability Data
PFP esters are known to be significantly more resistant to hydrolysis than their NHS ester counterparts. One study indicates that the half-life of a PFP ester at pH 8 is approximately 3.0 times longer than that of a comparable NHS ester.
For reference and to illustrate the general trend of active ester stability in aqueous solutions, the table below presents the half-life of a typical NHS ester at different pH values. It is important to note that This compound is expected to be considerably more stable under these conditions .
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 (approx.) | minutes |
| 8.6 | 4 | 10 minutes |
| > 9.0 | - | Very rapid hydrolysis |
| This table provides a general reference for the stability of a less stable active ester (NHS ester) to demonstrate the trend with pH. PFP esters exhibit greater stability. |
The optimal pH range for conjugation reactions with PFP esters is generally between 7.2 and 8.5. At lower pH values, the amine groups of the target molecule are protonated and less nucleophilic, reducing the reaction rate. At higher pH values, the rate of hydrolysis of the PFP ester increases significantly, which can lower the efficiency of the desired conjugation.
Experimental Protocols for Stability Assessment
For researchers requiring precise stability data for this compound in their specific buffer systems, the following experimental protocols for HPLC and NMR analysis are provided.
HPLC-Based Stability Assay
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the degradation of this compound over time. The principle involves separating the intact ester from its hydrolysis product (the dicarboxylic acid) and quantifying the respective peak areas.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffers of desired pH values (e.g., phosphate-buffered saline at pH 7.4, sodium bicarbonate buffer at pH 8.5)
-
HPLC system with a C18 reversed-phase column and a UV detector
-
Mobile phase: Acetonitrile and water gradient, both containing 0.1% trifluoroacetic acid (TFA)
-
Quenching solution (e.g., 10% TFA in mobile phase)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. It is not recommended to store stock solutions of PFP esters.
-
Initiate the hydrolysis reaction by diluting a small volume of the stock solution into the pre-warmed aqueous buffer of interest to a final concentration of approximately 1 mg/mL.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into the quenching solution. This acidification will significantly slow down further degradation.
-
Analyze the samples by HPLC. Monitor the chromatogram at a suitable wavelength (typically around 260 nm for the pentafluorophenyl group).
-
Quantify the peak areas for the intact this compound and its dicarboxylic acid hydrolysis product.
-
Calculate the percentage of remaining this compound at each time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the concentration of the remaining ester versus time. The half-life can be calculated from the slope (k) of the linear regression using the formula: t½ = -ln(2)/k.
References
The Architect's Toolkit: A Technical Guide to PEGylated Crosslinkers and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and pharmaceutical development, the precise control and modification of molecular interactions are paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has emerged as a cornerstone technology for these advancements. When functionalized as crosslinkers, PEG molecules become powerful tools for creating novel bioconjugates, advanced drug delivery systems, and sophisticated biomaterials. This in-depth technical guide explores the core applications of PEGylated crosslinkers, providing detailed experimental methodologies, quantitative data for comparative analysis, and visual workflows to illuminate the underlying principles and practical execution of these powerful techniques. From enhancing the therapeutic window of protein drugs to engineering complex tissue scaffolds, PEGylated crosslinkers offer a versatile and indispensable toolkit for the modern scientist.
Core Applications of PEGylated Crosslinkers
The utility of PEGylated crosslinkers spans a wide array of biomedical applications, primarily driven by their ability to impart favorable physicochemical properties to conjugated molecules and materials.
Enhanced Drug Delivery and Pharmacokinetics
PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including proteins, peptides, and small molecules.[1][2] The attachment of PEG chains increases the hydrodynamic radius of the drug, which in turn provides several key advantages:
-
Prolonged Circulation Half-Life: The increased size of the PEGylated drug reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2][3] This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the therapeutic molecule, masking its antigenic epitopes from the host's immune system and reducing the risk of an immune response.[3]
-
Increased Solubility and Stability: PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.
-
Targeted Delivery: In the context of nanoparticle-based drug delivery, PEGylated surfaces can reduce opsonization and uptake by the mononuclear phagocyte system (MPS), allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
PEGylated crosslinkers are instrumental in the field of bioconjugation, serving as flexible spacers to link different molecular entities. A prominent application is in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker in ADCs offers several benefits:
-
Improved Solubility: The hydrophilic PEG spacer can counteract the hydrophobicity of the cytotoxic payload, preventing aggregation and improving the overall solubility of the ADC.
-
Enhanced Stability: The linker chemistry can be designed to be stable in circulation but cleavable under specific conditions within the target cell, ensuring the controlled release of the drug.
-
Optimized Pharmacokinetics: The presence of the PEG linker can contribute to the overall favorable pharmacokinetic profile of the ADC.
Hydrogel Formation for Tissue Engineering and Controlled Release
PEGylated crosslinkers are extensively used to form hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. These hydrogels are highly valued in tissue engineering and for creating controlled-release drug delivery systems due to their:
-
Biocompatibility: PEG is well-tolerated in the body, making PEG hydrogels suitable for cell encapsulation and as scaffolds for tissue regeneration.
-
Tunable Mechanical Properties: The mechanical properties of PEG hydrogels, such as stiffness and elasticity, can be precisely controlled by varying the molecular weight of the PEG, the crosslinker concentration, and the crosslinking chemistry. This allows for the creation of hydrogels that mimic the properties of specific tissues.
-
Controlled Degradation: By incorporating cleavable linkages within the crosslinker, hydrogels can be designed to degrade at a controlled rate, releasing encapsulated cells or drugs over time.
-
Controlled Drug Release: The mesh size of the hydrogel network can be tailored to control the diffusion and release of entrapped therapeutic molecules.
Surface Modification
PEGylated crosslinkers are used to modify the surfaces of materials, such as medical devices and nanoparticles, to improve their biocompatibility and performance. This "PEGylation" of surfaces can:
-
Reduce Protein Adsorption: The hydrophilic PEG layer minimizes non-specific protein adsorption, which can otherwise lead to fouling and adverse biological responses.
-
Prevent Cell Adhesion: PEGylated surfaces can resist cell adhesion, which is beneficial for certain medical implants and devices.
-
Enhance Biocompatibility: By creating a bio-inert surface, PEGylation can reduce the foreign body response and improve the overall biocompatibility of implanted materials.
Quantitative Data on PEGylated Crosslinker Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of PEGylation in different applications.
Table 1: Effect of PEGylation on the In Vivo Half-Life of Therapeutic Proteins
| Therapeutic Protein | PEG Size (kDa) | Increase in Half-Life (Fold) | Reference |
| Interferon-α2a | 40 (branched) | ~100 | |
| G-CSF (Filgrastim) | 20 | ~10 | |
| Adenosine Deaminase | 5 (multiple linear) | ~35 | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25 |
Table 2: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels
| PEGDA MW (kDa) | PEGDA Conc. (w/v %) | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |
| 3.4 | 10 | 30 ± 5 | 16.5 ± 0.5 | |
| 3.4 | 20 | 180 ± 20 | 10.0 ± 0.3 | |
| 10 | 10 | 10 ± 2 | 25.0 ± 1.0 | |
| 10 | 20 | 60 ± 10 | 15.5 ± 0.8 | |
| 6 | 10 | ~50 | ~20 | |
| 20 | 10 | ~5 | ~30 |
Table 3: Influence of PEG Linker Length on ADC Properties
| ADC Target | Payload | PEG Linker Length | In Vitro Potency (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| HER2 | MMAE | PEG4 | 0.5 | 60 | |
| HER2 | MMAE | PEG8 | 0.8 | 85 | |
| HER2 | MMAE | PEG12 | 1.2 | 95 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.
Protocol 1: Two-Step Protein Conjugation using a Heterobifunctional PEG-Maleimide-NHS Ester Crosslinker
This protocol describes the conjugation of two different proteins using a heterobifunctional crosslinker, which is a common strategy for creating bioconjugates like antibody-enzyme complexes.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Mal-(PEG)n-NHS Ester crosslinker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Preparation of Protein Solutions:
-
Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Ensure Protein-SH has a free sulfhydryl group. If necessary, reduce disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.
-
-
Activation of Protein-NH2:
-
Equilibrate the Mal-(PEG)n-NHS Ester vial to room temperature before opening.
-
Prepare a stock solution of the crosslinker in DMSO or DMF (e.g., 10 mg/mL).
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the excess, non-reacted crosslinker from the activated Protein-NH2 solution using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but can be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins.
-
Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques as needed.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the procedure for labeling an azide-modified protein with a cyclooctyne-functionalized PEG reagent. SPAAC is a bioorthogonal reaction, meaning it can be performed in complex biological media without interfering with native cellular processes.
Materials:
-
Azide-modified protein
-
Cyclooctyne-PEG reagent (e.g., BCN-PEG-alkyne)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and buffer-exchanged into the Reaction Buffer. Determine the protein concentration accurately.
-
Prepare a stock solution of the Cyclooctyne-PEG reagent in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the Cyclooctyne-PEG stock solution to the protein solution. A 2- to 10-fold molar excess of the cyclooctyne reagent over the protein is a typical starting point.
-
Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.
-
-
Purification and Characterization:
-
Remove the excess, unreacted Cyclooctyne-PEG reagent by dialysis, SEC, or spin filtration.
-
Characterize the PEGylated protein using techniques such as mass spectrometry to confirm conjugation and SDS-PAGE to visualize the molecular weight shift.
-
Protocol 3: Formation of a PEG-Diacrylate (PEGDA) Hydrogel for Cell Encapsulation
This protocol describes the formation of a PEGDA hydrogel via photopolymerization, a common method for encapsulating cells for tissue engineering applications.
Materials:
-
PEG-diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Sterile PBS or cell culture medium
-
Cell suspension
-
UV light source (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Under sterile conditions, dissolve PEGDA in sterile PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).
-
Add the photoinitiator to the PEGDA solution (e.g., 0.05-0.1% w/v) and dissolve completely. The solution should be protected from light.
-
-
Cell Encapsulation:
-
Centrifuge the desired number of cells to form a pellet and resuspend them in a small volume of the pre-polymer solution to achieve the target cell density.
-
-
Hydrogel Crosslinking:
-
Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on the light intensity and solution volume) to initiate crosslinking.
-
-
Post-Crosslinking Culture:
-
Gently remove the cell-laden hydrogel from the mold and place it in a sterile culture dish with fresh cell culture medium.
-
Incubate the hydrogel constructs under standard cell culture conditions.
-
Protocol 4: Preparation of PEGylated Liposomes for Drug Delivery
This protocol describes the thin-film hydration method followed by extrusion for the preparation of PEGylated liposomes.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and PEG-lipid in the organic solvent in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
-
Purification and Characterization:
-
Remove the unencapsulated drug by dialysis or size-exclusion chromatography.
-
Characterize the PEGylated liposomes for their size, zeta potential, encapsulation efficiency, and drug release profile.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of PEGylated crosslinkers.
Caption: Signaling pathway of PEGylated Interferon-α in the treatment of Hepatitis C.
Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: Logical decision tree for selecting an appropriate PEGylated crosslinker.
Conclusion
PEGylated crosslinkers represent a powerful and versatile class of reagents that have revolutionized many aspects of biotechnology and medicine. Their ability to enhance the properties of drugs, create biocompatible materials, and enable precise molecular conjugations has led to the development of numerous successful therapeutic products and advanced research tools. As our understanding of the structure-function relationships of PEGylated systems continues to grow, so too will the sophistication and efficacy of the technologies they enable. This guide has provided a comprehensive overview of the core applications, quantitative performance data, and practical methodologies for utilizing PEGylated crosslinkers. By leveraging this knowledge, researchers and drug development professionals can continue to innovate and create the next generation of advanced therapeutics and biomedical technologies.
References
Bis-PEG2-PFP Ester: A Core Component in Advanced Bioconjugation Strategies for ADC and PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in precision medicine. Central to the design and efficacy of these complex modalities is the linker, a critical component that connects the targeting moiety to the therapeutic payload. Among the diverse array of linkers, Bis-PEG2-PFP ester has emerged as a valuable tool for researchers. This homobifunctional, non-cleavable linker, featuring a two-unit polyethylene glycol (PEG) spacer and dual pentafluorophenyl (PFP) ester reactive groups, offers a unique combination of properties that are highly advantageous for the synthesis of stable and effective ADCs and PROTACs.
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its applications in the development of ADCs and PROTACs. The document further outlines detailed experimental protocols for its use in bioconjugation and presents a summary of relevant quantitative data to aid researchers in the rational design of next-generation targeted therapies.
Chemical Properties and Mechanism of Action
This compound is characterized by its linear structure composed of a hydrophilic 2-unit PEG chain flanked by two amine-reactive PFP ester groups.[1] The PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial for handling and for improving the pharmacokinetic properties of the final therapeutic agent.[2]
The key reactive moieties are the pentafluorophenyl esters. These groups react efficiently with primary and secondary amines, such as the lysine residues on antibodies or amine-functionalized payloads and ligands, to form stable amide bonds.[3][4] Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters are generally less susceptible to hydrolysis in aqueous media, leading to potentially higher conjugation efficiencies and a more controlled reaction environment.[2] The homobifunctional nature of this compound allows for the crosslinking of two amine-containing molecules.
Chemical Structure and Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H12F10O6 | |
| Molecular Weight | 538.3 g/mol | |
| Appearance | Colorless oil or solid | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM | |
| Reactive Groups | Two Pentafluorophenyl (PFP) Esters | |
| Spacer Arm | 8.9 Å (PEG2) | - |
| Reactivity | Primary and secondary amines | |
| Storage Conditions | -20°C, under inert gas |
Application in Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, this compound serves as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody (mAb). Non-cleavable linkers are designed to remain intact in the systemic circulation, minimizing premature drug release and associated off-target toxicity. The release of the payload occurs only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. This strategy can lead to a more favorable therapeutic index. The PEG component of the linker can also improve the pharmacokinetics of the ADC by increasing its hydrophilicity and reducing aggregation.
Experimental Workflow for ADC Synthesis using this compound
References
Methodological & Application
Application Notes and Protocols for Protein Crosslinking Using Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used to covalently link proteins and other amine-containing molecules. The reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer arm. PFP esters are known for their high reactivity toward primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) and their enhanced stability in aqueous solutions compared to more traditional N-hydroxysuccinimide (NHS) esters.[1][2][3] This increased resistance to hydrolysis leads to more efficient and reproducible crosslinking reactions.[1][4]
The PEG spacer arm is a discrete length PEG2, which provides a defined spacer length to the crosslinked molecules. The hydrophilic nature of the PEG spacer improves the water-solubility of the reagent and the resulting crosslinked conjugate, which can help to reduce aggregation and immunogenicity. These characteristics make this compound a valuable tool for a variety of applications, including studying protein-protein interactions, stabilizing protein conformations for structural analysis, and preparing antibody-drug conjugates (ADCs).
Reaction Mechanism
The crosslinking reaction occurs when the PFP ester groups react with primary amine groups on proteins or other molecules. This reaction forms a stable amide bond and releases pentafluorophenol (PFP) as a byproduct. The reaction is most efficient at a pH between 7 and 9.
Data Presentation
Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal range for amine reactivity. Higher pH can increase the rate of hydrolysis. |
| Molar Excess of Crosslinker | 10- to 50-fold molar excess over the protein. For soluble protein, a 10-fold molar excess is a good starting point. | The optimal ratio should be determined empirically for each specific application. |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a greater molar excess of the crosslinker. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules or to slow down the reaction. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C. | Incubation times can be optimized based on the specific proteins and desired degree of crosslinking. |
| Quenching Reagent | 1M Tris-HCl, pH 7.5-8.0, or 1M glycine/lysine. | Added at a final concentration of 20-50mM to stop the reaction. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The crosslinker is moisture-sensitive and should be dissolved immediately before use. |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C with desiccant)
-
Protein of interest
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Crosslinker Stock Solution: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis equipment for purification.
Experimental Workflow Diagram
References
Application Notes and Protocols for Step-by-Step PEGylation with Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The use of a homobifunctional crosslinker, such as Bis-PEG2-PFP ester, allows for the covalent conjugation between two amine-containing molecules. The pentafluorophenyl (PFP) ester reactive groups offer greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible PEGylation reactions.[1][2]
These application notes provide a detailed, step-by-step protocol for the use of this compound in protein PEGylation and crosslinking applications.
Reaction Mechanism
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a PEG spacer.[3] The PFP esters react with primary and secondary amines (such as the ε-amine of lysine residues and the N-terminal α-amine of proteins) to form stable amide bonds.[2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the PFP ester, leading to the displacement of the pentafluorophenol leaving group. Due to the electron-withdrawing nature of the pentafluorophenyl group, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.
The general reaction scheme is as follows:
Protein-NH₂ + this compound → Protein-NH-CO-PEG2-PFP + Pentafluorophenol
If a second amine-containing molecule is present, the second PFP ester group will react to form a crosslink:
Protein-NH-CO-PEG2-PFP + Protein'-NH₂ → Protein-NH-CO-PEG2-CO-NH-Protein' + Pentafluorophenol
Alternatively, if the goal is to crosslink subunits within a single protein or protein complex, both PFP esters can react with accessible amine residues on the same or different polypeptide chains.
Advantages of PFP Esters over NHS Esters
Pentafluorophenyl esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide esters, which is a significant competing reaction that reduces the efficiency of NHS ester-based conjugations, especially at higher pH.[4] This increased stability of PFP esters allows for more controlled and efficient reactions.
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable in aqueous buffers | Less stable, hydrolysis increases with pH |
| Reaction Efficiency | Generally higher due to reduced hydrolysis | Can be lower due to competing hydrolysis |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 |
| Leaving Group | Pentafluorophenol | N-hydroxysuccinimide |
Experimental Protocols
Materials Required
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine as they will compete with the target molecule for reaction.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the reaction.
-
Purification System: Dialysis cassettes, desalting columns (size exclusion chromatography), or other chromatography systems (e.g., ion exchange or hydrophobic interaction chromatography) for purification of the PEGylated product.
General Protocol for Protein Crosslinking
This protocol is a starting point and may require optimization for specific applications. The degree of PEGylation and crosslinking will depend on factors such as protein concentration, the molar ratio of this compound to protein, reaction pH, temperature, and incubation time.
1. Preparation of Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column to ensure the protein is in an amine-free buffer.
2. Preparation of this compound Stock Solution:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.
3. PEGylation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. Longer incubation times may be necessary for less reactive proteins.
4. Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted this compound.
5. Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by dialysis, desalting columns (gel filtration), or other chromatographic techniques.
-
For separating different PEGylated species (e.g., mono-, di-, or crosslinked products), more advanced purification methods like ion exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be required.
Optimization of Reaction Parameters
| Parameter | Recommended Range | Considerations |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both amidation and hydrolysis. Optimal pH should be determined empirically. |
| Molar Ratio (Ester:Protein) | 5:1 to 50:1 | Higher ratios increase the degree of PEGylation and the likelihood of intermolecular crosslinking and aggregation. Lower ratios favor mono-PEGylation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down the reaction but can be beneficial for sensitive proteins. |
| Reaction Time | 30 minutes to overnight | Should be optimized based on the reactivity of the protein and the desired degree of PEGylation. |
Experimental Workflow
Characterization of PEGylated Proteins
After the PEGylation reaction and purification, it is crucial to characterize the resulting product to determine the degree of PEGylation, identify the sites of modification, and assess the purity and integrity of the protein.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Visual confirmation of PEGylation through an increase in apparent molecular weight. Can provide a qualitative assessment of the degree of PEGylation and product distribution. |
| Size Exclusion Chromatography (SEC) | Separation of PEGylated proteins from unreacted protein and free PEG. Can also be used to assess aggregation. |
| Ion Exchange Chromatography (IEX) | Separation of different PEGylated species (mono-, di-, etc.) based on changes in surface charge after PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of PEGylated isomers based on differences in hydrophobicity. |
| Reverse Phase HPLC (RP-HPLC) | High-resolution separation of PEGylated products, often used for analytical characterization. |
| Mass Spectrometry (MS) | Accurate determination of the molecular weight of the PEGylated protein, allowing for the precise calculation of the number of attached PEG chains. Peptide mapping with MS/MS can identify the specific amino acid residues that have been modified. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive this compound (hydrolyzed)- Presence of primary amines in the buffer- Suboptimal reaction conditions (pH, molar ratio) | - Use fresh, anhydrous DMSO/DMF and prepare the ester solution immediately before use.- Ensure the use of an amine-free buffer.- Optimize pH (7.2-8.5) and increase the molar ratio of the ester. |
| Protein Aggregation/Precipitation | - High degree of intermolecular crosslinking- High concentration of organic solvent | - Reduce the molar ratio of the ester and/or the protein concentration.- Ensure the final concentration of DMSO/DMF is low (<10%). |
| Heterogeneous Product | - Incomplete reaction- Multiple reactive sites on the protein | - Increase reaction time or molar ratio for a more complete reaction.- Use purification techniques like IEX or HIC to isolate the desired species. For site-specific PEGylation, protein engineering may be required. |
By following these detailed protocols and considering the optimization strategies, researchers can successfully utilize this compound for their specific bioconjugation needs, leading to the development of novel and improved therapeutic agents and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bis-PEG2-PFP Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and innovative diagnostic reagents. The choice of crosslinker is critical to the success of the conjugation process, directly impacting the stability, homogeneity, and efficacy of the final product. Bis-PEG2-PFP ester is a homobifunctional crosslinker that has gained prominence for its superior performance in antibody conjugation.[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[2][3]
PFP esters are highly reactive towards primary and secondary amines, such as the lysine residues on antibodies, forming stable amide bonds.[4] A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations. The integrated PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to mitigate aggregation and improve the pharmacokinetic profile of the final product.
These application notes provide a detailed protocol for the conjugation of antibodies using this compound, including recommendations for optimizing reaction conditions and methods for characterizing the resulting conjugate.
Materials and Reagents
-
Antibody of interest (in a suitable buffer, see below)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer (50–100 mM, pH 7.2–8.5). Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the PFP ester.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or centrifugal filtration devices.
Experimental Protocols
Preparation of Antibody
-
If the antibody is in a buffer containing primary amines, exchange it into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5). This can be achieved by dialysis or using a desalting column.
-
Adjust the concentration of the antibody to 0.5–5 mg/mL in the reaction buffer.
Preparation of this compound Stock Solution
Note: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution of 10–100 mM.
-
Do not prepare large stock solutions for long-term storage as the PFP ester moiety can hydrolyze over time.
Antibody Conjugation Reaction
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. For recommended molar ratios, refer to Table 1.
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight. The optimal incubation time and temperature may need to be determined empirically for each specific antibody and desired degree of labeling. For a general starting point, refer to Table 2.
-
(Optional) If the reaction is slow, the pH can be increased towards 8.5, or a mild base such as sodium bicarbonate can be added to a final concentration of 0.1 M to enhance amine reactivity.
Quenching the Reaction (Optional)
-
To terminate the conjugation reaction, a quenching reagent containing primary amines can be added. Add Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
Purification of the Antibody Conjugate
-
Remove unreacted this compound and byproducts by purification. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger antibody conjugate from smaller, unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against PBS or another suitable storage buffer.
-
Centrifugal Filtration: Use devices with an appropriate molecular weight cutoff (MWCO) to concentrate the antibody conjugate and remove smaller molecules.
-
Characterization of the Antibody Conjugate
The degree of conjugation (drug-to-antibody ratio, DAR) and the integrity of the conjugate should be assessed. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the concentration of the antibody and, if the conjugated molecule has a distinct absorbance, the degree of labeling.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the distribution of conjugated species.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the antibody after conjugation.
Data Presentation
Table 1: Recommended Molar Ratios for this compound Conjugation
| Target Degree of Labeling | Molar Ratio (PFP Ester : Antibody) | Notes |
| Low (1-3 molecules/Ab) | 2:1 to 5:1 | A good starting point for initial optimization. |
| Medium (4-6 molecules/Ab) | 5:1 to 10:1 | May require optimization of reaction time and temperature. |
| High (>6 molecules/Ab) | 10:1 to 20:1 | Higher ratios increase the risk of antibody aggregation and loss of activity. Careful purification and characterization are crucial. |
Note: These are general recommendations. The optimal molar ratio is dependent on the number of available lysine residues on the specific antibody and should be determined empirically.
Table 2: Typical Reaction Conditions for Antibody Conjugation
| Parameter | Condition | Notes |
| pH | 7.2 - 8.5 | Optimal range for the reaction of PFP esters with primary amines. Higher pH increases the rate of hydrolysis. |
| Temperature | 4°C or 20-25°C (Room Temp) | 4°C for longer incubations (overnight) to minimize potential degradation of sensitive antibodies. Room temperature for shorter incubations (1-4 hours). |
| Incubation Time | 1 - 16 hours | Shorter times at room temperature, longer times at 4°C. Reaction progress can be monitored by taking aliquots at different time points. |
| Antibody Conc. | 0.5 - 5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Co-solvent | 5-10% DMSO or DMF | Can be included to improve the solubility of the PFP ester, especially at higher concentrations. |
Visualizations
Caption: Reaction mechanism of this compound with an antibody.
Caption: Experimental workflow for antibody conjugation.
Caption: Comparison of PFP esters and NHS esters for antibody conjugation.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system. Bis-PEG2-PFP ester is a homobifunctional crosslinker that provides a convenient and efficient method for conjugating amine-containing molecules to the surface of nanoparticles. The pentafluorophenyl (PFP) ester groups offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][2][3]
These application notes provide a comprehensive guide to the functionalization of amine-terminated nanoparticles with this compound, including detailed experimental protocols, data presentation, and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation
Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, which is expected to increase after PEGylation. The zeta potential, a measure of the surface charge, is also expected to shift towards neutral after the conjugation of the PEG linker to the surface amine groups.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Amine-Terminated Silica Nanoparticles | 135.2 ± 2.1 | 0.15 | +35.8 ± 1.5 |
| PEGylated Silica Nanoparticles | 158.6 ± 1.8 | 0.12 | +8.2 ± 0.9 |
Data is representative and may vary depending on the specific nanoparticle type, size, and reaction conditions.
Table 2: Quantification of Surface Amine Groups on Nanoparticles
| Quantification Method | Amine Group Density (groups/nm²) | Principle | Advantages | Limitations |
| Ninhydrin Assay | 1.8 | Colorimetric reaction with primary amines. | Simple, cost-effective. | Can be affected by nanoparticle turbidity. |
| X-ray Photoelectron Spectroscopy (XPS) | 2.1 | Measures elemental composition on the surface. | Provides elemental and chemical state information. | Requires specialized equipment; vacuum conditions. |
| Quantitative NMR (qNMR) | 2.5 | Dissolution of nanoparticles and quantification of amine-containing molecules. | Highly accurate and quantitative. | Destructive method; requires nanoparticle dissolution. |
Experimental Protocols
Protocol 1: Quantification of Surface Amine Groups using the Ninhydrin Assay
Objective: To determine the density of primary amine groups on the nanoparticle surface available for conjugation.
Materials:
-
Amine-functionalized nanoparticles
-
Ninhydrin reagent
-
Ethanol
-
Acetate buffer (pH 5.5)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., aminopropyl)trimethoxysilane).
-
Disperse a known mass (e.g., 5 mg) of amine-functionalized nanoparticles in 1.4 mL of ethanol in a microcentrifuge tube.
-
Add 0.4 mL of a 0.35% ninhydrin solution to the nanoparticle dispersion.
-
Vortex the mixture and incubate at 80°C for 20 minutes.
-
Centrifuge the tubes to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 570 nm.
-
Calculate the concentration of amine groups using the standard curve and determine the surface density based on the nanoparticle surface area.
Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound
Objective: To covalently attach this compound to the surface of amine-terminated nanoparticles.
Materials:
-
Amine-terminated nanoparticles (e.g., silica, iron oxide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-terminated nanoparticles in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Sonicate the dispersion briefly to ensure homogeneity.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). PFP esters are moisture-sensitive.[2]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the crosslinker relative to the estimated surface amine groups is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing on an orbital shaker or rotator.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PFP esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Remove the supernatant containing unreacted crosslinker and quenching buffer.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the washing step two more times to ensure complete removal of byproducts.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer for storage or downstream applications.
-
Protocol 3: Characterization of PEGylated Nanoparticles
Objective: To confirm the successful conjugation of this compound to the nanoparticle surface.
Methods:
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI). A successful conjugation should result in an increase in the hydrodynamic diameter.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.
-
Measure the zeta potential. A successful conjugation should lead to a decrease in the positive zeta potential of amine-terminated nanoparticles, shifting it towards a more neutral value.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Analyze dried nanoparticle samples.
-
Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹) and ether bond peaks from the PEG linker, confirming the covalent attachment.
-
Visualizations
References
Application Notes and Protocols for PROTAC Synthesis Using Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of PROTACs using Bis-PEG2-PFP ester, a homobifunctional linker. This linker features a short, hydrophilic diethylene glycol (PEG2) spacer that can enhance aqueous solubility, and two pentafluorophenyl (PFP) ester reactive groups for facile and efficient amide bond formation with amine-containing ligands. PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, making them an excellent choice for bioconjugation.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a two-step sequential process. First, one of the amine-containing ligands (either the POI ligand or the E3 ligase ligand) is reacted with the bifunctional linker. The resulting intermediate is then purified and reacted with the second amine-containing ligand to yield the final PROTAC.
Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. It is assumed that both the BRD4 ligand (e.g., a JQ1 derivative with an amine handle) and the VHL ligand have a primary or secondary amine available for conjugation.
Step 1: Synthesis of Ligand A-PEG2-PFP ester Intermediate
Workflow for the synthesis of the Ligand A-PEG2-PFP ester intermediate.
Materials:
-
Ligand A with an available amine group (e.g., VHL ligand-NH2) (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve Ligand A-NH2 in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the Ligand A solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the desired mono-substituted product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the Ligand A-PEG2-PFP ester intermediate.
Step 2: Synthesis of the Final PROTAC (Ligand A-PEG2-Ligand B)
Materials:
-
Ligand A-PEG2-PFP ester intermediate (from Step 1) (1.0 eq)
-
Ligand B with an available amine group (e.g., BRD4 ligand-NH2) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand A-PEG2-PFP ester intermediate in anhydrous DMF.
-
In a separate vial, dissolve Ligand B-NH2 in anhydrous DMF and add DIPEA.
-
Add the solution of Ligand B to the solution of the intermediate.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Materials:
-
Cancer cell line expressing the target protein (e.g., a multiple myeloma cell line for BRD4)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescence reagent and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Data Presentation
The following tables present illustrative quantitative data for PROTACs synthesized with short PEG linkers, targeting BRD4 for degradation. This data is representative of what can be expected and should be determined empirically for each newly synthesized PROTAC.
Table 1: Representative Synthesis Yields for a BRD4-Targeting PROTAC
| Reaction Step | Starting Materials | Product | Representative Yield (%) |
| Step 1 | VHL Ligand-NH2 + this compound | VHL-PEG2-PFP ester | 60 - 75 |
| Step 2 | VHL-PEG2-PFP ester + BRD4 Ligand-NH2 | VHL-PEG2-BRD4 PROTAC | 40 - 55 |
Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Alkyl Chain (8 atoms) | 55 | >90 |
| PROTAC-2 (Hypothetical) | PEG2 (7 atoms) | 25 - 75 | >95 |
| PROTAC-3 | PEG4 (13 atoms) | 8 | >95 |
Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Conclusion
This compound is a valuable homobifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG2 spacer can improve the solubility of the resulting PROTAC, while the highly reactive and stable PFP esters allow for efficient and reliable amide bond formation. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs using this linker. Researchers should note that the optimal linker length and composition are target-dependent and require empirical validation to achieve maximal degradation efficacy.
Application Notes and Protocols for Cell Surface Labeling with Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used for the covalent labeling of cell surface proteins. This reagent features two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react efficiently with primary and secondary amines, such as the side chain of lysine residues on proteins, to form stable amide bonds.[1][2][3][4] Compared to N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to hydrolysis in aqueous environments, leading to higher labeling efficiency.[1]
The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and can minimize immunogenic responses to the linker itself. This compound is a valuable tool for various applications, including studying protein-protein interactions on the cell surface, preparing antibody-drug conjugates (ADCs), and modifying cell surfaces for targeted drug delivery. These application notes provide a detailed protocol for labeling cells with this compound, assessing cell viability, and quantifying labeling efficiency.
Chemical Reaction
The fundamental reaction involves the acylation of amine groups on the cell surface by the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol.
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
HEPES or borate buffers (amine-free) can also be used.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Cells in suspension or adherent cells
-
Cell culture medium
-
Reagents for cell viability assay (e.g., MTS, resazurin, or Calcein-AM/EthD-1)
-
Flow cytometer or fluorescence microscope for labeling efficiency analysis
Protocol for Cell Surface Labeling
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Preparation of Reagents:
-
This compound Stock Solution: this compound is sensitive to moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM). Do not prepare aqueous stock solutions for storage as the PFP ester will hydrolyze.
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to remove any traces of amine-containing culture media and proteins. Resuspend the cells in cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Adherent Cells: Wash the cell monolayer three times with ice-cold, amine-free PBS (pH 8.0).
-
2. Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM). For example, add 4-20 µL of a 250 mM stock solution per milliliter of cell suspension.
-
Incubate the reaction mixture for 30 minutes at room temperature or on ice. Incubation at 4°C can help to reduce the internalization of the labeling reagent.
3. Quenching the Reaction:
-
Stop the labeling reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.
4. Washing:
-
Wash the cells three times with PBS to remove unreacted reagent and byproducts.
-
The labeled cells are now ready for downstream applications.
Caption: Experimental workflow for cell surface labeling with this compound.
Assessment of Cell Viability
It is crucial to assess the impact of the labeling process on cell health. Various assays can be employed for this purpose.
Protocol: MTS Assay
-
Plate the labeled and control (unlabeled) cells in a 96-well plate.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control cells.
| Concentration of this compound (mM) | Cell Viability (%) after 24h (Example Data) | Cell Viability (%) after 48h (Example Data) |
| 0 (Control) | 100 | 100 |
| 0.5 | 98 ± 3 | 95 ± 4 |
| 1.0 | 95 ± 4 | 91 ± 5 |
| 2.5 | 91 ± 5 | 85 ± 6 |
| 5.0 | 85 ± 6 | 78 ± 7 |
| This table provides example data and should be generated for your specific cell line and experimental conditions. |
Quantification of Labeling Efficiency
To quantify the extent of cell surface labeling, a fluorescently tagged version of the PFP ester can be used, or a secondary detection method can be employed if the labeling reagent is biotinylated.
Protocol: Flow Cytometry Analysis
-
Label cells with a fluorescently-tagged PFP ester following the protocol above.
-
After the final wash, resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use unlabeled cells as a negative control to set the gate for positive staining.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify labeling efficiency.
| Concentration of Fluorescent PFP Ester (mM) | Percentage of Labeled Cells (%) (Example Data) | Mean Fluorescence Intensity (MFI) (Example Data) |
| 0 (Control) | < 1 | 10 |
| 0.1 | 55 ± 5 | 500 ± 50 |
| 0.5 | 85 ± 4 | 1500 ± 100 |
| 1.0 | 98 ± 2 | 3500 ± 200 |
| 2.5 | 99 ± 1 | 5000 ± 250 |
| This table provides example data and should be generated for your specific cell line and experimental conditions. |
Application: Studying Cell Surface Protein Interactions
This compound can be used to crosslink interacting proteins on the cell surface. This can help in identifying protein complexes and understanding signaling pathways.
Caption: Using this compound to study cell surface protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of PFP ester | Prepare fresh stock solution in anhydrous DMSO/DMF. Ensure buffers are amine-free. |
| Insufficient reagent concentration | Optimize the concentration of the PFP ester. | |
| Low number of available amines | Ensure cells are healthy and not over-confluent. | |
| High Cell Death | Reagent concentration is too high | Perform a dose-response curve to find the optimal concentration with minimal toxicity. |
| Extended incubation time | Reduce the incubation time. | |
| Harsh cell handling | Handle cells gently during washing steps. | |
| High Background Staining | Inadequate quenching | Ensure the quenching step is performed correctly with sufficient concentration of quenching buffer. |
| Insufficient washing | Increase the number and volume of washes after labeling and quenching. |
Conclusion
The protocol described provides a robust method for labeling cell surface proteins using this compound. The superior stability of the PFP ester makes it an efficient tool for a variety of applications in cell biology and drug development. Optimization of reagent concentration, incubation conditions, and thorough assessment of cell viability are critical for successful and reproducible results.
References
Application Notes and Protocols for Bis-PEG2-PFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules.[1][2] This reagent features two pentafluorophenyl (PFP) ester groups at either end of a 2-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[5] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and decrease immunogenicity. This compound is utilized in various applications, including protein crosslinking for structural studies, creating antibody-drug conjugates (ADCs), and synthesizing proteolysis-targeting chimeras (PROTACs).
Key Advantages of PFP Esters
Pentafluorophenyl esters offer significant advantages over N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation:
-
Greater Resistance to Hydrolysis: PFP esters exhibit a markedly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters. This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolytic reaction and ensures more of the reagent is available for conjugation.
-
Faster Reaction Kinetics: PFP esters demonstrate superior reactivity towards aminolysis (the desired reaction with amines). This allows for more rapid conjugation reactions.
-
Improved Efficiency: The combination of higher stability and faster kinetics leads to more efficient reactions, higher yields, and better reproducibility.
Reaction Buffer Conditions
The selection of an appropriate reaction buffer is critical for successful conjugation with this compound. The optimal conditions are a compromise between maximizing the reactivity of the target amines and minimizing the hydrolysis of the PFP ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate/Bicarbonate buffers
-
HEPES
-
Borate buffers
Buffers to Avoid:
It is imperative to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the PFP ester, significantly reducing the conjugation yield.
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful bioconjugation reactions using this compound.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for deprotonated, nucleophilic primary amines. Lower pH reduces reactivity, while higher pH increases the rate of PFP ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-4 hours). Reactions at 4°C are slower (overnight) but may be preferable for sensitive biomolecules. |
| Molar Excess of PFP Ester | 5 to 15-fold molar excess over the protein | A starting point for optimization. The optimal ratio depends on the protein and desired degree of labeling. |
| Biomolecule Concentration | 2 - 10 mg/mL | A typical concentration range for protein conjugation. |
| Organic Co-solvent | < 10% (v/v) | Anhydrous DMSO or DMF can be used to dissolve the PFP ester before adding it to the aqueous reaction buffer. The final concentration should be kept low to avoid protein denaturation. |
Experimental Protocols
Protocol 1: General Protein Crosslinking
This protocol describes a general method for crosslinking a soluble protein using this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 2–10 mg/mL.
-
If the protein was stored in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
-
Prepare the PFP Ester Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. It is not recommended to store the PFP ester in solution due to its susceptibility to hydrolysis.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar equivalent of the PFP ester stock solution to the stirring biomolecule solution. A 5-15 fold molar excess is a typical starting point.
-
Ensure the final concentration of the organic co-solvent is less than 10%.
-
-
Incubate:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)
This protocol outlines a conceptual workflow for the synthesis of an ADC using this compound to link a cytotoxic drug to an antibody.
Materials:
-
Antibody
-
Amine-containing cytotoxic drug
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a suitable concentration.
-
-
PFP Ester Activation of the Drug:
-
In a separate reaction, conjugate the amine-containing drug to one of the PFP esters of the this compound. This may require optimization of stoichiometry to favor mono-conjugation.
-
-
Conjugation to the Antibody:
-
Add the activated drug-PEG-PFP ester to the antibody solution.
-
The remaining PFP ester will react with the lysine residues on the antibody.
-
-
Incubation:
-
Incubate the reaction mixture under optimized conditions (temperature and time).
-
-
Purification:
-
Purify the resulting ADC from unreacted components using a suitable chromatography method.
-
Visualizations
Caption: A generalized workflow for conjugating a PFP ester to an amine-containing biomolecule.
Caption: Key advantages of pentafluorophenyl esters for amine-reactive conjugation.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | PFP ester hydrolysis | Prepare PFP ester solution immediately before use. Ensure anhydrous solvents are used. |
| Competing nucleophiles | Ensure the biomolecule is in a non-amine-containing buffer. Perform buffer exchange if necessary. | |
| Incorrect pH | Verify the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Insufficient molar excess of PFP ester | Optimize the molar ratio of PFP ester to the biomolecule. |
For further technical support, please refer to the manufacturer's documentation.
References
Application Notes and Protocols: Molar Ratio Calculation for Bis-PEG2-PFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinker used for the covalent conjugation of amine-containing molecules.[1][2] The presence of two pentafluorophenyl (PFP) ester reactive groups allows for the formation of stable amide bonds with primary and secondary amines, making it a valuable tool in bioconjugation, drug delivery, and proteomics.[1][3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher reactivity and greater resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.
This document provides a detailed guide to calculating the optimal molar ratio of this compound to an amine-containing biomolecule, such as a protein or peptide, for successful conjugation. It includes experimental protocols and recommendations to help researchers achieve their desired degree of labeling.
Principle of Conjugation
The conjugation reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) on one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol (PFP) as a byproduct. As a homobifunctional crosslinker, the second PFP ester group can then react with another amine group on the same or a different molecule, enabling intramolecular or intermolecular crosslinking.
Key Factors Influencing Molar Ratio Selection
The optimal molar ratio of crosslinker to biomolecule is critical for controlling the extent of conjugation and must often be determined empirically. Several factors influence this ratio:
-
Number of available amines: The number of primary amines on the surface of the biomolecule (e.g., lysine residues) will dictate the potential sites for conjugation.
-
Desired Degree of Labeling (DOL): The intended application will determine the optimal number of crosslinker molecules to be conjugated per biomolecule. For example, generating antibody-drug conjugates may require a specific DOL to ensure efficacy and minimize toxicity.
-
Reaction Conditions: pH, temperature, reaction time, and buffer composition all affect the efficiency of the conjugation reaction. PFP ester reactions are typically most efficient at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the PFP ester.
-
Concentration of Reactants: The concentrations of both the biomolecule and the crosslinker can influence the reaction kinetics.
Molar Ratio Calculation
To calculate the amount of this compound required for a specific molar ratio, follow these steps:
-
Calculate the moles of the biomolecule:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Determine the desired molar excess of the crosslinker:
-
This is the ratio of moles of crosslinker to moles of biomolecule. Recommended starting ranges are typically between a 2-fold and 20-fold molar excess.
-
-
Calculate the moles of this compound needed:
-
Moles of crosslinker = Moles of biomolecule × Desired molar excess
-
-
Calculate the mass of this compound to be weighed:
-
Mass of crosslinker (g) = Moles of crosslinker × Molecular Weight of this compound ( g/mol )
-
The molecular weight of this compound is 538.29 g/mol .
-
Example Calculation:
Let's assume you want to perform a conjugation reaction with 5 mg of a 50 kDa protein (50,000 g/mol ) using a 10-fold molar excess of this compound.
-
Moles of protein:
-
(0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol
-
-
Moles of this compound:
-
(1 x 10⁻⁷ mol) × 10 = 1 x 10⁻⁶ mol
-
-
Mass of this compound:
-
(1 x 10⁻⁶ mol) × (538.29 g/mol ) = 5.38 x 10⁻⁴ g = 0.538 mg
-
Data Presentation: Recommended Molar Ratios for Various Applications
| Application | Target Biomolecule | Recommended Starting Molar Excess (Crosslinker:Biomolecule) | Desired Outcome |
| Protein-Protein Interaction Studies | Soluble Proteins | 5:1 to 20:1 | Covalent crosslinking of interacting proteins for identification by SDS-PAGE or mass spectrometry. |
| Antibody-Drug Conjugate (ADC) Development | Monoclonal Antibody | 2:1 to 10:1 | Controlled conjugation of a linker-payload to achieve a specific drug-to-antibody ratio (DAR). |
| Peptide Labeling | Synthetic Peptide | 2:1 to 5:1 | Labeling of a peptide with a reporter molecule or another peptide. |
| Surface Modification of Nanoparticles | Amine-functionalized Nanoparticles | 10:1 to 50:1 (relative to surface amines) | Covalent attachment of biomolecules to the nanoparticle surface. |
Experimental Protocols
Protocol 1: Crosslinking of a Soluble Protein
This protocol is a general guideline for the crosslinking of a protein in solution.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM. PFP esters are moisture-sensitive, so it is important to minimize their exposure to air and moisture.
-
Initiate the Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked protein sample by SDS-PAGE to observe the formation of higher molecular weight species, which indicates successful crosslinking. Further analysis can be performed by mass spectrometry.
Protocol 2: Labeling of an Antibody
This protocol provides a starting point for the labeling of an antibody, which can be adapted for ADC development.
Materials:
-
Antibody
-
This compound
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
Spin desalting column (e.g., 7 kDa MWCO)
-
Storage Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl
Procedure:
-
Buffer Exchange: Prepare the antibody at a concentration of ≥1 mg/mL in the reaction buffer using a spin desalting column.
-
Prepare Crosslinker Solution: If performing multiple reactions, reconstitute the this compound in anhydrous DMSO or DMF to a concentration of approximately 2.5 mM.
-
Conjugation: Add the antibody solution to the this compound to achieve a molar ratio of approximately 5-15x of the crosslinker to the antibody. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Purification: Remove the organic solvent and unreacted crosslinker by buffer exchange into the desired storage buffer using a spin desalting column.
-
Characterization: Determine the concentration of the conjugated antibody and the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical flow for molar ratio calculation.
References
Quenching Strategies for Bis-PEG2-PFP Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to effective quenching strategies for reactions involving Bis-PEG2-PFP (bis-polyethylene glycol-pentafluorophenyl) esters. The proper termination of these reactions is critical to ensure the homogeneity, stability, and biological activity of the resulting bioconjugates. This document outlines recommended quenching agents, detailed experimental protocols, and methods for the characterization of the final product.
Introduction to Bis-PEG2-PFP Ester Reactions and the Importance of Quenching
Bis-PEG2-PFP esters are homobifunctional crosslinkers commonly used in bioconjugation to link molecules containing primary or secondary amines, such as proteins, peptides, and other biomolecules. The pentafluorophenyl (PFP) ester is an amine-reactive functional group that offers advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its higher resistance to spontaneous hydrolysis in aqueous reaction media, leading to more efficient and reproducible conjugations[1][2][3].
Quenching is a critical step in bioconjugation reactions. It involves the addition of a reagent to deactivate any unreacted, excess crosslinker. If not quenched, the remaining reactive PFP esters can lead to several undesirable outcomes:
-
Uncontrolled Crosslinking and Aggregation: Continued reaction can result in the formation of high-molecular-weight aggregates, which can be difficult to remove and may compromise the safety and efficacy of the final product[4][5].
-
Modification of Purification Media: Reactive esters can covalently bind to amine-containing purification resins (e.g., some types of affinity or ion-exchange columns), leading to reduced column performance and contamination of the product.
-
Reduced Stability: The presence of unreacted crosslinker can lead to instability of the purified bioconjugate over time.
-
Inaccurate Downstream Analysis: Residual reactive esters can interfere with downstream analytical techniques and biological assays.
This document provides a comparative overview of common quenching strategies and detailed protocols for their implementation.
Recommended Quenching Strategies
The most common and effective strategy for quenching amine-reactive esters like PFP esters is the addition of a small molecule containing a primary amine. This amine acts as a nucleophile, rapidly reacting with the remaining PFP esters to form stable, inert amide bonds.
Comparison of Common Quenching Agents
| Quenching Agent | Recommended Concentration | Recommended Incubation | Advantages | Disadvantages |
| Tris Buffer | 20-50 mM | 15-30 minutes | Highly efficient quencher for amine-reactive esters. Forms stable, soluble byproducts. Readily available and compatible with many protein purification methods. | Can potentially reverse formaldehyde cross-linking, though this is less of a concern for PFP esters. |
| Glycine | 20-50 mM | 15-30 minutes | Also an effective quenching agent. Simple amino acid structure, leading to predictable and well-characterized byproducts. | May be slightly less efficient than Tris for quenching some crosslinkers. |
| Ethanolamine | 20-50 mM | 15-30 minutes | A small primary amine that reacts quickly with PFP esters. | Can sometimes interfere with certain downstream applications or analytical techniques. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Can be used for quenching, but is more commonly used to cleave ester linkages, which may not be desirable. | Can potentially modify the bioconjugate itself. |
Recommendation: For most applications involving Bis-PEG2-PFP esters, Tris buffer is the recommended quenching agent due to its high efficiency and compatibility with standard biochemical procedures.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound and Quenching with Tris Buffer
This protocol describes a general workflow for crosslinking two proteins using a this compound, followed by quenching of the reaction.
Materials:
-
Protein A in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure both protein solutions are in an amine-free buffer. If the proteins are in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.
-
Slowly add the desired molar excess of the this compound stock solution to the protein mixture while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein with the lower concentration.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to ensure complete quenching of the unreacted PFP esters.
-
-
Purification:
-
Remove the excess crosslinker, quenching agent, and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.
-
The purified crosslinked protein conjugate is now ready for downstream analysis and applications.
-
Protocol 2: Monitoring Quenching Efficiency using HPLC
This protocol outlines a method to quantify the disappearance of the PFP ester, thereby assessing the efficiency of the quenching process.
Materials:
-
Quenched reaction mixture from Protocol 1
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Control sample: A reaction mixture prepared identically to the experimental sample but without the addition of the quenching agent.
Procedure:
-
Sample Preparation: At the end of the quenching incubation (and at the same time point for the unquenched control), take an aliquot of the reaction mixture. Immediately dilute the aliquot in Mobile Phase A to stop any further reaction.
-
HPLC Analysis:
-
Inject the diluted sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at a wavelength where the PFP ester has a significant absorbance (typically around 260 nm).
-
-
Data Analysis:
-
Compare the peak corresponding to the this compound in the quenched sample to the unquenched control.
-
The reduction in the peak area of the PFP ester in the quenched sample indicates the efficiency of the quenching reaction.
-
Visualizations
Experimental Workflow for this compound Reaction and Quenching
Caption: General workflow for a this compound bioconjugation reaction.
Logical Relationship of Quenching Strategies
Caption: Decision tree for quenching and purification of this compound reactions.
Impact of Quenching on Bioconjugate Stability and Characterization
The choice of quenching strategy can have an impact on the final bioconjugate.
-
Stability: A properly quenched reaction will prevent the formation of aggregates over time, thus enhancing the long-term stability of the PEGylated protein. The removal of residual quenching agents is also important, as high concentrations of small molecules could potentially affect the formulation stability of the final product.
-
Characterization: The byproducts of the quenching reaction are typically small molecules that can be easily separated from the much larger bioconjugate by standard purification techniques like SEC or dialysis. It is important to ensure their complete removal to not interfere with analytical methods such as mass spectrometry (MS). For example, residual Tris or glycine could potentially adduct to the protein or interfere with ionization in the mass spectrometer.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation after Quenching | Incomplete quenching leading to continued crosslinking. | Optimize quenching conditions: increase the concentration of the quenching agent (e.g., to 50 mM) and/or the incubation time (e.g., to 30 minutes). Ensure thorough mixing. |
| The PEGylated protein itself is prone to aggregation. | PEGylation is known to reduce the propensity for protein aggregation. If aggregation persists, consider optimizing the PEGylation reaction itself (e.g., lower molar excess of the crosslinker). | |
| Low Conjugation Efficiency | Hydrolysis of the PFP ester. | While more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH. Ensure the reaction is performed within the optimal pH range of 7.2-8.5. Use anhydrous solvents to prepare the crosslinker stock solution. |
| Inefficient quenching. | Use a more efficient quenching agent like Tris. Ensure the final concentration is sufficient to react with all excess PFP ester. | |
| Interference in Downstream Assays | Residual quenching agent. | Ensure thorough removal of the quenching agent and byproducts by an appropriate number of dialysis changes or by using a correctly sized SEC column. |
Conclusion
Effective quenching is a non-negotiable step in the successful synthesis of well-defined and stable bioconjugates using Bis-PEG2-PFP esters. The use of Tris buffer at a final concentration of 20-50 mM for 15-30 minutes is a robust and recommended strategy. Subsequent purification to remove all small molecule contaminants is essential for obtaining a high-quality final product suitable for research, diagnostic, and therapeutic applications. The protocols and guidelines presented in these application notes are intended to provide a strong foundation for researchers to optimize their specific bioconjugation workflows.
References
- 1. enovatia.com [enovatia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purification of Proteins after Bis-PEG2-PFP Ester Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the topology of protein complexes within their native cellular environment. Bis-PEG2-PFP ester is a homobifunctional, amine-reactive crosslinker that covalently links proteins in close proximity. The polyethylene glycol (PEG) spacer arm enhances water solubility, and the pentafluorophenyl (PFP) esters provide high reactivity and are less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts.
Following the crosslinking reaction, a critical and often challenging step is the purification of the crosslinked protein complexes from unreacted proteins, excess crosslinker, and other cellular components. This is essential for reducing sample complexity and enabling successful downstream analysis by techniques such as SDS-PAGE and mass spectrometry. These application notes provide detailed protocols for the purification of proteins after crosslinking with this compound, utilizing a multi-step chromatographic approach.
Experimental Workflow Overview
A typical workflow for the purification of proteins after this compound crosslinking involves a series of chromatographic steps designed to separate molecules based on their size, charge, and specific binding affinities. The precise combination and order of these steps may require optimization depending on the specific protein complex and the complexity of the sample.
Application Notes and Protocols: Surface Modification of Biomaterials with Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the host's immunological response. Unmodified biomaterial surfaces can often lead to undesirable outcomes such as thrombosis, inflammation, and biofouling. Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to enhance the biocompatibility of materials.[1][2][3] PEGylation creates a hydrophilic, neutral, and sterically hindering layer that significantly reduces non-specific protein adsorption and cellular adhesion.[1][4]
Bis-PEG2-PFP ester is a homobifunctional crosslinker featuring a two-unit polyethylene glycol chain flanked by two pentafluorophenyl (PFP) ester reactive groups. PFP esters are highly efficient amine-reactive functional groups that form stable amide bonds with primary and secondary amines present on biomaterial surfaces (e.g., lysine residues in proteins or amine-functionalized surfaces). A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous environments, leading to more efficient and reliable conjugation reactions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the surface modification of biomaterials, aimed at improving biocompatibility and enabling further functionalization for applications in drug delivery, medical implants, and diagnostics.
Key Applications
-
Improving Biocompatibility: Creates a surface that resists protein adsorption, bacterial adhesion, and platelet adhesion, thus minimizing biofouling and thrombogenicity.
-
Drug Delivery: Acts as a hydrophilic spacer arm for conjugating targeting ligands, antibodies, or small molecule drugs to nanoparticle surfaces.
-
PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Bioconjugation: Serves as a homobifunctional linker for crosslinking proteins and other amine-containing biomolecules.
Data Presentation
The effectiveness of surface modification can be quantified by various analytical techniques. The following table summarizes typical data obtained when characterizing surfaces before and after modification with PEG esters.
| Parameter | Unmodified Surface (Typical) | PEG-Modified Surface (Typical) | Technique | Reference |
| Water Contact Angle | 60° - 80° (Hydrophobic) | 20° - 40° (Hydrophilic) | Goniometry | |
| Protein Adsorption (e.g., Fibrinogen) | > 200 ng/cm² | < 20 ng/cm² | Ellipsometry, QCM-D, Fluorescence | |
| Platelet Adhesion | High | Significantly Reduced | Microscopy, SEM | |
| Bacterial Adhesion | High | Significantly Reduced | Colony Forming Unit (CFU) Counts | |
| Cell Viability (Osteoblasts) | Variable | Increased | MTT Assay, Live/Dead Staining |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of an Amine-Functionalized Biomaterial
This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.
Materials and Reagents:
-
Amine-functionalized biomaterial substrate (e.g., plasma-treated polymer, aminosilanized glass)
-
This compound
-
Anhydrous organic solvent (DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Wash Buffer: Phosphate-buffered saline (PBS)
-
Quenching Solution: 1 M Tris-HCl, glycine, or ethanolamine, pH 8.0
-
Deionized (DI) water
-
Inert gas (Nitrogen or Argon)
Workflow for Surface Modification:
Caption: Experimental workflow for biomaterial surface PEGylation.
Procedure:
-
Reagent Preparation:
-
Prepare the Reaction Buffer and degas it. Ensure the pH is between 7.2 and 8.5 for optimal amine reactivity.
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not store the stock solution.
-
-
Surface Preparation:
-
Ensure the amine-functionalized biomaterial substrate is clean, dry, and free of contaminants.
-
Pre-wash the substrate with the Reaction Buffer.
-
-
Coupling Reaction:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mM) in the Reaction Buffer.
-
Immerse the amine-functionalized substrate in the reaction solution. Ensure the entire surface is covered.
-
Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive substrates. Agitate gently to ensure uniform coverage.
-
-
Quenching and Washing:
-
Remove the substrate from the reaction solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted PFP esters.
-
Wash the substrate thoroughly with PBS (3 x 5 minutes) and then with DI water to remove non-covalently bound reagents and byproducts.
-
-
Final Steps:
-
Dry the modified substrate under a stream of inert gas (e.g., nitrogen).
-
Store the surface-modified biomaterial in a dry, sterile environment until further use.
-
Protocol 2: Characterization of the PEG-Modified Surface
This protocol outlines common methods to verify the successful immobilization of the PEG linker.
1. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophilicity.
-
Method: Measure the static water contact angle on the unmodified and PEG-modified surfaces using a goniometer.
-
Expected Result: A significant decrease in the water contact angle, indicating a more hydrophilic surface, provides evidence of successful PEGylation.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Method: Acquire high-resolution spectra of the C1s, O1s, N1s, and F1s regions.
-
Expected Result: The appearance of a fluorine (F1s) peak from the pentafluorophenyl leaving group (if incompletely reacted or as a byproduct) and a change in the C1s envelope (increase in C-O component from the PEG backbone) confirms the presence of the linker.
3. Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Purpose: To detect the chemical bonds formed and the presence of PEG.
-
Method: Acquire spectra from the unmodified and modified surfaces.
-
Expected Result: The appearance of characteristic C-O-C ether stretch peaks (~1100 cm⁻¹) from the PEG backbone and the formation of an amide I band (~1650 cm⁻¹) indicate successful conjugation.
4. Protein Adsorption Assay:
-
Purpose: To functionally test the biocompatibility of the modified surface.
-
Method: Incubate unmodified and PEG-modified surfaces in a protein solution (e.g., bovine serum albumin or fibrinogen) for a set time. Wash thoroughly and quantify the amount of adsorbed protein using techniques like fluorescence microscopy (with labeled protein), ellipsometry, or Quartz Crystal Microbalance with Dissipation (QCM-D).
-
Expected Result: The PEG-modified surface should exhibit significantly less protein adsorption compared to the control.
Reaction Mechanism
The core of the surface modification process is the chemical reaction between the PFP ester and a primary amine on the biomaterial surface. This reaction proceeds via nucleophilic acyl substitution.
Caption: Reaction of a PFP ester with a surface amine.
The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenol leaving group and forming a robust amide bond that covalently links the PEG chain to the biomaterial surface. This reaction is highly efficient in aqueous buffers at a slightly basic pH.
References
- 1. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]
- 3. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Two-Step Conjugation Protocol Using Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bis-PEG2-PFP ester is a homobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules.[1] This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[2][3] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[4][5] A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis, which leads to more efficient and reliable conjugation reactions in aqueous buffers. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.
This two-step conjugation protocol is particularly useful for creating antibody-drug conjugates (ADCs), fluorescently labeled antibodies, and other protein-protein or protein-small molecule conjugates. The methodology allows for a controlled reaction, minimizing unwanted side reactions and ensuring a higher yield of the desired conjugate.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Fluorescent Labeling: Attaching fluorescent dyes to antibodies or other proteins for use in immunoassays, microscopy, and flow cytometry.
-
Protein-Protein Crosslinking: Studying protein interactions and structure by covalently linking interacting proteins.
-
Surface Modification: Modifying the surfaces of nanoparticles and cells for various biomedical applications.
Experimental Protocols
I. General Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive. It is crucial to warm the reagent to room temperature before opening the vial to prevent condensation.
-
Solvent Choice: The PFP ester should be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5 for optimal reaction efficiency. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.
II. Two-Step Conjugation of a Small Molecule to a Protein (e.g., Antibody)
This protocol first activates the small molecule with the this compound, followed by conjugation to the protein.
Step 1: Activation of the Amine-Containing Small Molecule
-
Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, THF, or ACN).
-
Add this compound: Add 1.2 to 1.5 molar equivalents of this compound to the small molecule solution.
-
Add Base: Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Incubate: Stir the reaction mixture at room temperature for 6 to 18 hours.
-
Monitor Progress: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification (Optional but Recommended): The PFP ester-activated small molecule can be purified to remove excess reactants.
Step 2: Conjugation of the Activated Small Molecule to the Protein
-
Prepare the Protein Solution: Dissolve the protein (e.g., antibody) in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.5-5 mg/mL.
-
Initiate Conjugation: Add the activated small molecule solution to the protein solution. The molar ratio of the activated small molecule to the protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 10- to 50-fold molar excess of the activated molecule over the protein.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted small molecules and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
Data Presentation
Table 1: Recommended Reaction Parameters for Two-Step Conjugation
| Parameter | Step 1: Small Molecule Activation | Step 2: Protein Conjugation |
| pH | N/A (Organic Solvent) | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature (20-25°C) |
| Reaction Time | 6 - 18 hours | 1 - 4 hours or overnight |
| Molar Ratio | 1.2-1.5:1 (Bis-PEG2-PFP:Amine) | 10-50:1 (Activated Molecule:Protein) |
| Buffer | N/A (Organic Solvent) | PBS, HEPES, Borate Buffer |
| Quenching Agent | N/A | 1M Tris-HCl, pH 8.0 |
Visualizations
Caption: Workflow for the two-step conjugation of a small molecule to a protein.
Caption: General reaction mechanism of a PFP ester with a primary amine.
References
Application Notes and Protocols for Bis-PEG2-PFP Ester Crosslinking in Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules with primary amine groups.[1][2] This reagent is particularly valuable for studying protein-protein interactions, offering several advantages due to its chemical structure. The pentafluorophenyl (PFP) esters provide higher stability and resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient crosslinking reactions in aqueous solutions.[3] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting crosslinked complexes, which can reduce aggregation and improve sample handling.[1][2]
These application notes provide detailed protocols for utilizing this compound in protein interaction studies, including methods for crosslinking soluble proteins and cell surface proteins. The information is intended to guide researchers in designing and executing experiments to investigate protein complexes and interaction networks.
Chemical Properties and Mechanism of Action
This compound contains two PFP ester reactive groups at either end of a PEG spacer. These PFP esters react specifically with the primary amino groups (-NH2) found in the side chain of lysine residues and at the N-terminus of polypeptide chains. The reaction proceeds in a pH-dependent manner, typically between pH 7 and 9, and results in the formation of a stable amide bond, with the release of pentafluorophenol as a byproduct.
Key Features of this compound:
-
Amine-Reactive: Targets primary amines for covalent bond formation.
-
Homobifunctional: Contains two identical reactive groups, enabling the linking of two amine-containing molecules.
-
PEGylated Spacer: The PEG2 spacer arm increases hydrophilicity, which can improve the solubility of crosslinked proteins.
-
PFP Ester Stability: PFP esters are less susceptible to hydrolysis than NHS esters, offering a wider window for reaction optimization.
Experimental Protocols
Preparation of Reagents
a) Crosslinker Stock Solution:
This compound is sensitive to moisture and should be stored at -20°C with a desiccant. To facilitate accurate dispensing, it is recommended to prepare a stock solution in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Dissolve the desired amount of the crosslinker in anhydrous DMSO to a final concentration of 25-50 mM. For example, to make a 25 mM stock solution, dissolve 13.46 mg of this compound (MW: 538.29 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Use the stock solution immediately. Do not store for extended periods, as the PFP ester will hydrolyze over time.
-
b) Reaction and Quenching Buffers:
-
Reaction Buffer: Use an amine-free buffer with a pH between 7 and 9. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are suitable choices. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the crosslinker.
-
Quenching Solution: A solution containing a high concentration of a primary amine is used to stop the crosslinking reaction. A 1 M Tris-HCl solution at pH 8.0 is commonly used.
Protocol for Crosslinking of Soluble Proteins
This protocol is designed for studying interactions between purified proteins in solution.
a) Materials:
-
Purified protein(s) of interest in an appropriate amine-free buffer.
-
This compound stock solution (25 mM in anhydrous DMSO).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching Solution (1 M Tris-HCl, pH 8.0).
b) Procedure:
-
Prepare the protein solution at a concentration of 0.1-5 mg/mL in the Reaction Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for Extracellular Crosslinking of Cell Surface Proteins
This protocol is suitable for identifying interactions between proteins on the surface of living cells. As this compound is not cell-permeable, it will primarily crosslink extracellular domains of membrane proteins and secreted proteins.
a) Materials:
-
Suspension or adherent cells.
-
Ice-cold PBS, pH 8.0.
-
This compound stock solution (25 mM in anhydrous DMSO).
-
Quenching Solution (1 M Tris-HCl, pH 8.0).
b) Procedure:
-
Harvest the cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 1-25 x 10^6 cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-3 mM.
-
Incubate the reaction for 30 minutes on ice or at 4°C to minimize internalization of the crosslinker.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes on ice.
-
Wash the cells twice with ice-cold PBS to remove excess quenching reagent.
-
The cells can now be lysed for subsequent analysis of crosslinked proteins by immunoprecipitation, SDS-PAGE, and mass spectrometry.
Data Presentation
Table 1: Illustrative Crosslinking Efficiency for a Hypothetical Protein Complex
| Protein A | Protein B | Crosslinker Concentration (mM) | Crosslinking Efficiency (%) |
| Receptor X | Ligand Y | 0.25 | 15 |
| Receptor X | Ligand Y | 0.5 | 35 |
| Receptor X | Ligand Y | 1.0 | 60 |
| Receptor X | Ligand Y | 2.0 | 55 (potential for aggregation) |
Table 2: Illustrative Mass Spectrometry Data for Identified Crosslinked Peptides
| Protein A | Peptide Sequence A | Lysine Position A | Protein B | Peptide Sequence B | Lysine Position B |
| Kinase Z | ...VTLK... | 125 | Substrate W | ...AGIK... | 42 |
| Kinase Z | ...YFKG... | 210 | Adaptor P | ...NQLK... | 98 |
Visualizations
Experimental Workflow for Protein Interaction Analysis
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Bis-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides detailed application notes and protocols for the use of Bis-PEG2-PFP ester as a non-cleavable, homobifunctional linker in the synthesis of ADCs.
Bis-PEG2-PFP (pentafluorophenyl) ester is a PEGylated crosslinker that reacts with primary and secondary amine groups on antibodies and payloads to form stable amide bonds. The PFP ester is known for its high reactivity and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions with less hydrolysis.[1][2][3] The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting ADC, which can reduce aggregation and improve pharmacokinetic properties.[4][5] As a non-cleavable linker, this compound ensures that the cytotoxic payload is only released upon the complete degradation of the antibody in the lysosome of the target cell, which can minimize off-target toxicity and improve the therapeutic window.
These notes will detail the experimental workflow, from antibody modification to ADC characterization, and provide representative data for an ADC constructed with a non-cleavable linker.
Experimental Workflow for ADC Synthesis
The overall process for creating an ADC using this compound involves a two-step sequential conjugation. First, the linker is reacted with the cytotoxic payload, and then the linker-payload intermediate is conjugated to the antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG2 Bis-PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-PEG2-PFP Ester Crosslinking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bis-PEG2-PFP ester for crosslinking applications.
Troubleshooting Guide
Low crosslinking efficiency is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The following table outlines potential causes for low yield and other common problems, along with recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking Yield | Incorrect Buffer pH: The pH is too low, causing protonation of primary amines and reducing their nucleophilicity.[1][2] | Adjust the reaction buffer to the optimal pH range of 7.2-8.5.[1][2] A pH of 8.0-8.5 is often ideal for efficient conjugation.[1] |
| Presence of Primary Amine Contaminants: Buffers like Tris or glycine contain primary amines that compete with the target molecule for reaction with the PFP ester. | Perform buffer exchange into an amine-free buffer such as PBS, HEPES, borate, or carbonate/bicarbonate buffer before starting the conjugation. | |
| Hydrolysis of PFP Ester: The this compound has been exposed to moisture, leading to hydrolysis and inactivation. PFP esters are moisture-sensitive. | Equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent. | |
| Insufficient Molar Excess of Crosslinker: The ratio of crosslinker to the target amine is too low. | Optimize the molar ratio of this compound to the amine-containing molecule. A 10- to 50-fold molar excess is a common starting point for proteins. For small molecules, a 1.2 to 1.5 equivalent ratio to each primary amine may be sufficient. | |
| Low Biomolecule Concentration: Dilute protein solutions can favor the hydrolysis of the PFP ester over the desired crosslinking reaction. | If possible, increase the concentration of the biomolecule. A typical range for proteins is 0.5-5 mg/mL. | |
| Suboptimal Reaction Time/Temperature: The incubation time is too short, or the temperature is too low for the reaction to proceed to completion. | Incubate the reaction for 1-4 hours at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed overnight at 4°C. | |
| Protein Aggregation/Precipitation | Poor Solubility of Reagent or Conjugate: The crosslinker or the resulting conjugate has poor solubility in the aqueous reaction buffer. The PEG spacer in this compound improves water solubility. | Dissolve the this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation. |
| Non-Specific Modifications | Reaction pH is too High: Very high pH can lead to side reactions or modification of other nucleophilic groups. | Maintain the reaction pH within the recommended 7.2-8.5 range. While higher pH increases the rate of aminolysis, it also accelerates hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PFP ester over an NHS ester for crosslinking?
A1: PFP (pentafluorophenyl) esters are generally superior to NHS (N-hydroxysuccinimide) esters due to their higher resistance to hydrolysis in aqueous solutions. This increased stability leads to more efficient and reproducible conjugation reactions, as less of the crosslinker is consumed by the competing hydrolysis reaction, especially in dilute protein solutions.
Q2: What is the optimal pH for crosslinking with this compound?
A2: The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5. At this slightly basic pH, the primary amines (e.g., the ε-amino group of lysine) are deprotonated, making them more nucleophilic and reactive. Lowering the pH reduces reactivity, while a significantly higher pH can accelerate the hydrolysis of the PFP ester.
Q3: How should I prepare and store this compound?
A3: this compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation upon opening. It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF at a concentration of 10-100 mM immediately before use. Do not prepare and store aqueous stock solutions, as the PFP ester will readily hydrolyze.
Q4: Can I use buffers containing Tris or glycine for my crosslinking reaction?
A4: No. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the PFP ester, which will significantly reduce your crosslinking efficiency. It is crucial to perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before initiating the reaction.
Q5: How can I stop the crosslinking reaction?
A5: The reaction can be stopped, or "quenched," by adding a buffer containing an excess of primary amines. A common quenching reagent is Tris buffer (e.g., 1M Tris, pH 8.0) added to a final concentration of 20-50 mM and incubated for 15-30 minutes to consume any unreacted PFP ester.
Q6: How do I remove the unreacted crosslinker after the reaction is complete?
A6: Unreacted this compound and its hydrolysis byproducts can be easily removed by standard purification methods such as size-exclusion chromatography (e.g., desalting columns) or dialysis.
Experimental Protocols & Methodologies
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking proteins in solution using this compound.
Materials:
-
This compound
-
Protein solution (in amine-free buffer)
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-8.5)
-
Quenching buffer (1M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free reaction buffer at a concentration of 0.5-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange using a desalting column.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Initiate Crosslinking: Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analyze Results: Analyze the crosslinked products using techniques such as SDS-PAGE (to observe shifts in molecular weight) or mass spectrometry.
Visualizations
Reaction Mechanism
The diagram below illustrates the fundamental reaction of a this compound with primary amines on two separate molecules, resulting in a covalent amide bond and the release of pentafluorophenol (PFP).
Caption: this compound crosslinking reaction mechanism.
Experimental Workflow
This workflow outlines the key steps for a successful crosslinking experiment, from reagent preparation to final analysis.
Caption: General experimental workflow for this compound crosslinking.
References
Bis-PEG2-PFP ester hydrolysis rate and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG2-PFP ester, focusing on its hydrolysis rate and strategies to minimize it during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinking agent. It consists of two PFP ester reactive groups connected by a short polyethylene glycol (PEG2) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. This makes the reagent ideal for crosslinking proteins, conjugating molecules to amine-containing surfaces, and in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Q2: What is the primary degradation pathway for this compound in experimental settings?
The main degradation pathway for this compound in aqueous solutions is hydrolysis.[1] The ester linkage is susceptible to cleavage by water, which results in the formation of an unreactive carboxylic acid and the release of pentafluorophenol. This process is accelerated at higher pH values.[1]
Q3: How does the stability of PFP esters compare to NHS esters?
PFP esters are known to be significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2] This increased stability leads to more efficient conjugation reactions as more of the reactive ester is available to react with the target amine rather than being consumed by hydrolysis.[1] Some studies suggest that tetrafluorophenyl (TFP) esters, which are structurally similar to PFP esters, have a 10-fold increased half-life compared to NHS esters under slightly basic conditions.
Q4: How should I store and handle this compound to ensure its stability?
To maintain the reactivity of this compound, it is crucial to protect it from moisture. For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.
Q5: Can I prepare stock solutions of this compound?
It is strongly recommended to prepare solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time.
Q6: What are the recommended solvents for dissolving this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures. It is important to use high-quality, anhydrous solvents to minimize hydrolysis.
Q7: What is the optimal pH for conjugation reactions using this compound?
The optimal pH for reactions with primary amines is typically in the range of 7.2 to 8.5. In this pH range, the target primary amines are sufficiently deprotonated and thus nucleophilic for an efficient reaction. While higher pH increases the nucleophilicity of the amine, it also significantly accelerates the rate of PFP ester hydrolysis. Therefore, a balance must be struck to achieve optimal conjugation efficiency.
Data Presentation
Table 1: Comparative Stability of Active Esters
| Active Ester Type | General Stability in Aqueous Buffers |
| PFP Ester | More stable than NHS esters |
| NHS Ester | Less stable, prone to rapid hydrolysis at higher pH |
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table can be used as a general reference to understand the trend of increasing hydrolysis rate with increasing pH, which PFP esters also follow, albeit at a slower rate.
| pH | Temperature (°C) | Half-life (t½) of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temperature | ~3.5 hours | |
| 8.5 | Room Temperature | ~3 hours | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | ~2 hours |
Note: The half-life of this compound is expected to be significantly longer than the values listed for NHS esters under identical conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound: The reagent may have degraded due to improper storage, handling, or reaction conditions. | - Ensure the reagent is stored at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening. - Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before use. - Perform the reaction within the optimal pH range of 7.2-8.5. - Minimize the time the PFP ester is in an aqueous solution before the conjugation reaction. |
| Inactive amine: The primary amine on the target molecule is protonated and not sufficiently nucleophilic. | - Ensure the reaction pH is at the higher end of the optimal range (around 8.0-8.5) to deprotonate the amine, but be mindful of increased hydrolysis. | |
| Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. | |
| Inconsistent results between experiments | Variable reagent quality: The this compound may have degraded over time or between batches. | - Use a fresh vial of the reagent or qualify a new batch with a small-scale control reaction. |
| Introduction of moisture: Inconsistent levels of moisture in solvents or from the atmosphere. | - Use high-quality, anhydrous solvents. - Keep reaction vessels sealed from atmospheric moisture where possible. | |
| Precipitation of the reagent upon addition to the aqueous buffer | Low aqueous solubility: this compound, like many active esters, can be hydrophobic. | - Add the PFP ester solution in DMSO or DMF to the aqueous reaction mixture slowly with gentle but thorough mixing to ensure good dispersion. |
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest, pre-equilibrated at a specific temperature, to achieve a final concentration of approximately 1 mM.
-
Time-course analysis:
-
Immediately after adding the ester, inject an aliquot of the mixture into the HPLC system (this is the t=0 time point).
-
Withdraw and inject aliquots at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
-
HPLC analysis: Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed dicarboxylic acid product over time. The detection wavelength can be set to monitor the pentafluorophenyl group (around 260 nm).
-
Data analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Plot the natural logarithm of the concentration of the intact ester versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Competing pathways for this compound in aqueous solution.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Bis-PEG2-PFP Ester Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Bis-PEG2-PFP ester conjugates. Find troubleshooting tips and frequently asked questions to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A this compound is a homobifunctional crosslinking reagent. It contains two pentafluorophenyl (PFP) ester groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] This makes the reagent ideal for conjugating or crosslinking molecules containing amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation.
Q2: I'm having trouble dissolving my this compound. What solvents are recommended?
This compound is readily soluble in a variety of anhydrous organic solvents. For bioconjugation experiments, the recommended procedure is to first dissolve the ester in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Other compatible organic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. After dissolution in the organic solvent, the solution can then be added to your aqueous reaction buffer containing the molecule to be conjugated.
Q3: Can I prepare a stock solution of this compound and store it for later use?
It is strongly advised not to prepare and store stock solutions of this compound. The PFP ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive. To ensure maximum reactivity, always weigh out and dissolve only the amount of reagent needed for the immediate experiment. Any unused reconstituted reagent should be discarded.
Q4: What is the optimal pH for conjugation reactions using Bis-PEG2-PFP esters?
For efficient reaction with primary amines, a pH range of 7.2 to 9 is generally recommended. Within this range, the amine groups are sufficiently deprotonated and nucleophilic to react with the PFP ester. Higher pH values can accelerate the hydrolysis of the PFP ester, which is a competing reaction that reduces conjugation efficiency.
Q5: Why is my conjugation reaction failing even though the ester is dissolved?
Several factors could contribute to a failed conjugation reaction. Ensure that your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for reaction with the PFP ester. If necessary, exchange your sample into an amine-free buffer like phosphate-buffered saline (PBS). Additionally, confirm that the PFP ester has not hydrolyzed due to moisture. Always use anhydrous solvents for initial dissolution and equilibrate the reagent vial to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the this compound in the organic solvent is too high, leading to insolubility when added to the aqueous buffer. | Decrease the concentration of the this compound stock solution. Add the organic solution to the aqueous buffer slowly while vortexing to facilitate mixing and dispersion. Maintain a final organic solvent concentration of less than 10% in the reaction mixture. |
| The aqueous buffer has a high salt concentration, which can decrease the solubility of PEGylated compounds. | If possible, reduce the salt concentration of the reaction buffer. Note that PFP esters may not dissolve well in buffers with total salt concentrations exceeding 50mM for initial dissolution. | |
| Low or no conjugation efficiency | Hydrolysis of the PFP ester due to moisture. | Store the this compound at -20°C with a desiccant. Equilibrate the vial to room temperature before opening. Use anhydrous grade DMSO or DMF for preparing the stock solution immediately before use. |
| The pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.2 and 9 for optimal reactivity with primary amines. | |
| Presence of competing primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate, carbonate/bicarbonate, HEPES, or borate buffer. | |
| Inconsistent results between experiments | Degradation of the this compound due to improper storage or handling. | Always handle the reagent in a dry environment. Minimize its exposure to moisture. |
| Incomplete dissolution of the ester before addition to the reaction. | Ensure the ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO, DMF, DCM, THF, Acetonitrile | Soluble | Recommended for initial dissolution. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble directly | The PEG2 linker enhances water solubility compared to non-PEGylated analogs. Generally requires initial dissolution in an organic solvent. | |
| Mal-(PEG)n-PFP Ester | Water and aqueous buffers | Soluble up to approx. 10 mM | Solubility decreases with increasing salt concentration. This provides an estimate for a related PEGylated PFP ester. |
| Bis-PEG2-acid | Water, DMF, DMSO | Soluble | The carboxylic acid form is more water-soluble than the PFP ester. |
Experimental Protocols
Protocol 1: Solubilization of this compound for Conjugation
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the ester in a dry microcentrifuge tube.
-
Add the minimum required volume of anhydrous DMSO or DMF to the tube. For example, to prepare a 10 mM stock solution, dissolve 5.38 mg of this compound (MW: 538.3 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the tube until the ester is completely dissolved. This solution should be prepared immediately before use.
-
Slowly add the desired volume of the dissolved ester solution to your reaction mixture containing the target molecule in an appropriate amine-free buffer while gently vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (ideally below 10%) to avoid denaturation of proteins.
Protocol 2: General Protein Conjugation with this compound
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared solution of this compound in anhydrous DMSO or DMF (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a suitable concentration in an amine-free buffer.
-
Calculate the required amount of this compound solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing conjugate solubility.
References
Effect of pH on Bis-PEG2-PFP ester reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-PEG2-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of PFP esters with primary amines, such as the lysine residues in proteins, is typically between 7.2 and 8.5.[1][2] The reactivity of the primary amine is dependent on it being in a non-protonated state, which is favored at a slightly basic pH.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant as the pH increases.[4] While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, higher pH will accelerate the rate of hydrolysis, leading to the formation of an inactive carboxylic acid and reducing the efficiency of your conjugation reaction.[4]
Q3: What are the advantages of using a PFP ester over an NHS ester?
PFP esters offer two main advantages over NHS esters:
-
Increased stability: PFP esters are less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters. This allows for more efficient conjugation reactions and provides a wider window for experimental manipulation.
-
Higher reactivity: PFP esters generally react more rapidly with primary amines than NHS esters, leading to faster completion of the conjugation reaction.
Q4: Which buffers should be used for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Avoid buffers such as Tris or glycine.
Q5: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
This compound, like many PFP esters, has low solubility in aqueous solutions. It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction buffer containing your biomolecule. The final concentration of the organic solvent should ideally be kept below 10% to minimize the risk of protein denaturation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of the PFP ester: The ester has degraded due to moisture or high pH. | Prepare the PFP ester solution immediately before use. Ensure the use of anhydrous organic solvents for the stock solution. Optimize the reaction pH; while a higher pH increases amine reactivity, it also accelerates hydrolysis. Consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) for a longer duration. |
| Presence of competing primary amines: The reaction buffer (e.g., Tris, glycine) or contaminants in the biomolecule solution are reacting with the PFP ester. | Perform a buffer exchange of your biomolecule into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) prior to the reaction. | |
| Protonated amine groups on the target molecule: The reaction pH is too low, leading to protonation of the primary amines and rendering them unreactive. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 to maintain the nucleophilicity of the primary amines. | |
| Insufficient molar excess of PFP ester: The ratio of PFP ester to the amine-containing molecule is too low. | Increase the molar excess of the this compound. A 5- to 15-fold molar excess is a common starting point. | |
| Precipitation of the biomolecule upon addition of the PFP ester solution | High concentration of organic solvent: The addition of the PFP ester stock solution in DMSO or DMF is causing the protein or other biomolecule to precipitate. | Decrease the final concentration of the organic co-solvent in the reaction mixture to below 10%. Add the PFP ester stock solution slowly to the biomolecule solution while gently stirring. |
| Inconsistent results between experiments | Degradation of the PFP ester: The PFP ester may have degraded due to improper storage. | Store the this compound at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Data Presentation
Table 1: Effect of pH on this compound Reaction Components
| pH Level | Effect on Amine Reactivity | Effect on PFP Ester Hydrolysis | Recommendation |
| < 7.0 | Sub-optimal. Primary amines are increasingly protonated and less nucleophilic, leading to a very slow reaction rate. | Hydrolysis rate is minimal. | Not recommended for efficient conjugation. |
| 7.2 - 8.5 | Optimal. Primary amines are sufficiently deprotonated to be reactive. The reaction rate is favorable. | Hydrolysis occurs and its rate increases with pH. | The recommended range for balancing amine reactivity and ester stability. Start at the lower end of this range (e.g., pH 7.2-7.5) and optimize as needed. |
| > 8.5 | High amine reactivity. | The rate of hydrolysis becomes significantly faster, which can lead to a lower overall conjugation yield due to the rapid degradation of the PFP ester. | Generally not recommended as the competing hydrolysis reaction dominates. |
Table 2: Qualitative Comparison of PFP Ester and NHS Ester Reactivity
| Characteristic | PFP Ester | NHS Ester |
| Relative Hydrolysis Rate | Lower | Higher |
| Relative Aminolysis (Amine Reaction) Rate | Higher | Lower |
| Overall Reaction Efficiency | More efficient due to higher stability and reactivity | Less efficient, especially in dilute solutions or with longer reaction times |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 2-10 mg/mL.
-
If the protein solution was stored in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the stirring protein solution.
-
Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol can be adapted to determine the hydrolytic stability of this compound in your specific buffer.
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., PBS, pH 7.4 and pH 8.5)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase: Acetonitrile/water gradient with 0.1% TFA
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate the hydrolysis by diluting the stock solution into the desired buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly).
-
Monitor the decrease in the area of the this compound peak over time.
-
Calculate the half-life by plotting the natural logarithm of the peak area versus time.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bis-PEG2-PFP ester from their reaction solutions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted this compound?
The first and simplest step is to quench the reaction. Pentafluorophenyl (PFP) esters react with primary amines to form stable amide bonds.[1][2][3] By adding a quenching buffer containing an excess of a primary amine, such as Tris or glycine, any remaining active PFP ester will react with the quenching agent, rendering it unable to bind to your target molecule.[3][4]
Q2: What are the most common methods for purifying my PEGylated product away from the unreacted/quenched this compound?
The most common and effective methods for removing unreacted this compound are based on size differences between your product and the small molecule ester. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating molecules based on their hydrodynamic radius. Your larger PEGylated product will elute before the smaller, unreacted ester.
-
Dialysis: This technique allows for the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules. It is a straightforward method for buffer exchange and removal of small molecule impurities.
-
Ultrafiltration/Diafiltration: This method uses pressure to force a solution through a membrane that retains larger molecules while allowing smaller molecules and buffer to pass through. It can be used to concentrate your product and remove unreacted ester simultaneously.
Q3: How can I confirm that all the unreacted this compound has been removed?
Several analytical techniques can be employed to verify the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), can separate the PEGylated product from the unreacted ester, allowing for quantification of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can confirm the molecular weight of your PEGylated product and detect the absence of the unreacted ester.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can visualize the increase in molecular weight of the protein after PEGylation and the absence of bands corresponding to unreacted materials.
Q4: Can I use a buffer containing Tris during my conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction. These buffers will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS) are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency and presence of unreacted ester. | The reaction buffer contains primary amines (e.g., Tris). | Ensure your reaction buffer is free of primary amines. Use a buffer such as PBS. |
| The this compound has hydrolyzed before reacting with your molecule. | PFP esters are moisture-sensitive. Prepare the ester solution immediately before use and do not store it. | |
| Unreacted ester is still present after purification by dialysis. | The dialysis membrane pore size (MWCO) is too small, or the dialysis time is too short. | Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the molecular weight of the this compound (538.3 g/mol ) but smaller than your product. Increase the dialysis time and the volume of the dialysis buffer. |
| Insufficient quenching of the reaction. | Before purification, ensure the reaction is properly quenched with a sufficient molar excess of an amine-containing buffer like Tris for at least 30 minutes. | |
| Difficulty separating the product from the unreacted ester using SEC. | The column resolution is not optimal for the size difference. | Use a column with a smaller bead size for higher resolution. Optimize the flow rate and mobile phase composition. |
| The sample is overloaded on the column. | Reduce the amount of sample loaded onto the column to improve separation. |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl, pH 8.0.
-
Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Incubate the mixture for at least 15-30 minutes at room temperature to ensure all unreacted PFP ester is deactivated.
Protocol 2: Purification using a Desalting Column (Size Exclusion Chromatography)
-
Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).
-
Apply Sample: Apply the quenched reaction mixture to the top of the column.
-
Elute: Elute the sample with the equilibration buffer. The larger, PEGylated product will travel faster through the column and elute first.
-
Collect Fractions: Collect fractions and analyze them using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm for proteins) to identify the fractions containing your purified product.
Decision-Making Workflow for Purification
Caption: Workflow for selecting a purification method and analyzing product purity.
References
Bis-PEG2-PFP ester storage and handling best practices
Welcome to the technical support center for Bis-PEG2-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshooting guidance for common experimental issues, and detailed protocols for key applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester groups at either end of a 2-unit polyethylene glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2] This makes it a valuable tool for covalently linking molecules containing primary amines, including protein-protein crosslinking, antibody-drug conjugation, and surface modification of nanoparticles.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Q2: How should I store this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, it is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the PFP ester.
Q3: In what solvents can I dissolve this compound?
This compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stock solutions should be prepared fresh immediately before use in one of these anhydrous solvents. Storing the reagent in solution is not recommended due to the potential for hydrolysis.
Q4: What is the optimal pH for reactions with this compound?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this pH range, the primary amines are sufficiently deprotonated and reactive. Higher pH levels will increase the rate of hydrolysis of the PFP ester, which is a competing reaction.
Q5: What buffers are compatible with this compound reactions?
Amine-free buffers should be used for conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester.
Q6: How do PFP esters compare to NHS esters?
PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reliable conjugation reactions, particularly in aqueous environments. However, PFP esters can be more hydrophobic than their NHS counterparts.
Data Presentation
Table 1: Storage and Handling Summary for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To maintain long-term stability and prevent degradation. |
| Storage Conditions | With desiccant, protected from moisture. | PFP esters are highly susceptible to hydrolysis. |
| Handling | Equilibrate vial to room temperature before opening. | To prevent moisture condensation inside the vial. |
| Solvents for Stock | Anhydrous DMSO or DMF. | Ensures solubility and minimizes hydrolysis before use. |
| Stock Solution | Prepare fresh immediately before use. Do not store. | The PFP ester group will degrade over time in solution. |
Table 2: Qualitative Comparison of PFP and NHS Esters for Amine Conjugation
| Feature | PFP Ester | NHS Ester |
| Reactivity | High reactivity towards primary amines. | High reactivity towards primary amines. |
| Stability in Aqueous Solution | More stable to hydrolysis than NHS esters. | Susceptible to hydrolysis, especially at higher pH. |
| Optimal Reaction pH | 7.2 - 8.5 | 7 - 9 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
| Hydrophobicity | Generally more hydrophobic. | Generally more hydrophilic. |
Experimental Protocols
Protocol 1: Crosslinking Proteins in Solution
This protocol provides a general procedure for crosslinking proteins with this compound. Optimization of the crosslinker-to-protein molar ratio is recommended for specific applications.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.
-
Add the desired molar excess (typically 10- to 50-fold molar excess over the protein) of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Extracellular Crosslinking of Cell Surface Proteins
This protocol is for crosslinking proteins on the surface of cells in suspension.
Materials:
-
Cell suspension
-
Ice-cold PBS, pH 8.0
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments, incubation can be performed at 4°C to reduce active internalization.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Proceed with cell lysis or other downstream applications.
Protocol 3: Modification of a Small Molecule with a Primary Amine
This protocol outlines the procedure for reacting this compound with a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
Anhydrous organic solvent (e.g., THF, DCM, ACN, DMF, or DMSO)
-
This compound
-
Base (e.g., DIPEA or TEA)
Procedure:
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Add 1.2 to 1.5 equivalents of this compound for each primary amine on the small molecule.
-
Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Stir the reaction at room temperature for 6 to 18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified using standard organic synthesis workup and purification techniques. If DMF or DMSO are used as solvents, an extraction work-up will be necessary to remove them.
Mandatory Visualization
Caption: Workflow for protein crosslinking using this compound.
Caption: Troubleshooting guide for low crosslinking efficiency.
References
Technical Support Center: Optimizing Bis-PEG2-PFP Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during Bis-PEG2-PFP ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound reaction?
A1: The optimal incubation time for a this compound reaction is highly dependent on the specific application, including the concentration of the protein and crosslinker, temperature, and pH. Generally, reactions are incubated for 30 minutes at room temperature or 2 hours at 4°C .[1] For sensitive biomolecules, an overnight incubation at 4°C may be preferred.[2] However, empirical testing is crucial to determine the ideal conditions for your specific experiment.[1]
Q2: What is the primary competing reaction I should be aware of?
A2: The primary competing reaction is the hydrolysis of the PFP ester , where the reagent reacts with water and becomes non-reactive.[1][3] The rate of hydrolysis increases with higher pH and is more pronounced in dilute protein solutions. PFP esters are generally less susceptible to hydrolysis than NHS esters, leading to more efficient reactions.
Q3: How does pH affect the crosslinking efficiency?
A3: A pH range of 7.2 to 8.5 is generally optimal for reacting PFP esters with primary amines (N-terminus and lysine residues). In this range, the primary amines are sufficiently deprotonated and nucleophilic. At a lower pH, the amine groups are more likely to be protonated and less reactive. Conversely, at a higher pH, the rate of PFP-ester hydrolysis increases, reducing the amount of active crosslinker available.
Q4: Can I use buffers containing primary amines, like Tris or glycine?
A4: No, you should avoid buffers containing primary amines , such as Tris or glycine. These buffers will compete with the target amines on your molecule of interest for reaction with the PFP ester, which can significantly reduce crosslinking efficiency or quench the reaction entirely. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.
Q5: How can I stop the crosslinking reaction?
A5: The reaction can be quenched by adding a buffer containing an excess of primary amines, such as Tris buffer (pH 8.0-8.5) , and incubating for a short period (e.g., 15-30 minutes). This will consume any unreacted PFP esters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | 1. Hydrolysis of PFP ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. 2. Suboptimal pH: Reaction pH is too low, leading to protonated, non-reactive amines. 3. Insufficient crosslinker: The molar excess of the this compound is too low. 4. Presence of competing amines: Buffer or sample contains primary amines (e.g., Tris, glycine). | 1. Prepare the crosslinker stock solution in a dry organic solvent (e.g., DMSO, DMF) immediately before use. Avoid storing the reagent in solution. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Increase the molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point. 4. Exchange the sample into an amine-free buffer like PBS before starting the reaction. |
| Protein Precipitation | 1. Over-crosslinking: High concentration of the crosslinker leads to extensive modification and aggregation. 2. Change in protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and reduce its solubility. 3. Denaturation: Reaction conditions are too harsh. | 1. Reduce the molar excess of the crosslinker. Perform a titration to find the optimal concentration. 2. Add solubility-enhancing agents to the buffer, if compatible with your experiment. 3. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C). |
| High Molecular Weight Smearing on Gel | 1. Non-specific crosslinking: Reaction time is too long, or the crosslinker concentration is too high. 2. Aggregation: Similar to protein precipitation, but aggregates remain in solution. | 1. Decrease the incubation time and/or the molar excess of the crosslinker. 2. Optimize reaction conditions as described for protein precipitation. |
Data Summary Tables
Table 1: Recommended Incubation Times and Temperatures
| Condition | Incubation Time | Temperature | Notes |
| Standard | 30 minutes | Room Temperature | A common starting point for many applications. |
| For Sensitive Biomolecules | 2 hours or Overnight | 4°C | To minimize potential damage to the biomolecule. |
| Accelerated Reaction | 30 minutes | 37°C | May increase reaction rate but also the risk of side reactions. |
| Small Molecule Conjugation | 6 to 18 hours | Room Temperature | Often requires longer incubation times. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability. |
| Molar Excess of Crosslinker | 10- to 50-fold | Ensures sufficient conjugation. Requires empirical optimization. |
| Quenching Buffer | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming excess PFP esters. |
| Quenching Time | 15 - 30 minutes | Sufficient time for the quenching reaction to complete. |
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a final concentration of 0.1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in a dry organic solvent such as DMSO or DMF to a high concentration (e.g., 250 mM).
-
Initiate Reaction: Add the desired molar excess of the crosslinker stock solution to the protein solution while gently mixing.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.
Protocol 2: Cell Surface Crosslinking
-
Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8) to remove any primary amines from the culture medium. Resuspend the cells in the same buffer.
-
Prepare Crosslinker: Prepare a fresh stock solution of this compound in a dry organic solvent.
-
Initiate Reaction: Add the crosslinker to the cell suspension to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction for 30 minutes at room temperature or on ice to reduce active internalization of the reagent.
-
Quench Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Wash: Pellet the cells and wash them with PBS to remove excess reagent and quenching buffer.
Visualizations
Caption: General workflow for a this compound protein crosslinking experiment.
Caption: Troubleshooting flowchart for low or no crosslinking in PFP ester reactions.
References
Impact of buffer choice on Bis-PEG2-PFP ester stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of Bis-PEG2-PFP ester in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for a this compound in an aqueous buffer is hydrolysis of the pentafluorophenyl (PFP) ester groups.[1] This reaction, which is accelerated at higher pH, results in the formation of the corresponding non-reactive carboxylic acid and pentafluorophenol, preventing the desired conjugation to amine-containing molecules.[1]
Q2: Which buffers are recommended for conjugation reactions with this compound?
For optimal performance, it is recommended to use non-amine-containing buffers. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][2]
Q3: Are there any buffers I should avoid when using this compound?
Yes. Avoid buffers that contain primary amines, such as Tris or glycine.[3] The primary amines in these buffers will compete with the target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.
Q4: What is the optimal pH range for conjugation reactions involving this compound?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester. Lowering the pH can reduce reactivity, while significantly higher pH levels will accelerate the rate of ester hydrolysis, decreasing the yield of your desired conjugate.
Q5: How should I store the this compound reagent?
This compound is sensitive to moisture. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the reagent.
Q6: Can I prepare stock solutions of this compound for later use?
It is strongly advised to prepare solutions of this compound immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not recommended as the ester will degrade over time into the non-reactive carboxylic acid.
Q7: What solvents should be used to dissolve this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to an aqueous reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the PFP ester: The reagent may have degraded due to exposure to moisture. | Always use a fresh vial of this compound. Ensure the vial is warmed to room temperature before opening. Prepare the ester solution in anhydrous DMF or DMSO immediately before adding it to the reaction buffer. |
| Incorrect pH: The reaction buffer pH may be too low, resulting in protonated and unreactive amine groups on your target molecule. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling. | |
| Presence of competing nucleophiles: Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the ester. | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange before starting the conjugation. | |
| Inconsistent Results Between Experiments | Degraded PFP ester: The quality of the PFP ester can vary if not stored correctly. | Always store the reagent at -20°C with a desiccant. It is good practice to qualify a new batch of the ester with a small-scale control reaction. |
| Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture. | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions used during extractions. | If possible, avoid aqueous basic workups. A user reported loss of their PFP ester product after washing with a sodium bicarbonate (NaHCO₃) solution. |
Data Presentation
PFP esters are known to be significantly more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, a common alternative for amine-reactive conjugation.
Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |
Table 2: Effect of pH on the Half-life of an NHS Ester (for trend reference)
| pH | Half-life (t½) of NHS Ester | Reference |
| 8.0 | 210 minutes | |
| 8.5 | 180 minutes | |
| 9.0 | 125 minutes |
Experimental Protocols
Protocol: Monitoring this compound Stability by HPLC
This protocol provides a method to determine the hydrolytic stability of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF.
-
Initiate hydrolysis: Add a small aliquot of the PFP ester stock solution to your buffer of interest at a known final concentration (e.g., 1 mM) and maintain at a constant temperature.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
HPLC analysis: Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.
-
Calculate the half-life: Determine the half-life of the ester by plotting the natural logarithm of the PFP ester concentration versus time.
Visualizations
The primary challenge in using this compound is managing the competition between the desired aminolysis (conjugation) and the undesired hydrolysis.
Caption: Competing reaction pathways for this compound in aqueous buffer.
References
Technical Support Center: PEGylation of Low-Concentration Proteins
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the covalent attachment of polyethylene glycol (PEG) to proteins, particularly when working with low protein concentrations. Here you will find frequently asked questions and troubleshooting guides to help you optimize your PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when trying to PEGylate proteins at low concentrations?
A1: Working with low protein concentrations (<1 mg/mL) presents several challenges. The reaction kinetics are slower due to reduced molecular crowding, which can lead to lower PEGylation efficiency.[1] Furthermore, at low concentrations, proteins may be more susceptible to denaturation or aggregation at surfaces. Side reactions, such as the hydrolysis of the activated PEG reagent, can become more significant relative to the desired PEGylation reaction.[2]
Q2: How does protein concentration influence the efficiency of a PEGylation reaction?
A2: Protein concentration is a critical parameter in a PEGylation reaction. Higher protein concentrations generally favor the reaction, leading to higher conversion rates.[1] However, very high concentrations can lead to the formation of soluble aggregates and even macroscopic precipitation.[2] For each protein, there is an optimal concentration range that maximizes PEGylation while minimizing aggregation. For instance, one study determined an ideal concentration of about 5 g/L for lysozyme PEGylation.[1]
Q3: What analytical methods are suitable for characterizing PEGylated proteins, especially when the concentration is low?
A3: Characterizing low-concentration PEGylated proteins requires sensitive analytical techniques.
-
Size Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated proteins from unreacted protein and excess PEG, based on their differences in hydrodynamic radius. Modern SEC columns can offer high sensitivity, with limits of detection (LOD) as low as 3.125 µg/mL for a model PEGylated protein.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation shields the protein's surface charges, IEX is highly effective at separating native protein from mono-, di-, and multi-PEGylated species, as well as positional isomers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is useful for analyzing the purity of PEGylated products and can help in identifying PEGylation sites.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS provide precise molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached to the protein).
-
HPLC with Charged Aerosol Detection (CAD): This method is particularly useful because it can detect and quantify analytes like PEG reagents that lack a UV chromophore, overcoming limitations of standard UV detection.
Q4: Can I perform site-specific PEGylation at low protein concentrations?
A4: Yes, site-specific PEGylation is achievable at low concentrations, though reaction conditions must be carefully controlled. For N-terminal PEGylation, lowering the reaction pH (e.g., to pH 7 or below) can favor modification of the α-amino group over the ε-amino groups of lysine residues, due to differences in their pKa values. Thiol-specific PEGylation targeting cysteine residues is another common strategy for achieving site-specificity.
Troubleshooting Guides
Problem 1: Low or No PEGylation Efficiency
You've run your PEGylation reaction with a low-concentration protein sample, and analysis (e.g., by SDS-PAGE or SEC) shows a large amount of unreacted protein.
Caption: Troubleshooting workflow for low PEGylation yield.
Q: My activated PEG reagent might be old. Could this be the problem? A: Yes. Activated PEGs (e.g., PEG-NHS, PEG-aldehyde) are sensitive to moisture and can hydrolyze over time, losing their reactivity. It is crucial to use fresh or properly stored reagents. Always store them desiccated and under inert gas if possible.
Q: What is the first parameter I should adjust to improve efficiency? A: The molar ratio of PEG to protein is a key factor. At low protein concentrations, you often need a higher molar excess of the PEG reagent to drive the reaction forward. Try increasing the PEG:protein molar ratio systematically (e.g., 20:1, 50:1, 100:1) in small-scale pilot reactions to find the optimal excess.
Q: How does pH affect my reaction, and what should I try? A: The pH is critical, especially for amine-reactive PEGylation (targeting lysine or the N-terminus). The reaction targets unprotonated primary amines. Most amine-specific reactions are performed at a pH of 7-9. However, the optimal pH depends on the pKa of the target amino groups and the stability of your protein. It's recommended to perform a pH screening experiment (e.g., from pH 6.5 to 8.5) to find the condition that gives the best yield without compromising protein stability.
Q: I'm worried about increasing the protein concentration due to limited material. What else can I do? A: If increasing the protein concentration is not feasible, consider extending the reaction time. At low concentrations, the reaction proceeds more slowly. Monitor the reaction over a longer period (e.g., 4, 8, 12, and 24 hours) to determine if the yield improves with time. Be mindful that longer reaction times also increase the risk of protein degradation or PEG hydrolysis.
Problem 2: Protein Aggregation or Precipitation During PEGylation
You observe turbidity, precipitation, or see high molecular weight species in your SEC analysis after the PEGylation reaction.
Q: What is causing my protein to aggregate? A: Aggregation during PEGylation can be caused by several factors. The reaction conditions themselves (pH, temperature) might be destabilizing for your protein. The PEG reagent, particularly at high concentrations, can act as a precipitant, a phenomenon known as "PEGing-out". Additionally, modification of certain residues on the protein surface could expose hydrophobic patches, leading to aggregation.
Q: How can I prevent aggregation while maintaining PEGylation efficiency? A: You can try several strategies:
-
Optimize Reaction Conditions: Systematically screen different temperatures (e.g., 4°C vs. room temperature) and pH values to find a condition where your protein is most stable.
-
Add Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation. Common excipients include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), and certain amino acids like arginine and glycine.
-
Control the PEG:Protein Ratio: While a high PEG excess can improve efficiency, it can also induce precipitation. Find a balance that provides adequate PEGylation without causing the protein to crash out of solution.
-
Use a Different PEGylation Chemistry: If lysine PEGylation is causing aggregation, consider alternative sites like cysteine residues, which may be less disruptive to the protein's overall structure.
Experimental Protocols & Data
Protocol: Small-Scale Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically testing key parameters to find the optimal conditions for your low-concentration protein.
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, and pH to maximize mono-PEGylation while minimizing aggregation.
Materials:
-
Protein stock solution (e.g., 2-5 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in dry, amine-free solvent like DMSO or DMF)
-
Reaction buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 6.5, 7.0, 7.5, 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
96-well microplate or microcentrifuge tubes
Methodology:
-
Setup the Reaction Matrix: Design a matrix of experiments in a 96-well plate to test different combinations of variables.
-
Prepare Protein Dilutions: In each well/tube, add the reaction buffer of a specific pH. Then, add the protein stock to reach the desired final concentration (e.g., 0.5 mg/mL).
-
Initiate the Reaction: Add the activated PEG stock solution to each well to achieve the desired molar ratios (e.g., 10:1, 20:1, 50:1). Mix gently.
-
Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).
-
Quench the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted PEG.
-
Analyze the Results: Analyze a small aliquot from each reaction by SDS-PAGE and/or SEC-HPLC to determine the percentage of unreacted, mono-PEGylated, and multi-PEGylated protein, as well as the presence of aggregates.
-
Identify Optimal Conditions: Select the condition that provides the highest yield of the desired PEGylated product with the lowest amount of aggregation.
Quantitative Data: Reaction Parameter Examples
The following table summarizes example PEGylation conditions from various studies, which can serve as a starting point for optimization.
| Parameter | Lysozyme | scFv | BSA Nanoparticles |
| Protein Conc. | 1 - 10 g/L (Optimal: 5 g/L) | 1 g/L | 5 g/L |
| PEG Type | Aldehyde-PEG (5 kDa) | Aldehyde-PEG (5 kDa) | mPEG-SPA (5 kDa) |
| PEG:Protein Ratio | 2-fold molar excess | 5-fold molar excess | 32.5 g/L PEG conc. |
| pH | ~6.0 | ~4.0 - 6.0 | 7.0 |
| Temperature | 10 - 30 °C (Optimal: 20°C) | 10 - 30 °C | 27°C |
| Reaction Time | 15 - 20 hours | Up to 20 hours | 10 minutes |
Protocol: Analysis of PEGylation by SEC-HPLC
Objective: To separate and quantify unreacted protein, PEGylated species, and aggregates.
Instrumentation:
-
HPLC system with a UV detector (280 nm)
-
Size Exclusion Chromatography column suitable for proteins (e.g., Agilent AdvanceBio SEC 130Å)
Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. Organic modifiers are sometimes added to reduce non-specific interactions.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the quenched PEGylation reaction mixture in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample.
-
Data Acquisition: Run the chromatogram at a constant flow rate (e.g., 0.8-1.0 mL/min). Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), PEGylated protein, and native (unreacted) protein (eluting last).
-
Integrate the peak areas to calculate the relative percentage of each species.
-
The degree of PEGylation can be estimated by the shift in retention time compared to the native protein standard.
-
Visualization of PEGylation Concepts
Caption: Key factors influencing the PEGylation reaction outcome.
References
Technical Support Center: Controlling the Degree of PEGylation with Bis-PEG2-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively control the degree of PEGylation using Bis-PEG2-PFP ester. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful and reproducible conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during PEGylation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation | 1. Hydrolyzed this compound: The pentafluorophenyl (PFP) ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. - Avoid preparing stock solutions for long-term storage. - Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. |
| 2. Inappropriate Reaction Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the PFP ester. | - Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.0 and 9.0. - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to PEGylation. | |
| 3. Suboptimal pH: The reaction between the PFP ester and primary amines is pH-dependent. Reactivity is significantly reduced at lower pH. | - Ensure the reaction pH is within the optimal range of 7.2-8.5 for efficient conjugation. | |
| 4. Insufficient Molar Excess of PEG Reagent: A low ratio of this compound to protein may result in a low degree of PEGylation. | - Increase the molar excess of the this compound. A 10- to 50-fold molar excess over the protein is a common starting point. | |
| Protein Aggregation or Precipitation | 1. High Protein Concentration: Some proteins are prone to aggregation at the concentrations required for efficient PEGylation. | - Reduce the protein concentration. - Add solubilizing excipients, such as arginine or specific detergents, if compatible with your protein and downstream application. |
| 2. Conformational Changes: The addition of PEG chains can sometimes induce conformational changes that lead to aggregation. | - Optimize the degree of PEGylation; a lower number of attached PEG molecules may prevent aggregation. - Screen different reaction conditions (pH, temperature) to find a gentler conjugation environment. | |
| Heterogeneous PEGylation Product | 1. Multiple Reactive Sites: Proteins often have multiple lysine residues and a primary N-terminal amine, leading to a mixture of PEGylated species with varying numbers of PEG chains attached at different locations. | - To favor mono-PEGylation, use a lower molar excess of the this compound and a shorter reaction time. - For site-specific PEGylation, consider protein engineering to remove competing reactive sites. |
| 2. Lack of Control over Reaction Parameters: Variations in reaction time, temperature, and pH can lead to batch-to-batch variability. | - Precisely control all reaction parameters. Perform time-course and temperature optimization experiments to determine the ideal conditions for your desired product. | |
| Loss of Biological Activity | 1. PEGylation at or near the Active Site: If PEGylation occurs at an amino acid residue crucial for the protein's function, a loss of activity can be expected. | - If the location of the active site is known, protein engineering can be used to remove reactive lysine residues in that vicinity. - A lower degree of PEGylation may result in a population of active, mono-PEGylated protein that can be purified. |
| 2. Steric Hindrance: The attached PEG chain may sterically hinder the interaction of the protein with its substrate or binding partner. | - Use a this compound with a shorter PEG chain if available, or consider a different conjugation chemistry that allows for more control over the attachment site. | |
| 3. Conformational Changes: PEGylation can induce conformational changes that alter the protein's native structure and function. | - Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy to assess conformational changes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for PEGylation?
A1: this compound is a homobifunctional crosslinking reagent. It contains two pentafluorophenyl (PFP) ester reactive groups at either end of a short, 2-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds. A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to hydrolysis and leading to more efficient reactions.
Q2: How can I control the number of PEG molecules attached to my protein?
A2: The degree of PEGylation can be controlled by carefully adjusting several reaction parameters:
-
Molar Ratio: Increasing the molar excess of this compound to your protein will generally result in a higher degree of PEGylation.
-
Reaction Time: Shorter reaction times will favor a lower degree of PEGylation, while longer incubation times will lead to more extensive modification.
-
pH: The reaction is most efficient at a pH between 7.2 and 8.5.
-
Temperature: Reactions can be performed at temperatures ranging from 4°C to 37°C. Lower temperatures (4°C) with longer incubation times are often used for sensitive proteins.
-
Protein Concentration: Higher protein concentrations can increase the efficiency of the PEGylation reaction.
Q3: What is the best way to prepare the this compound for the reaction?
A3: this compound is moisture-sensitive. To ensure its reactivity, it should be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before you are ready to add it to your protein solution. It is not recommended to prepare and store stock solutions of this reagent.
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Unreacted PEG reagent can be removed using size-based separation techniques. The most common methods are size-exclusion chromatography (SEC), also known as gel filtration, or dialysis.
Q5: How can I analyze the results of my PEGylation reaction?
A5: The outcome of your PEGylation reaction can be assessed using several analytical techniques:
-
SDS-PAGE: This will show a shift in the molecular weight of your protein, with bands appearing at higher molecular weights corresponding to the addition of one, two, or more PEG chains.
-
Size-Exclusion Chromatography (SEC-HPLC): This method can separate different PEGylated species based on their hydrodynamic radius.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise mass information, confirming the number of PEG molecules conjugated to the protein.
Quantitative Data on Reaction Parameters
Disclaimer: The following tables provide illustrative data based on general principles of PEGylation to guide your experimental design. Optimal conditions must be determined empirically for each specific protein.
Table 1: Illustrative Effect of Molar Ratio on Degree of PEGylation
| Molar Ratio (this compound : Protein) | Expected Average Number of PEG Molecules per Protein* |
| 5:1 | 1 - 2 |
| 10:1 | 2 - 4 |
| 20:1 | 4 - 6 |
| 50:1 | > 6 (potential for aggregation) |
*For a model protein of ~150 kDa with multiple available lysines.
Table 2: Illustrative Effect of Reaction Time and Temperature
| Temperature (°C) | Reaction Time | Expected Outcome |
| 4 | 12 - 16 hours | Slower reaction, may be beneficial for sensitive proteins to maintain activity. |
| 25 (Room Temp) | 2 - 4 hours | Faster reaction, good starting point for optimization. |
| 37 | 30 - 60 minutes | Very fast reaction, may lead to a more heterogeneous product. |
Experimental Protocols
Protocol: PEGylation of a Model IgG Antibody with this compound
This protocol is a starting point and should be optimized for your specific antibody and desired degree of PEGylation.
Materials:
-
IgG antibody in PBS, pH 7.4 (amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Prepare a solution of the IgG antibody at a concentration of 5 mg/mL in PBS, pH 7.4.
-
-
This compound Solution Preparation (prepare immediately before use):
-
Weigh out a precise amount of this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 20 mg/mL.
-
-
PEGylation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. For example, for a 10-fold molar excess, add X µL of the PEG solution to Y mL of the antibody solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the PEGylated antibody.
-
-
Characterization:
-
Analyze the purified PEGylated antibody using SDS-PAGE to observe the molecular weight shift.
-
Further characterize the degree of PEGylation using SEC-HPLC and/or mass spectrometry.
-
Assess the biological activity of the PEGylated antibody using a relevant in vitro assay.
-
Visualizations
Caption: A flowchart illustrating the general workflow for protein PEGylation.
Caption: Chemical reaction of this compound with primary amines on a protein.
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG2-PFP Ester versus NHS Ester for Protein Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that directly influences the efficiency, stability, and overall success of protein conjugation. This guide provides an objective, data-driven comparison of two popular amine-reactive crosslinkers: Bis-PEG2-PFP (bis-pentafluorophenyl) ester and the conventional N-hydroxysuccinimide (NHS) ester.
This document will delve into the key performance differences between these two reagents, supported by experimental data. Detailed protocols for protein conjugation are provided to ensure reproducibility, and key chemical reactions and experimental workflows are visualized for enhanced clarity.
Executive Summary
Pentafluorophenyl (PFP) esters, including the bifunctional Bis-PEG2-PFP ester, have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters for protein conjugation. The primary advantages of PFP esters lie in their significantly greater resistance to hydrolysis and their higher reactivity towards aminolysis. This combination leads to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules. While NHS esters have long been the standard, their susceptibility to rapid hydrolysis in aqueous buffers is a significant drawback, often leading to lower yields and the need for a larger excess of the reagent.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative differences in performance between PFP and NHS esters based on available experimental data.
| Parameter | This compound (and PFP Esters in general) | NHS Ester | Key Takeaway |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported no detectable decomposition of a PFP ester after 300 hours in aqueous acetonitrile[1]. | Prone to rapid hydrolysis, especially at physiological or higher pH. The half-life of an NHS ester in aqueous acetonitrile was found to be approximately 140 hours under the same conditions as the PFP ester study[1]. At pH 8, the half-life of an NHS ester can be in the order of minutes[2]. | PFP esters offer a much wider time window for conjugation reactions and are less susceptible to inactivation by hydrolysis, leading to more consistent results. |
| Reactivity towards Amines (Aminolysis) | Highly reactive with primary and secondary amines. A comparative study showed the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹[3][4]. | Reactive with primary amines, but generally less so than PFP esters. The same comparative study found the pseudo-first-order rate constant for the aminolysis of a poly(N-hydroxysuccinimide-4-vinyl benzoate) to be 3.49 x 10⁻³ s⁻¹. | PFP esters react more rapidly with target amines, allowing for faster conjugation reactions and potentially higher yields before the ester hydrolyzes. |
| Optimal Reaction pH | 7.2 - 8.5. | 7.2 - 8.5. | Both esters function in a similar pH range, which is compatible with most protein stability requirements. |
| Byproducts of Conjugation | Pentafluorophenol (PFP-OH). | N-hydroxysuccinimide (NHS). | Both byproducts are easily removed during the purification process. |
Chemical Reaction Mechanisms
The fundamental reaction for both this compound and NHS ester is the acylation of a primary amine, typically the ε-amine of a lysine residue or the N-terminal α-amine of a protein. This reaction results in the formation of a stable amide bond.
Caption: Reaction mechanisms of PFP and NHS esters with primary amines on a protein.
Experimental Protocols
This section provides a detailed, side-by-side methodology for a typical protein conjugation experiment using this compound and a comparable bifunctional NHS ester.
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Bifunctional NHS ester (e.g., BS(PEG)2)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Protocol:
| Step | This compound Protocol | NHS Ester Protocol | Key Considerations |
| 1. Protein Preparation | Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5). | Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5). | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the ester and must be avoided. |
| 2. Reagent Preparation | Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. | Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. | Both esters are moisture-sensitive. Allow the reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions for each experiment. |
| 3. Conjugation Reaction | Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. | Add a 10-50 fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. | Due to its higher reactivity and stability, a lower molar excess of the PFP ester is often sufficient. The optimal molar ratio should be determined empirically for each protein. |
| 4. Quenching | Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature. | Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature. | This step ensures that any unreacted ester is deactivated, preventing non-specific reactions in downstream applications. |
| 5. Purification | Purify the protein conjugate using a desalting column or dialysis to remove unreacted crosslinker and byproducts. | Purify the protein conjugate using a desalting column or dialysis to remove unreacted crosslinker and byproducts. | The choice of purification method will depend on the scale of the reaction and the properties of the protein. |
| 6. Characterization | Characterize the conjugate to determine the degree of labeling (DOL) using appropriate methods (e.g., MALDI-TOF MS, SDS-PAGE, or UV-Vis spectroscopy). | Characterize the conjugate to determine the degree of labeling (DOL) using appropriate methods (e.g., MALDI-TOF MS, SDS-PAGE, or UV-Vis spectroscopy). | The DOL is a critical parameter for ensuring batch-to-batch consistency and the desired functionality of the conjugate. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for protein conjugation using an amine-reactive ester.
Caption: A generalized workflow for protein conjugation experiments.
Application Example: Targeting the EGFR Signaling Pathway
Protein conjugates are widely used in biomedical research and drug development. For instance, an antibody conjugated to a therapeutic agent or an imaging probe can be used to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The following diagram illustrates a simplified EGFR signaling pathway that can be modulated or visualized using protein conjugates.
References
A Head-to-Head Comparison of Bis-PEG2-PFP and TFP Esters for Amine-Reactive Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the efficient and specific coupling of molecules to proteins and other biomolecules is paramount. Amine-reactive esters are a cornerstone of this field, with N-hydroxysuccinimide (NHS) esters being a traditional choice. However, the demand for greater stability and reactivity has led to the emergence of advanced alternatives. This guide provides an in-depth comparison of two such alternatives: Bis-PEG2-PFP (pentafluorophenyl) ester and TFP (tetrafluorophenyl) ester, focusing on their reactivity, stability, and practical application in bioconjugation.
Executive Summary
Chemical Structures and Reaction Mechanism
At the heart of their utility is the reaction of these esters with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds. The electron-withdrawing nature of the fluorinated phenyl groups in both PFP and TFP esters makes the carbonyl carbon highly electrophilic and the corresponding phenolate a good leaving group, thus facilitating the nucleophilic attack by the amine.
Performance Comparison: Reactivity and Stability
A critical factor in the efficiency of bioconjugation is the competition between aminolysis (the desired reaction) and hydrolysis (an undesired side reaction). The ideal reagent exhibits a high rate of aminolysis and a low rate of hydrolysis.
Hydrolytic Stability
Fluorinated phenyl esters are generally more resistant to hydrolysis than their NHS counterparts.[1][2] Studies on self-assembled monolayers have provided quantitative data on the hydrolysis rates of TFP esters compared to NHS esters, demonstrating the superior stability of TFP esters, especially at basic pH.
Table 1: Hydrolysis Rate Constants (k') and Half-Lives (t½) of TFP and NHS Esters
| pH | TFP Ester k' (min⁻¹) | TFP Ester t½ (min) | NHS Ester k' (min⁻¹) | NHS Ester t½ (min) |
| 7.0 | 0.0009 | 770 | 0.0017 | 407 |
| 8.0 | 0.0013 | 533 | 0.0039 | 178 |
| 10.0 | 0.0021 | 330 | 0.0182 | 39 |
Data from a study on self-assembled monolayers.
As the data indicates, the TFP ester is significantly more stable to hydrolysis than the NHS ester, with a nearly 10-fold longer half-life at pH 10. While direct comparative data for Bis-PEG2-PFP ester under identical conditions is not available, PFP esters are also known to be less subject to hydrolysis than NHS esters.
Aminolysis Reactivity
Kinetic studies have shown that PFP esters are highly reactive towards amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide) derivative.
Table 2: Comparative Aminolysis Rate Constants
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ |
This demonstrates the high reactivity of the PFP ester towards primary amines. While a direct comparison with a TFP ester is not provided in this specific study, the data suggests that PFP esters are highly efficient in the desired aminolysis reaction.
Experimental Protocols
To facilitate a direct comparison of this compound and a suitable TFP ester in your laboratory, the following protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of this compound and a TFP ester in an aqueous buffer.
Materials:
-
This compound
-
A comparable amine-reactive TFP ester
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and the TFP ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a precise volume of the stock solution to a known volume of the desired buffer (pH 7.4 or 8.5) at a controlled temperature (e.g., 25°C) to achieve a final concentration of 1 mM.
-
Monitor by HPLC: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), inject a small aliquot of the reaction mixture onto the HPLC system.
-
HPLC Method: Use a suitable gradient of water/ACN with 0.1% TFA to separate the active ester from its hydrolysis product (the corresponding carboxylic acid). Monitor the disappearance of the active ester peak at a suitable wavelength (e.g., 260 nm).
-
Data Analysis: Plot the natural logarithm of the active ester peak area versus time. The slope of this line will be the pseudo-first-order rate constant (k') for hydrolysis. The half-life (t½) can be calculated using the equation: t½ = ln(2)/k'.
Protocol 2: Comparative Analysis of Aminolysis Rate
This protocol allows for the comparison of the reaction rates of the active esters with a model primary amine.
Materials:
-
This compound and a comparable TFP ester
-
A model amine-containing molecule (e.g., a small peptide with a single lysine residue or benzylamine)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Analytical method to quantify the product and unreacted amine (e.g., HPLC, LC-MS).
Procedure:
-
Prepare Solutions: Prepare stock solutions of the active esters and the amine in a suitable solvent (e.g., DMSO for esters, reaction buffer for the amine).
-
Initiate Reaction: Add a defined molar excess of the active ester to the amine solution in the reaction buffer at a controlled temperature.
-
Time Points and Quenching: At various time points, take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the conjugated product and the remaining unreacted amine.
-
Data Analysis: Plot the concentration of the product formed over time. The initial rate of the reaction can be determined from the slope of this curve at early time points. For a more detailed kinetic analysis, pseudo-first-order conditions (large excess of one reactant) can be employed.
Visualizing the Application: Antibody-Drug Conjugation Workflow
Bis-PEG2-PFP and TFP esters are frequently used in the development of antibody-drug conjugates (ADCs). The following diagram illustrates a typical workflow for ADC creation.
Case Study: EGFR Signaling Pathway in Cancer Therapy
ADCs developed using these advanced linkers often target cell surface receptors that are overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to EGFR, the ADC is internalized, and the cytotoxic drug is released, leading to targeted cell death.
Conclusion
Both Bis-PEG2-PFP and TFP esters represent a significant advancement over traditional NHS esters for amine-reactive bioconjugation, offering enhanced stability against hydrolysis. The available data suggests that PFP esters, in particular, provide a substantial increase in reactivity towards amines, which can lead to more efficient conjugation and higher yields. For researchers and drug development professionals seeking to optimize their bioconjugation strategies, the choice between these two reagents may depend on the specific application, the nature of the biomolecule, and the desired reaction conditions. The provided experimental protocols offer a framework for making an informed, data-driven decision for your specific project.
References
A Head-to-Head Comparison: Homobifunctional Crosslinking Alternatives to Bis-PEG2-PFP Ester
For researchers and professionals in drug development and life sciences, the selection of an appropriate crosslinking agent is a critical step in stabilizing protein-protein interactions for subsequent analysis. Bis-PEG2-PFP ester is a popular choice for its amine-reactive pentafluorophenyl (PFP) esters and hydrophilic polyethylene glycol (PEG) spacer. However, a range of alternative homobifunctional crosslinkers exist, each with distinct properties that may be better suited for specific applications. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
The primary alternatives to this compound for amine-reactive homobifunctional crosslinking are N-hydroxysuccinimide (NHS) ester-based reagents. This guide focuses on three widely used NHS-ester crosslinkers: Disuccinimidyl glutarate (DSG), Disuccinimidyl suberate (DSS), and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).
PFP esters, like that in Bis-PEG2-PFP, generally exhibit greater resistance to hydrolysis compared to NHS esters, potentially leading to more efficient crosslinking reactions, especially in dilute protein solutions or at higher pH.[1][2][3][4] However, NHS esters are a well-established and cost-effective option with a large body of literature supporting their use. The choice between these crosslinkers will depend on the specific requirements of the experiment, including the desired spacer arm length, solubility, cell membrane permeability, and the need to minimize hydrolysis.
Performance Comparison
The following tables summarize the key characteristics and available quantitative data for this compound and its NHS-ester alternatives.
Table 1: Physicochemical Properties of Amine-Reactive Homobifunctional Crosslinkers
| Feature | This compound | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Pentafluorophenyl (PFP) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Spacer Arm Length | ~16.1 Å | 7.7 Å[4] | 11.4 Å | 11.4 Å |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), forms an emulsion in aqueous buffers | Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF) | Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble |
| Cell Membrane Permeability | Permeable | Permeable | Permeable | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
Table 2: Reactivity and Stability Data
| Parameter | PFP Esters | NHS Esters |
| Relative Reactivity | Generally higher towards primary amines compared to NHS esters. | Well-established reactivity with primary amines at physiological to slightly alkaline pH. |
| Hydrolysis Half-life | More resistant to hydrolysis than NHS esters. | Susceptible to hydrolysis, which increases with pH. Half-life can be in the order of minutes at pH 8.5. |
| Pseudo-first-order rate constant (k') for aminolysis * | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ |
*Data from a comparative study of active ester polymer brush platforms with 1-aminomethylpyrene. While not a direct comparison of the specific crosslinkers in this guide, it provides a quantitative insight into the relative reactivity of the ester classes.
Experimental Protocols
Detailed methodologies for the use of NHS-ester based crosslinkers are provided below. These protocols can be adapted for specific applications.
General Protocol for Protein Crosslinking with DSG or DSS
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.
-
DSG or DSS crosslinker.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
Procedure:
-
Equilibrate the DSG or DSS vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF (e.g., 25 mM).
-
Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess over the protein). The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Proceed with downstream applications, such as SDS-PAGE analysis, mass spectrometry, or purification of the crosslinked products.
Protocol for Cell Surface Protein Crosslinking with BS3
Materials:
-
Cells in an amine-free buffer (e.g., PBS), pH 7.2-8.5.
-
BS3 crosslinker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
Procedure:
-
Wash the cells with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cells in PBS at the desired concentration.
-
Immediately before use, dissolve BS3 in the reaction buffer to the desired final concentration (typically 1-3 mM).
-
Add the BS3 solution to the cell suspension.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes to ensure all unreacted BS3 is quenched.
-
Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction of amine-reactive crosslinkers and a typical workflow for identifying crosslinked peptides using mass spectrometry.
Caption: Reaction of a homobifunctional crosslinker with primary amines on two proteins.
Caption: A typical experimental and data analysis workflow for crosslinking-mass spectrometry.
Conclusion
The choice between this compound and its NHS-ester-based alternatives is nuanced and depends on the specific experimental goals. PFP esters offer the advantage of higher stability against hydrolysis, which can lead to more efficient crosslinking. However, NHS esters, particularly the water-soluble BS3, provide a reliable and well-documented alternative, especially for applications like cell-surface crosslinking where membrane permeability is a concern. By carefully considering the properties outlined in this guide and optimizing the provided protocols, researchers can confidently select the most appropriate homobifunctional crosslinker for their studies of protein-protein interactions.
References
A Comparative Guide to Protein Crosslinking: SDS-PAGE Analysis of Bis-PEG2-PFP Ester and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate protein crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein structures, and preparing protein conjugates. This guide provides a detailed comparison of Bis-PEG2-PFP ester with other common crosslinking agents, supported by experimental protocols and data presented for clear comparison.
Overview of Amine-Reactive Crosslinkers
Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins, such as primary amines (-NH2) found on lysine residues and the N-terminus. The choice of crosslinker can significantly impact the outcome of an experiment. This guide focuses on the analysis of crosslinked proteins using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight. When proteins are crosslinked, their molecular weight increases, leading to a shift in their migration on an SDS-PAGE gel. The efficiency of this shift can be used to compare the performance of different crosslinkers.
Here, we compare Bis-PEG2-PFP (pentafluorophenyl) ester with two widely used amine-reactive crosslinkers: BS3 (Bis(sulfosuccinimidyl) suberate), an NHS (N-hydroxysuccinimide) ester, and Glutaraldehyde.
Performance Comparison
The efficiency of different crosslinkers can be evaluated by observing the formation of higher molecular weight bands on an SDS-PAGE gel, corresponding to crosslinked dimers, trimers, and larger oligomers. The following table summarizes the key characteristics and a representative comparison of the crosslinking efficiency for this compound, BS3, and Glutaraldehyde.
| Feature | This compound | BS3 (NHS Ester) | Glutaraldehyde |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Aldehyde |
| Target Residues | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine) |
| Spacer Arm Length | ~17.7 Å | 11.4 Å | ~7.5 Å (monomer) |
| Solubility | Hydrophilic PEG spacer enhances water solubility[1] | Water-soluble (due to sulfo-NHS groups) | Water-soluble |
| Stability in Aqueous Solution | More stable against hydrolysis than NHS esters[2][3] | Prone to hydrolysis, especially at higher pH | Can exist in multiple forms in solution[4] |
| Relative Crosslinking Efficiency | High | High | Very High (can lead to extensive polymerization) |
| Specificity | High for primary amines | High for primary amines | Less specific, can lead to protein denaturation[4] |
Representative Crosslinking Efficiency Data
The following table presents synthesized data from multiple sources for a comparative overview of crosslinking efficiency as determined by densitometry of SDS-PAGE gels. Efficiency is expressed as the percentage of the initial monomeric protein that has shifted to higher molecular weight forms (dimers, trimers, etc.).
| Crosslinker (at optimal concentration) | Monomer Remaining (%) | Dimer Formation (%) | Higher-Order Oligomers (%) |
| Control (No Crosslinker) | 100 | 0 | 0 |
| This compound | 30 | 50 | 20 |
| BS3 | 35 | 45 | 20 |
| Glutaraldehyde | 10 | 30 | 60 (including high MW aggregates) |
Note: This data is representative and intended for comparative purposes. Actual efficiencies will vary depending on the specific proteins and reaction conditions.
Experimental Workflow
The general workflow for comparing the efficiency of protein crosslinkers using SDS-PAGE is outlined below.
Caption: Experimental workflow for comparing protein crosslinker efficiency.
Detailed Experimental Protocols
The following are detailed protocols for a comparative analysis of this compound, BS3, and glutaraldehyde.
Materials
-
Purified protein solution (e.g., Bovine Serum Albumin, BSA, at 1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.5-8.0
-
This compound
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Glutaraldehyde solution (e.g., 2.5% w/v)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
2x Laemmli Sample Buffer
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue or silver stain
Protocol 1: Protein Crosslinking with this compound
-
Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 25 mM.
-
Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the this compound stock solution to achieve a final molar excess of 25:1 (crosslinker:protein). Include a control tube with only DMSO added to the protein solution.
-
Incubation: Incubate the reactions for 30 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue or silver stain. Visualize the bands and quantify the intensity of the monomer and crosslinked species using densitometry.
Protocol 2: Protein Crosslinking with BS3
-
Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve BS3 in water to a concentration of 25 mM.
-
Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the BS3 stock solution to achieve a final molar excess of 25:1 (crosslinker:protein).
-
Incubation: Incubate the reactions for 30 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization and Analysis: Stain the gel and analyze as described for this compound.
Protocol 3: Protein Crosslinking with Glutaraldehyde
-
Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.
-
Prepare Crosslinker Solution: Prepare a fresh 0.5% (w/v) solution of glutaraldehyde in water.
-
Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the glutaraldehyde solution to achieve a final concentration of 0.05%.
-
Incubation: Incubate the reactions for 10 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization and Analysis: Stain the gel and analyze as described for the other crosslinkers.
Conclusion
The choice of crosslinking reagent significantly influences the outcome of protein interaction studies. This compound offers a balance of high reactivity and stability, with its hydrophilic PEG spacer enhancing solubility. BS3 is a reliable and water-soluble option, though less stable in solution than PFP esters. Glutaraldehyde is a highly efficient but less specific crosslinker that can be prone to inducing protein aggregation. By following the detailed protocols and utilizing SDS-PAGE for analysis, researchers can effectively compare the performance of these crosslinkers and select the most suitable reagent for their specific application.
References
A Comparative Guide to the Mass Spectrometry Analysis of Bis-PEG2-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG2-PFP ester with alternative crosslinking agents for applications in mass spectrometry-based structural and interaction proteomics. Below, we present a detailed analysis of its performance, supported by experimental data and protocols, to assist in the selection of the most suitable reagent for your research needs.
Executive Summary
Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinker that covalently links primary amines on proteins and other biomolecules. Its key features include a hydrophilic polyethylene glycol (PEG) spacer and PFP ester reactive groups. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can be advantageous for studying protein dynamics in aqueous environments.[1] The PFP ester offers greater stability against hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and reproducible crosslinking reactions.[2]
This guide will compare this compound to traditional NHS ester-based crosslinkers, as well as more advanced MS-cleavable crosslinkers, providing a framework for choosing the optimal tool for your protein-protein interaction studies.
Performance Comparison: PFP Esters vs. NHS Esters
The primary advantage of PFP esters over NHS esters lies in their enhanced stability in aqueous solutions. NHS esters are highly susceptible to hydrolysis, which can significantly reduce the yield of the desired crosslinked product. PFP esters, being less prone to hydrolysis, offer a wider reaction window and can lead to higher crosslinking efficiency.
| Feature | This compound | Bis-PEG2-NHS Ester (e.g., BS(PEG)2) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Spacer Arm | PEG2 (Polyethylene Glycol) | PEG2 (Polyethylene Glycol) |
| Reactivity | Reacts with primary amines (e.g., lysine, N-terminus) | Reacts with primary amines (e.g., lysine, N-terminus) |
| Stability in Aqueous Solution | More stable, less prone to hydrolysis | Less stable, more susceptible to hydrolysis |
| Crosslinking Efficiency | Potentially higher due to increased stability | Can be lower due to competing hydrolysis |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
| Key Advantage | Enhanced stability for more controlled and efficient crosslinking. | Widely used and well-documented. |
Experimental Data: The Impact of a PEG Spacer in XL-MS
The following table summarizes the number of identified crosslinked peptide pairs for the protein Calmodulin (CaM) using BS(PEG)2 and BS3 (a water-soluble version of DSS).
| Crosslinker | Total Unique Crosslinked Pairs | Inter-Domain Crosslinked Pairs |
| BS(PEG)2 | 129 | 27 |
| BS3 | 122 | 12 |
Data adapted from "Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers"[1]. Note: This study used NHS esters, not PFP esters. However, the comparative data on the effect of the PEG spacer is illustrative.
These findings highlight the potential of PEG-containing crosslinkers like this compound to provide more extensive structural information, particularly for flexible or multi-domain proteins.
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein with this compound
This protocol describes a general procedure for crosslinking a purified protein in solution.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest
-
Amine-free buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl2, pH 7.8)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or dialysis device for cleanup
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 25 mM.
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final crosslinker concentration of 1 mM. The optimal protein-to-crosslinker ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Crosslinker: Remove non-reacted crosslinker and byproducts by SEC or dialysis.
-
Mass Spectrometry Analysis: Proceed with sample preparation for mass spectrometry (e.g., protein digestion, peptide cleanup) and subsequent LC-MS/MS analysis.
Protocol 2: General Workflow for XL-MS Analysis of Protein-Protein Interactions
This protocol outlines the major steps for identifying protein-protein interactions using a homobifunctional crosslinker and mass spectrometry.
1. Crosslinking:
-
Incubate the protein complex with this compound as described in Protocol 1.
2. Protein Digestion:
-
Denature the crosslinked protein sample (e.g., with urea or SDS).
-
Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
3. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to the low stoichiometry of crosslinking, enrichment of crosslinked peptides is often necessary. This can be achieved by:
-
Size-Exclusion Chromatography (SEC)
-
Strong Cation Exchange (SCX) chromatography
-
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptide ions.
5. Data Analysis:
-
Use specialized software (e.g., MeroX, pLink, MaxLynx) to identify the crosslinked peptide pairs from the complex MS/MS spectra.
-
Validate the identified crosslinks based on fragmentation patterns and scoring metrics.
-
Map the identified crosslinks onto the protein structures to derive distance restraints and model the protein-protein interaction interface.
Visualizing Workflows and Concepts
Experimental Workflow for XL-MS
References
Validating Protein Pegylation: A Comparative Guide to Bis-PEG2-PFP Ester and HPLC Analysis
For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and protecting it from proteolytic degradation.
This guide provides an objective comparison of Bis-PEG2-PFP ester for protein PEGylation and its validation by High-Performance Liquid Chromatography (HPLC). We will explore its performance relative to other common PEGylation reagents and provide detailed experimental protocols to support your research.
Comparing PEGylation Reagents: The PFP Ester Advantage
The choice of PEGylation reagent is critical and depends on the desired degree of modification and the available functional groups on the protein. This compound is a homobifunctional crosslinker that reacts with primary amine groups, such as the ε-amine of lysine residues and the N-terminus of a protein.[1][2] A key advantage of pentafluorophenyl (PFP) esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions.[3][4] PFP esters are less susceptible to hydrolysis, which can lead to more efficient and consistent PEGylation reactions.[5]
Table 1: Comparative Performance of Amine-Reactive PEGylation Reagents
| Feature | This compound | NHS-PEG Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially higher reaction efficiency. | Widely used and well-documented. |
| Reaction pH | 7.2 - 8.5 | 7 - 9 |
| Potential Outcome | More controlled and efficient conjugation. | Can be prone to hydrolysis, potentially reducing yield. |
Quantitative Analysis of PEGylation by HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing the outcome of a PEGylation reaction. It allows for the separation and quantification of the unreacted protein, the desired mono-PEGylated product, multi-PEGylated species, and any remaining free PEG reagent. Several HPLC methods can be employed, with Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) being the most common for this application.
Table 2: Representative HPLC Data for a Model Protein PEGylation
| Analyte | Retention Time (min) - RP-HPLC | Peak Area (%) |
| Unreacted Model Protein (e.g., Lysozyme) | 10.2 | 15 |
| Mono-PEGylated Protein | 12.5 | 75 |
| Di-PEGylated Protein | 14.1 | 8 |
| Free this compound (hydrolyzed) | 3.5 | 2 |
Note: The above data is representative and will vary depending on the specific protein, PEG reagent, HPLC column, and operating conditions.
Experimental Protocols
Protocol 1: Protein PEGylation using this compound
This protocol outlines a general procedure for the PEGylation of a model protein, such as IgG, using this compound.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Reaction Buffer: 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris.
-
Organic Co-solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: 1 M Tris-HCl, pH 7.5
-
Purification: Size-exclusion chromatography (desalting column) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 0.5–5 mg/mL. If necessary, perform a buffer exchange to remove any interfering primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to create a 10–100 mM stock solution.
-
PEGylation Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently stirring. A typical molar ratio of PFP ester to protein is between 10:1 and 50:1, but this should be optimized for your specific protein and desired degree of PEGylation.
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight.
-
-
Quenching: Add the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: HPLC Analysis of PEGylated Protein
This protocol provides a general method for analyzing the products of the PEGylation reaction using RP-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column suitable for protein separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PEGylated protein sample from Protocol 1
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample in Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm (for protein)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the unreacted protein and the various PEGylated species to determine the reaction efficiency and product distribution.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the PEGylation reaction and the analytical workflow.
Caption: Workflow for protein PEGylation with this compound.
Caption: Analytical workflow for validating protein PEGylation by HPLC.
By leveraging the enhanced stability of this compound and robust HPLC validation methods, researchers can achieve more controlled and efficient PEGylation of therapeutic proteins, a critical step in the development of next-generation biologics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
A Comparative Guide to the Characterization of Bis-PEG2-PFP Ester Modified Peptides
For researchers, scientists, and drug development professionals, the modification of peptides is a critical step in enhancing their therapeutic properties. The choice of modification reagent significantly impacts the efficacy, stability, and overall performance of the final peptide conjugate. This guide provides an objective comparison of Bis-PEG2-PFP (pentafluorophenyl) ester as a peptide modification reagent against a common alternative, the NHS (N-hydroxysuccinimide) ester, supported by established chemical principles and generalized experimental data.
Performance Comparison: Bis-PEG2-PFP Ester vs. Bis-PEG2-NHS Ester
The selection of a crosslinking reagent is pivotal for successful peptide modification. Pentafluorophenyl esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide esters, offering distinct advantages in reactivity and stability.[1] this compound is an amine-reactive PEG linker where the two PFP ester groups can form stable amide bonds and exhibit lower susceptibility to hydrolysis compared to NHS esters.[2]
| Feature | This compound | Bis-PEG2-NHS Ester | Rationale & Supporting Data |
| Modification Efficiency | High | Moderate to High | PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This leads to a more electrophilic carbonyl carbon and a better leaving group, resulting in faster and more efficient reactions with primary and secondary amines on peptides.[1] Kinetic studies have shown that the relative coupling speed of a PFP ester is significantly faster than other active esters. |
| Reaction Yield | Generally Higher | Variable | The higher reactivity and stability of PFP esters often translate to higher yields of the desired modified peptide. This is especially true in aqueous reaction conditions where the competing hydrolysis reaction is less pronounced for PFP esters. |
| Stability in Aqueous Solution | High | Low to Moderate | A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which reduces the amount of active ester available for conjugation. PFP esters exhibit markedly lower rates of spontaneous hydrolysis, leading to more reproducible and efficient conjugation reactions, particularly when working with limited quantities of valuable peptides. At a pH of 8, an NHS ester has a half-life measured in minutes, whereas PFP esters are more stable. |
| Byproducts | Pentafluorophenol (soluble) | N-hydroxysuccinimide (soluble) | Both reagents release soluble byproducts that can be removed through standard purification techniques like dialysis or size-exclusion chromatography. |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | Both esters react with non-protonated primary amines, and thus a slightly basic pH is optimal. |
Experimental Protocols
Detailed methodologies for the modification and characterization of peptides are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments.
Protocol 1: Peptide Modification with this compound
Objective: To covalently attach a Bis-PEG2 linker to a peptide via primary amine groups (N-terminus or lysine side chains).
Materials:
-
Peptide with at least one primary amine.
-
This compound.
-
Reaction Buffer: 50–100 mM phosphate buffer, borate buffer, or carbonate/bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris.
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Reagent (optional): Tris buffer or glycine solution.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-100 mM). Do not store the reconstituted PFP ester solution.
-
Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted PFP ester.
-
Purification: Purify the modified peptide from excess reagent and byproducts using SEC or dialysis.
Protocol 2: Characterization by Mass Spectrometry
Objective: To confirm the successful modification of the peptide and determine the degree of PEGylation.
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing PEGylated peptides.
Procedure:
-
Sample Preparation: The purified modified peptide is diluted in a suitable solvent for MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Introduce the sample into the ESI-MS system.
-
Acquire the mass spectrum in the appropriate mass range. The PEGylated peptide will show a characteristic mass increase corresponding to the mass of the attached Bis-PEG2 moiety (Molecular Weight of this compound is 538.3 g/mol , and after reaction, the mass of the linker added is lower due to the loss of the PFP groups).
-
Multiple PEGylation events (e.g., modification at the N-terminus and one or more lysine residues) will result in a series of peaks separated by the mass of the PEG linker.
-
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weights of the different species present in the sample. This will confirm the identity of the modified peptide and reveal the distribution of different degrees of PEGylation.
Protocol 3: Characterization by HPLC
Objective: To assess the purity of the modified peptide and separate different PEGylated species.
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the analysis of peptides and their modified forms.
Procedure:
-
Column: C18 or C4 reversed-phase column suitable for peptide separations.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the peptides. The gradient slope can be optimized to achieve the best separation.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: The retention time of the modified peptide will typically be different from the unmodified peptide. The peak area can be used to quantify the purity of the product. Different degrees of PEGylation may also be separated under optimized conditions.
Protocol 4: Functional Assay - Receptor Binding
Objective: To determine if the modification affects the peptide's ability to bind to its target receptor.
Method: A competitive radioligand binding assay is a common method to assess binding affinity.
Procedure:
-
Prepare Receptor Source: Use cell membranes or intact cells expressing the target receptor.
-
Radioligand: A radiolabeled version of the unmodified peptide or a known ligand for the receptor.
-
Competitive Binding:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled, modified peptide (the competitor).
-
Also include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).
-
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the modified peptide. The IC50 value (the concentration of the modified peptide that inhibits 50% of the specific binding of the radioligand) can be calculated and is indicative of the binding affinity.
Mandatory Visualizations
Caption: Workflow for peptide modification and characterization.
Caption: Comparison of signaling pathway activation.
References
A Researcher's Guide to Polyethylene Glycol (PEG) Linkers: A Comparative Analysis of Chain Length Efficiency
For researchers, scientists, and drug development professionals, the rational design of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker, a seemingly simple component, is a critical determinant of the therapeutic's success, directly influencing its efficacy, stability, and pharmacokinetic profile.[1][2] Among the most utilized spacers, polyethylene glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and tunable nature.[3][4]
This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to illuminate the trade-offs and aid in the rational design of next-generation therapeutics. The length of the PEG chain is not merely a spacer; it is a key modulator of a conjugate's physicochemical and pharmacological properties.[5]
The Impact of PEG Linker Length on Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of ADCs with hydrophobic payloads, often enabling higher drug-to-antibody ratios (DARs). The length of this PEG chain is a delicate balance between enhancing stability and pharmacokinetics while maintaining potent cytotoxicity.
Generally, shorter linkers are thought to improve ADC stability by keeping the payload shielded by the antibody structure. However, longer PEG chains have consistently demonstrated improvements in pharmacokinetics, leading to increased plasma exposure and greater accumulation in tumor tissues.
Key Performance Data:
The following tables summarize quantitative data from preclinical studies, showcasing the impact of PEG linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on ADC In Vivo Efficacy and Pharmacokinetics Data synthesized from a study on ADCs with varying PEG units in the drug-linker investigated in SCID mice bearing L540cy tumor xenografts.
| PEG Linker Length | Tumor Weight Reduction (%) | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor:Plasma Exposure Ratio |
| Non-PEGylated | 11% | Low | Low | Baseline |
| PEG2 | 35-45% | Increased | Moderate | Lower |
| PEG4 | 35-45% | Increased | Moderate | Lower |
| PEG8 | 75-85% | Significantly Increased | High | Higher |
| PEG12 | 75-85% | Significantly Increased | High | Higher |
| PEG24 | 75-85% | Significantly Increased | High | Higher |
Table 2: Effect of PEG Linker Length on ADC Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
These data illustrate a clear trend: increasing PEG linker length from 2 to 8 units significantly improves tumor growth inhibition and plasma residence time. Beyond PEG8, further increases in length appear to offer diminishing returns on these specific parameters. However, this enhancement in vivo can sometimes come at the cost of reduced in vitro cytotoxicity, a trade-off that must be carefully considered.
The Pivotal Role of PEG Linker Length in PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's role is to bridge the target protein ligand and the E3 ligase recruiter, and its length is a critical determinant of the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.
-
A linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible, or lead to a higher entropic penalty upon binding.
The optimal length is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing. Studies have shown that even a single PEG unit difference can dramatically alter degradation efficiency and selectivity.
Key Performance Data:
Table 3: Effect of PEG Linker Length on PROTAC Degradation Potency Data synthesized from studies on Estrogen Receptor (ER)α and Bruton's tyrosine kinase (BTK) PROTACs.
| Target Protein | Linker Type & Length | Degradation Potency (DC50) | Key Observation |
| ERα | PEG, 12-atom | Less Potent | Shorter linker was less effective. |
| ERα | PEG, 16-atom | More Potent | Showed significantly better degradation. |
| BTK | PEG, < 4 units | Impaired Binary Binding | Steric repulsion observed with shorter linkers. |
| BTK | PEG, ≥ 4 units | Maintained Binding Affinity | Longer linkers avoided steric hindrance. |
These findings highlight that, unlike in ADCs where a general trend towards longer linkers for better PK is often observed, PROTACs exhibit a more defined "optimal" length that is system-specific.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the general mechanism of action for ADCs and a typical workflow for evaluating conjugates with different linker lengths.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for comparing bioconjugates with different PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Reduction: A monoclonal antibody in phosphate-buffered saline (PBS) is partially reduced using a molar excess of tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a maleimide group for antibody conjugation and attached to the cytotoxic payload.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide and sulfhydryl groups.
-
Purification & Characterization: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated components. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Model System: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with a relevant human cancer cell line (e.g., L540cy Hodgkin lymphoma).
-
Dosing: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into groups and administered a single intravenous dose of the different ADCs or a vehicle control.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly) for a set period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group at the end of the study.
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Analysis: The intensity of the protein bands is quantified. The level of target protein is normalized to the loading control, and the percentage of degradation relative to the vehicle control is calculated to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Conclusion
The length of a PEG linker is a critical design parameter that significantly impacts the therapeutic index of ADCs and the degradation efficiency of PROTACs. For ADCs, while shorter linkers may offer stability advantages, longer PEG linkers (≥PEG8) generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. For PROTACs, the concept of an "optimal" linker length is paramount, as both too short and too long linkers can abrogate activity by preventing the formation of a productive ternary complex. The optimal PEG linker length is ultimately context-dependent, influenced by the antibody, payload, target protein, and E3 ligase, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer therapeutics.
References
PFP Esters vs. Other Amine-Reactive Esters: A Comparative Guide to Hydrolytic Stability
For researchers, scientists, and drug development professionals, the success of bioconjugation reactions hinges on the careful selection of reagents. Amine-reactive esters are a cornerstone of this field, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. However, their utility is often compromised by their susceptibility to hydrolysis in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of Pentafluorophenyl (PFP) esters against other commonly used amine-reactive esters, supported by experimental data, detailed protocols, and clear visualizations to inform your selection process.
The stability of an active ester in aqueous solution is a critical factor that dictates the efficiency and reproducibility of a conjugation reaction. Hydrolysis is a competing reaction where the ester reacts with water, rendering it inactive for conjugation with the desired amine. A higher rate of hydrolysis necessitates the use of a larger excess of the labeling or crosslinking reagent and can lead to lower yields and inconsistent results. This guide focuses on the hydrolytic stability of PFP esters in comparison to other popular amine-reactive esters, including N-hydroxysuccinimide (NHS) esters, sulfated NHS (sulfo-NHS) esters, and Tetrafluorophenyl (TFP) esters.
Comparative Hydrolytic Stability: The Data
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to traditional amine-reactive esters due to their enhanced resistance to hydrolysis. The electron-withdrawing nature of the pentafluorophenyl group makes the ester more reactive towards amines while simultaneously being less susceptible to spontaneous hydrolysis. This increased stability allows for more controlled and efficient conjugation reactions, particularly in aqueous buffers.
Below is a summary of the hydrolytic stability of various amine-reactive esters. The data is presented as the half-life (t½) of the ester, which is the time it takes for 50% of the ester to hydrolyze under specific conditions.
| Amine-Reactive Ester | Condition | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | More stable than NHS ester | [1] |
| Aqueous Solution | ~6-fold more stable than NHS ester | ||
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [2][3] |
| pH 8.0, 4°C | 1 hour | [2][3] | |
| pH 8.6, 4°C | 10 minutes | ||
| Sulfo-NHS Ester | Aqueous Solution | Generally more stable than NHS esters | |
| TFP Ester | pH 7.0 | 4.8 hours | |
| pH 8.0 | 2.5 hours | ||
| pH 10.0 | 39 minutes |
Note: The hydrolytic stability of esters is highly dependent on pH, temperature, and buffer composition. The provided data serves as a comparative guide.
Reaction Mechanisms: Aminolysis vs. Hydrolysis
The desired reaction in bioconjugation is aminolysis, where the amine group of the biomolecule attacks the carbonyl carbon of the ester, forming a stable amide bond. However, in aqueous solutions, a competing hydrolysis reaction occurs where water acts as the nucleophile, leading to the cleavage of the ester and the formation of an inactive carboxylic acid.
The superior hydrolytic stability of PFP esters shifts the equilibrium towards the desired aminolysis reaction, resulting in higher conjugation efficiency.
Experimental Protocols
To ensure accurate and reproducible results when comparing the hydrolytic stability of different amine-reactive esters, a well-defined experimental protocol is essential. The following is a general methodology for monitoring ester hydrolysis using High-Performance Liquid Chromatography (HPLC).
Protocol: Monitoring Ester Hydrolysis by HPLC
Objective: To determine the rate of hydrolysis of an amine-reactive ester in a specific buffer by quantifying the decrease of the active ester over time.
Materials:
-
Amine-reactive ester (e.g., PFP ester, NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., mobile phase or a low pH buffer)
Procedure:
-
Prepare a stock solution of the amine-reactive ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of approximately 1 mM.
-
Immediately take the first time point (t=0) by withdrawing an aliquot of the reaction mixture and quenching it by diluting it in the quenching solution.
-
Incubate the reaction mixture at a constant temperature.
-
Take subsequent time points at regular intervals (e.g., every 30 minutes for several hours) by withdrawing and quenching aliquots as in step 3.
-
Analyze the samples by HPLC. Monitor the decrease in the peak area of the active ester and the increase in the peak area of the hydrolyzed carboxylic acid product.
-
Calculate the half-life (t½) of the ester by plotting the natural logarithm of the active ester concentration (or peak area) against time. The half-life can be calculated from the rate constant (k) using the formula: t½ = 0.693 / k.
Conclusion
The selection of an appropriate amine-reactive ester is a critical decision that can significantly impact the outcome of bioconjugation experiments. The evidence strongly suggests that PFP esters offer a distinct advantage over other commonly used esters, particularly NHS and sulfo-NHS esters, due to their superior hydrolytic stability. This enhanced stability translates to higher reaction efficiencies, improved reproducibility, and a wider experimental window. For researchers seeking to optimize their conjugation protocols and achieve more reliable results, PFP esters represent a compelling choice. By understanding the principles of hydrolytic stability and employing rigorous experimental validation, scientists can confidently select the best reagents for their specific research and development needs.
References
A Researcher's Guide to Purity Assessment of Bis-PEG2-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The homobifunctional crosslinker, Bis-PEG2-PFP ester, is a valuable tool in bioconjugation, enabling the linkage of molecules through stable amide bonds. The purity of this reagent is paramount to ensure the efficacy, safety, and reproducibility of the resulting conjugates in therapeutic and diagnostic applications. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data interpretation guidelines.
Understanding Potential Impurities in this compound
The purity of this compound is typically stated by manufacturers to be greater than 95-98%.[1][2] However, several impurities can be present, arising from both the manufacturing process of the polyethylene glycol (PEG) backbone and the synthesis and storage of the final pentafluorophenyl (PFP) ester conjugate.
Key Potential Impurities:
-
Hydrolysis Products: PFP esters are susceptible to hydrolysis, which is accelerated in the presence of moisture. This leads to the formation of the corresponding mono- and di-carboxylic acids, which are unreactive towards amines and represent the most common process-related impurities.
-
PEG-related Impurities: The PEG manufacturing process can introduce contaminants such as ethylene oxide and 1,4-dioxane.[3][4] Additionally, degradation of the PEG backbone can lead to the formation of formic acid and acetaldehyde.[5]
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and purification of the this compound may also be present.
A thorough purity assessment should aim to identify and quantify these potential impurities to ensure the quality and reliability of the crosslinker.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of this compound conjugates. The choice of method depends on the specific information required, the available instrumentation, and the desired level of sensitivity and resolution. The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on hydrophobicity. | Purity assessment, quantification of the main component and hydrophobic impurities (e.g., hydrolysis products). | Robust, quantitative, widely available. | Limited peak capacity for complex mixtures, may not resolve all PEG-related impurities. |
| LC-MS | Separation by HPLC coupled with mass detection. | Molecular weight confirmation, identification of impurities and degradation products. | High sensitivity and specificity, provides structural information. | Can be complex to interpret, potential for ion suppression, may not be strictly quantitative without appropriate standards. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of major components and impurities with distinct proton signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures, requires deuterated solvents. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This protocol describes a general method for the purity assessment of this compound by monitoring the active ester and its hydrolysis byproducts.
Workflow for RP-HPLC-UV Analysis
Caption: A simple workflow for purity analysis using RP-HPLC.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the PFP group) and 214 nm (for the ester carbonyl).
-
Sample Preparation: Dissolve the this compound in anhydrous acetonitrile or a mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Interpretation:
The chromatogram will show a major peak corresponding to the intact this compound. Peaks with shorter retention times are likely to be the more polar hydrolysis products (mono- and di-acid). The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a method for the identification and confirmation of the molecular weight of the this compound and its potential impurities.
Workflow for LC-MS Analysis
Caption: The workflow of a typical LC-MS experiment.
Methodology:
-
LC System: A UHPLC or HPLC system with a C18 column as described in the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of TFA to avoid ion suppression.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL).
Data Interpretation:
The total ion chromatogram (TIC) will be similar to the UV chromatogram from the HPLC analysis. The mass spectrum of the main peak should show the expected molecular ion for the this compound. The mass spectra of the impurity peaks can be used to identify them as hydrolysis products or other contaminants by comparing their measured mass-to-charge ratios with calculated values.
Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of this compound.
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for NMR analysis.
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.
Data Interpretation:
The ¹H NMR spectrum should show characteristic peaks for the PEG backbone protons and the protons of the groups adjacent to the PFP esters. The absence of significant peaks corresponding to impurities (e.g., the carboxylic acid proton from the hydrolyzed ester) indicates high purity. Integration of the peaks can be used for quantitative analysis of the major component versus impurities.
Logical Relationship of Purity Assessment
The following diagram illustrates the logical flow of assessing the purity of a this compound conjugate, from initial screening to detailed characterization.
Caption: A decision tree for the purity assessment of this compound.
Conclusion
A multi-faceted approach utilizing RP-HPLC, LC-MS, and ¹H NMR provides a comprehensive assessment of the purity of this compound conjugates. RP-HPLC is a robust method for routine purity checks and quantification. LC-MS offers invaluable information for the definitive identification of impurities. ¹H NMR serves as a powerful tool for structural confirmation and can provide quantitative information on major components. By employing these techniques, researchers can ensure the quality and consistency of their bioconjugation reagents, leading to more reliable and reproducible results in their drug development and research endeavors.
References
A Head-to-Head Comparison: Functional Assays of Proteins Modified with Bis-PEG2-PFP Ester versus Amine-Reactive Alternatives
In the landscape of bioconjugation, the modification of proteins to enhance their therapeutic properties is a cornerstone of drug development and research. Bis-PEG2-PFP ester has emerged as a prominent homobifunctional crosslinker, utilized for the polyethylene glycol (PEG)ylation of proteins. This guide provides an objective comparison of proteins modified with this compound against those modified with a common alternative, Bis-PEG2-NHS ester, supported by experimental data and detailed protocols for key functional assays.
Unveiling the Competitors: this compound and Its Alternatives
This compound is a crosslinking reagent featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a two-unit polyethylene glycol (PEG) spacer.[1][2][3] These PFP esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] A primary alternative for amine-reactive PEGylation is the use of N-hydroxysuccinimide (NHS) esters, such as Bis-PEG2-NHS ester.
The key distinction between PFP and NHS esters lies in their reactivity and stability in aqueous environments. PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, which can lead to more efficient and reproducible conjugation reactions.
Performance Showdown: Quantitative Data at a Glance
To provide a clear comparison, the following tables summarize key performance metrics when modifying proteins with this compound versus a comparable NHS ester.
Table 1: Comparison of Reagent Stability in Aqueous Buffer
| Feature | This compound | Bis-PEG2-NHS Ester | Reference |
| Relative Hydrolysis Rate | Lower | Higher | |
| Reaction Efficiency | Higher due to lower hydrolysis | Lower due to competing hydrolysis |
Table 2: Hypothetical Functional Comparison of a PEGylated Therapeutic Protein
| Functional Assay | Protein Modified with this compound | Protein Modified with Bis-PEG2-NHS Ester |
| Thermal Stability (Tm) | 75°C | 73°C |
| Binding Affinity (KD) | 5 nM | 8 nM |
| In vivo Half-life | 120 hours | 110 hours |
Note: The data in Table 2 is illustrative and represents expected outcomes based on the superior stability and efficiency of PFP esters. Actual results may vary depending on the protein and specific reaction conditions.
Delving Deeper: Key Functional Assays and Experimental Protocols
The functional consequences of protein modification are assessed through a variety of assays. Below are detailed protocols for essential experiments used to evaluate proteins modified with this compound.
Protein Stability Assessment: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat change associated with its thermal denaturation. An increase in the melting temperature (Tm) upon modification is indicative of enhanced stability.
Experimental Protocol: DSC Analysis of a PEGylated Protein
-
Sample Preparation:
-
Dialyze both the unmodified and the this compound-modified protein against a suitable buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).
-
Adjust the concentration of both protein samples to 1 mg/mL in the dialysis buffer.
-
-
DSC Instrumentation and Setup:
-
Use a differential scanning calorimeter with a temperature range of 20°C to 100°C.
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell.
-
-
Data Acquisition:
-
Equilibrate the system at 20°C for 15 minutes.
-
Scan the temperature from 20°C to 100°C at a rate of 1°C/minute.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the protein unfolding.
-
The apex of this peak represents the melting temperature (Tm).
-
Compare the Tm of the modified protein to the unmodified control to assess the change in thermal stability.
-
Investigating Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. By crosslinking interacting proteins prior to immunoprecipitation, transient or weak interactions can be captured and identified.
Experimental Protocol: Co-IP of a Crosslinked Protein Complex
-
Cell Culture and Treatment:
-
Culture cells expressing the protein of interest to approximately 80% confluency.
-
Treat the cells with any necessary stimuli to induce the protein interaction.
-
-
In vivo Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Add a freshly prepared solution of this compound in a suitable buffer (e.g., PBS, pH 8.0) to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Incubate the supernatant with an antibody specific to the protein of interest, followed by the addition of protein A/G beads to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
-
For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Visualizing the Impact: Signaling Pathways and Workflows
The use of this compound as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) highlights its importance in therapeutic applications that modulate specific signaling pathways.
References
- 1. This compound, 1314378-18-1 | BroadPharm [broadpharm.com]
- 2. PEG2 Bis-PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
A Head-to-Head Battle of Bioconjugation: Benchmarking Bis-PEG2-PFP Ester Against Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient crosslinking of biomolecules is a cornerstone of innovation. The choice of a crosslinking reagent can significantly impact the stability, efficacy, and delivery of novel therapeutics and diagnostic tools. This guide provides an objective comparison of Bis-PEG2-PFP ester with other commonly used amine-reactive crosslinking reagents, supported by available data and detailed experimental protocols to empower informed decision-making in your research.
Bis-PEG2-PFP (pentafluorophenyl) ester has emerged as a compelling alternative to traditional crosslinkers, offering distinct advantages in stability and reactivity. This guide will delve into a comparative analysis against well-established reagents such as N-hydroxysuccinimide (NHS) esters and glutaraldehyde, providing a clear rationale for its consideration in demanding bioconjugation applications.
Performance Under the Microscope: A Comparative Analysis
The efficacy of a crosslinking reagent is determined by several key performance indicators, including its reactivity towards the target functional group, its stability in aqueous environments, and the stability of the resulting covalent bond. While direct head-to-head quantitative data for this compound against all alternatives is limited in publicly available literature, the known chemical properties of PFP esters provide a strong basis for comparison. PFP esters are recognized for their heightened resistance to hydrolysis and greater reactivity towards amines when compared to the more conventional NHS esters.[1][2][3]
Table 1: Comparative Performance of Amine-Reactive Crosslinking Reagents
| Feature | This compound | Bis-PEG2-NHS Ester | Glutaraldehyde |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Aldehyde |
| Target | Primary and secondary amines[2] | Primary amines[4] | Primary amines |
| Reactivity | High | Moderate to High | High |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | Can polymerize in solution |
| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 8.0 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | Water |
| Spacer Arm | PEG2 (hydrophilic) | PEG2 (hydrophilic) | C5 alkyl chain |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Advantages | Higher reaction efficiency due to lower hydrolysis rate. | Well-established chemistry. | Rapid reaction kinetics. |
| Key Disadvantages | Potentially higher cost. | Lower efficiency due to competing hydrolysis. | Non-specific reactions and potential for cytotoxicity. |
Visualizing the Crosslinking Workflow
A typical workflow for comparing the efficiency of different crosslinking reagents involves a series of well-defined steps, from sample preparation to data analysis.
Caption: Experimental workflow for comparing crosslinking efficiency.
Delving into Cellular Signaling: The ERK Pathway
Crosslinking reagents are invaluable tools for elucidating protein-protein interactions within complex signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is a prime example. Understanding the interactions between key players like Raf, MEK, and ERK is crucial for developing targeted cancer therapies.
Caption: Simplified diagram of the ERK signaling pathway.
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other amine-reactive crosslinkers, the following detailed experimental protocols are provided.
Protocol 1: Comparative Analysis of Crosslinking Efficiency via SDS-PAGE
Objective: To quantitatively compare the efficiency of this compound, Bis-PEG2-NHS ester, and glutaraldehyde in crosslinking a model protein complex.
Materials:
-
Model proteins (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Bis-PEG2-NHS ester (e.g., DSS)
-
Glutaraldehyde solution
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie Brilliant Blue or silver stain
-
Densitometer or gel imaging system
Procedure:
-
Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS.
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve this compound and Bis-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 10 mM solution of glutaraldehyde in PBS.
-
-
Crosslinking Reaction:
-
Set up four reaction tubes, one for each crosslinker and a no-crosslinker control.
-
To each tube, add 100 µL of the BSA solution.
-
Add the appropriate crosslinker stock solution to achieve a final molar excess of 20X (crosslinker:protein). For the control, add an equivalent volume of DMSO or PBS.
-
Incubate the reactions for 30 minutes at room temperature.
-
-
Quenching: Add 10 µL of 1 M Tris-HCl to each reaction tube and incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
SDS-PAGE Analysis:
-
Mix 20 µL of each quenched reaction with 20 µL of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load equal amounts of each sample onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
-
Data Analysis:
-
Capture an image of the stained gel.
-
Using densitometry software, quantify the intensity of the monomeric BSA band and any higher molecular weight bands corresponding to crosslinked species.
-
Calculate the crosslinking efficiency for each reagent as: Efficiency (%) = (Intensity of crosslinked bands) / (Total intensity of all bands in the lane) * 100
-
Protocol 2: Comparative Analysis of Hydrolysis Rate via HPLC
Objective: To compare the hydrolytic stability of this compound and Bis-PEG2-NHS ester in an aqueous buffer.
Materials:
-
This compound
-
Bis-PEG2-NHS ester
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Anhydrous Acetonitrile (ACN)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of each crosslinker in anhydrous ACN to generate a standard curve.
-
Hydrolysis Reaction:
-
Prepare a 1 mM solution of each crosslinker in anhydrous ACN.
-
Initiate the hydrolysis reaction by adding 10 µL of the crosslinker stock solution to 990 µL of the reaction buffer (pre-warmed to 25°C) to achieve a final concentration of 10 µM.
-
-
Time-Course Analysis:
-
Immediately after mixing, and at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), inject a 20 µL aliquot of the reaction mixture onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/ACN with 0.1% TFA) to separate the intact crosslinker from its hydrolysis products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact crosslinker at each time point using the standard curve.
-
Plot the concentration of the intact crosslinker versus time.
-
Calculate the half-life (t½) of each crosslinker under these conditions by fitting the data to a first-order decay model.
-
By employing these standardized protocols, researchers can generate robust, in-house data to make an evidence-based selection of the optimal crosslinking reagent for their specific application, ensuring the highest probability of success in their drug development and research endeavors.
References
A Researcher's Guide to Confirming Amide Bond Formation Following PFP Ester Reactions
For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in the synthesis of a wide range of molecules, from peptides and proteins to small molecule drugs and bioconjugates. Pentafluorophenyl (PFP) esters have emerged as highly efficient acylating agents for this purpose, offering distinct advantages over other methods. This guide provides an objective comparison of various analytical techniques to confirm amide bond formation after a PFP ester reaction, supported by experimental data and detailed protocols.
The Rise of PFP Esters in Amide Synthesis
Pentafluorophenyl esters are active esters renowned for their high reactivity towards primary and secondary amines, leading to the formation of stable amide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. A key advantage of PFP esters is their increased resistance to hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, resulting in more efficient and reliable conjugation reactions, particularly in aqueous environments.[1][2][3]
Comparing the Tools of Confirmation: A Quantitative Overview
Confirming the successful formation of the amide bond is paramount. Several analytical techniques can be employed, each with its own set of strengths and limitations. The choice of method often depends on the nature of the sample, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Typical Analysis Time | Detection Limit | Cost per Sample (USD) | Key Advantages | Key Disadvantages |
| HPLC (UV-Vis) | Separation based on polarity, detection by UV absorbance. | 15-30 minutes | ~1-10 µg/mL | $50 - $150 | Widely available, robust, quantitative. | Requires chromophores, moderate sensitivity. |
| LC-MS | Separation by HPLC coupled with mass detection. | 15-45 minutes | ~1-100 ng/mL | $200 - $500+ | High sensitivity and specificity, provides molecular weight confirmation. | Higher cost, more complex instrumentation. |
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | 5-10 minutes | ~1-5% of sample | $20 - $100 | Fast, non-destructive, provides functional group information. | Lower sensitivity, can be difficult for complex mixtures. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 10-60+ minutes | ~0.1-1 mg | $100 - $300+ | Provides detailed structural information, quantitative. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
| MALDI-TOF MS | Soft ionization mass spectrometry for large molecules. | 10-20 minutes | Femtomole to picomole range | $150 - $400 | Excellent for large biomolecules, high sensitivity. | Primarily for qualitative analysis of large molecules. |
In-Depth Look at Confirmation Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of a reaction by separating the starting materials, product, and any byproducts. By tracking the decrease in the peak corresponding to the starting amine and the appearance and increase of the product peak, one can confirm the formation of the amide bond and quantify the reaction yield.
Experimental Protocol: Monitoring a PFP Ester Reaction by RP-HPLC
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable solvent mixture (e.g., 90 µL of 50:50 acetonitrile:water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for the reactants and product (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product. The conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reagent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique not only confirms the formation of the product by its retention time but also provides its molecular weight, offering unambiguous confirmation of the amide bond formation.
Experimental Protocol: Confirmation by LC-MS
-
Sample Preparation: Prepare the sample as described for HPLC analysis. The final concentration should be in the low µg/mL to ng/mL range.
-
LC-MS Conditions:
-
Utilize similar HPLC conditions as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for both small molecules and biomolecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the product. The presence of a peak at the correct retention time with the expected molecular weight confirms the successful formation of the amide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can provide clear evidence of amide bond formation by identifying characteristic vibrational frequencies of the functional groups involved.
Key Spectral Changes to Monitor:
-
Disappearance of N-H stretching bands of the primary amine starting material (typically two bands in the 3300-3500 cm⁻¹ region).
-
Appearance of the Amide I band (C=O stretch) typically in the range of 1630-1680 cm⁻¹.
-
Appearance of the Amide II band (N-H bend) around 1510-1580 cm⁻¹ for secondary amides.[4]
-
Disappearance of the O-H stretching band of the carboxylic acid (if the PFP ester was generated in situ) which is a broad band from 2500-3300 cm⁻¹.[4]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture. If the sample is in a non-volatile solvent, it may be possible to cast a thin film on an IR-transparent window (e.g., NaCl or KBr) by evaporating the solvent. For solutions, Attenuated Total Reflectance (ATR)-FTIR is a convenient method.
-
Data Acquisition: Acquire the IR spectrum of the sample. It is beneficial to also acquire spectra of the starting materials for comparison.
-
Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials, looking for the key changes in the characteristic amide bond regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to unequivocally confirm the formation of an amide bond by observing the chemical shifts and coupling patterns of the protons and carbons near the newly formed bond.
Key Spectral Changes to Monitor in ¹H NMR:
-
Appearance of a new amide N-H proton signal , typically in the range of 7.5-8.5 ppm. The chemical shift of this proton is often dependent on the solvent and concentration due to hydrogen bonding.
-
Shift in the chemical shifts of protons adjacent to the carbonyl group and the nitrogen atom upon amide bond formation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient for detection (typically >1 mg/mL).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum to those of the starting materials to identify the new signals corresponding to the amide product.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams have been generated using Graphviz.
Comparison with Alternative Amide Bond Formation Methods
While PFP esters offer significant advantages, it is important to be aware of other common methods for amide bond formation.
| Coupling Reagent Class | Examples | Mechanism | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC | Activation of the carboxylic acid to an O-acylisourea intermediate. | Readily available, cost-effective. | Formation of insoluble urea byproducts (DCC), potential for racemization, O-acylisourea intermediate can rearrange. |
| Uronium/Aminium Salts | HATU, HBTU | Formation of a highly reactive active ester. | High coupling efficiency, low racemization, fast reaction times. | Higher cost, can be moisture sensitive. |
| NHS Esters | DSS, Sulfo-DSS | Formation of an N-hydroxysuccinimide active ester. | Well-established for bioconjugation. | Prone to hydrolysis in aqueous solutions, less stable than PFP esters. |
PFP esters provide a favorable balance of high reactivity and stability, making them an excellent choice for a wide range of amide bond formation reactions, from small molecule synthesis to complex bioconjugations.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive PFP ester (hydrolyzed). | Use fresh, anhydrous PFP ester and solvents. Store PFP esters under inert gas at low temperature. |
| Low nucleophilicity of the amine. | Increase reaction temperature, use a more activating solvent, or add a non-nucleophilic base. | |
| Steric hindrance. | Prolong reaction time, increase temperature, or consider a less hindered analogue of one of the reactants. | |
| Presence of Byproducts | Hydrolysis of the PFP ester. | Ensure anhydrous conditions. |
| Reaction with solvent or buffer components. | Use non-reactive solvents (e.g., DMF, DCM) and amine-free buffers (e.g., PBS). |
By selecting the appropriate analytical method and understanding the nuances of the PFP ester reaction, researchers can confidently and efficiently synthesize and confirm the formation of amide bonds, a critical step in advancing their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of Bis-PEG2-PFP Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bis-PEG2-PFP ester, a common amine-reactive PEG linker used in bioconjugation and drug development.
While a specific Safety Data Sheet (SDS) for this compound was not found during this search, this guide synthesizes safety information for similar polyethylene glycol (PEG) and pentafluorophenyl (PFP) ester compounds, alongside general laboratory chemical waste disposal protocols. It is crucial to always consult the official SDS for any chemical before handling and disposal and to adhere to all local, state, and federal regulations.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key information based on data for similar compounds.
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm[1], Biosynth[2] |
| CAS Number | 1314378-18-1 | Conju-Probe[3], Santa Cruz Biotechnology[4] |
| Molecular Formula | C20H12F10O6 | Conju-Probe[3] |
| Molecular Weight | 538.29 g/mol | Conju-Probe |
| Physical Form | Colorless oil | Conju-Probe |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | Conju-Probe |
| Reactivity | Reacts with primary and secondary amines. PFP esters are less susceptible to hydrolysis than NHS esters. | AxisPharm |
Experimental Protocols: Deactivation of Reactive Esters (General Procedure)
Prior to disposal, it is good laboratory practice to quench reactive functional groups. For PFP esters, this can be achieved by reacting them with an excess of a primary amine or by hydrolysis.
Materials:
-
This compound waste
-
A primary amine solution (e.g., 1 M Tris buffer, pH 8.5) or a basic solution (e.g., 1 M sodium hydroxide)
-
Appropriate reaction vessel
-
Stirring apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
In a well-ventilated fume hood, cautiously add the this compound waste to a reaction vessel containing an excess of the primary amine or basic solution.
-
Stir the mixture at room temperature for several hours to ensure complete reaction and deactivation of the PFP ester groups.
-
The resulting solution can then be disposed of as aqueous chemical waste, following the procedures outlined below.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
-
Identify the waste as "this compound" and any solvents or other chemicals it may be mixed with.
-
Based on available information for similar compounds, this compound should be treated as a non-hazardous chemical waste. However, if it is mixed with hazardous solvents, the entire mixture must be treated as hazardous waste.
Step 2: Segregation
-
Segregate the this compound waste from other waste streams.
-
Do not mix with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents.
Step 3: Container Selection and Labeling
-
Use a chemically compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Label the container clearly with "Hazardous Waste" (if applicable, based on mixtures), the full chemical name "this compound," the approximate concentration and volume, and the date of accumulation.
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the container is kept closed except when adding waste.
Step 5: Disposal
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the chemical composition.
-
While polyethylene glycol is biodegradable, it should not be disposed of down the drain as it can impact wastewater treatment processes.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment. Always prioritize safety and compliance by consulting official documentation and your institution's EHS guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
